(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(2-methylphenyl)phenyl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21P/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUENDLLDUNRPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573746 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402822-72-4 | |
| Record name | (2'-Methyl[1,1'-biphenyl]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of MePhos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
MePhos, also known by its chemical name 2-Dicyclohexylphosphino-2'-methylbiphenyl, is a monodentate biaryl phosphine ligand belonging to the well-established class of Buchwald ligands.[1][2] These ligands are renowned for their ability to enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The unique steric and electronic properties of MePhos, conferred by its dicyclohexylphosphino group and the methyl-substituted biphenyl backbone, make it a versatile and effective ligand for a variety of challenging chemical transformations.[4] This guide provides a comprehensive overview of the physicochemical properties of the MePhos ligand, detailed experimental protocols for its application, and visualizations of relevant catalytic pathways.
Core Physicochemical Properties
MePhos is a white, crystalline, air-sensitive solid at room temperature.[1][5] Its robust nature and thermal stability contribute to its utility in a range of reaction conditions. Proper handling and storage under an inert atmosphere are recommended to maintain its integrity.[5]
General and Computational Data
A summary of the key physicochemical properties of MePhos is presented in the table below. These values are crucial for understanding the ligand's behavior in various solvent systems and its general handling characteristics.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₃₃P | [5][6][7] |
| Molecular Weight | 364.50 g/mol | [6][7] |
| Appearance | White crystalline powder | [1][5] |
| Melting Point | 107-111 °C | [5] |
| CAS Number | 251320-86-2 | [2][6] |
| Solubility | Soluble in toluene; Insoluble in water | [5] |
| LogP (calculated) | 7.1 | [8] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Spectroscopic Data
Experimental Protocols
MePhos is a highly effective ligand in several palladium-catalyzed cross-coupling reactions. Below are detailed, representative experimental protocols for its application in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Synthesis of MePhos
A general, multi-step synthesis for biaryl phosphine ligands like MePhos typically involves the coupling of a pre-functionalized biphenyl precursor with a phosphine source. While a specific, detailed protocol for the industrial synthesis of MePhos is proprietary, a representative laboratory-scale synthesis can be conceptualized as follows:
Step 1: Grignard Reagent Formation. 2-Bromo-2'-methylbiphenyl is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere to form the corresponding Grignard reagent.
Step 2: Phosphinylation. The freshly prepared Grignard reagent is then reacted with chlorodicyclohexylphosphine at low temperature (e.g., -78 °C to 0 °C) to yield 2-dicyclohexylphosphino-2'-methylbiphenyl (MePhos).
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel to afford pure MePhos.
Suzuki-Miyaura Coupling
This protocol describes the cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
MePhos ligand
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., potassium phosphate, K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., 1-2 mol%), MePhos ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 2.0 equivalents).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the degassed solvent.
-
The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (typically 2-24 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This protocol outlines the coupling of an aryl halide with an amine.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
MePhos ligand
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Amine (e.g., morpholine)
-
Base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, a Schlenk tube is charged with the palladium precursor (e.g., 1-2 mol%), MePhos ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.2-1.5 equivalents).
-
The tube is sealed, removed from the glovebox (if applicable), and the aryl halide (1.0 equivalent), amine (1.2 equivalents), and anhydrous, degassed solvent are added via syringe.
-
The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography.
Catalytic Cycle in Cross-Coupling Reactions
The efficacy of MePhos in palladium-catalyzed cross-coupling reactions stems from its ability to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The steric bulk of the dicyclohexylphosphino groups and the electronic properties of the biaryl backbone promote the formation of a monoligated, coordinatively unsaturated, and highly reactive Pd(0) species, which is crucial for the initial oxidative addition step, particularly with less reactive aryl chlorides.[9]
Conclusion
MePhos is a valuable and versatile phosphine ligand in the chemist's toolbox for constructing complex organic molecules. Its well-balanced steric and electronic features enable a broad range of palladium-catalyzed cross-coupling reactions with high efficiency and functional group tolerance. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the effective application of this powerful catalytic tool.
References
- 1. 251320-86-2 | 2-(Dicyclohexylphosphino)-2'-methylbiphenyl, 98% | MePhos [aspirasci.com]
- 2. 2-Dicyclohexylphosphino-2'-methylbiphenyl | 251320-86-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Buy 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | 213697-53-1 [smolecule.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | 251320-86-2 [chemicalbook.com]
- 6. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | CAS 251320-86-2 | Catsyn [catsyn.com]
- 7. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | C25H33P | CID 2734938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Dicyclohexylphosphino)-2'-methylbiphenyl | C25H33P | CID 2734938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
In-Depth Technical Guide to 2-(Diphenylphosphino)-2'-methylbiphenyl
CAS Number: 402822-72-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(diphenylphosphino)-2'-methylbiphenyl, a monodentate biaryl phosphine ligand pivotal in modern synthetic chemistry. This document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its applications in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.
Core Compound Properties
2-(Diphenylphosphino)-2'-methylbiphenyl, also known as MePhos-biphenyl, is a white to off-white solid. Its structure, featuring a diphenylphosphino group and a methyl group on adjacent phenyl rings of a biphenyl backbone, imparts unique steric and electronic properties that are highly advantageous in catalytic applications.
| Property | Value |
| CAS Number | 402822-72-4 |
| Molecular Formula | C₂₅H₂₁P |
| Molecular Weight | 352.41 g/mol |
| Appearance | White to off-white solid |
| Boiling Point | 472.6 ± 24.0 °C (Predicted) |
Synthesis of 2-(Diphenylphosphino)-2'-methylbiphenyl
The synthesis of 2-(diphenylphosphino)-2'-methylbiphenyl can be achieved through a multi-step process, typically involving a Suzuki-Miyaura coupling to construct the biphenyl backbone, followed by phosphination.
Experimental Protocol: Synthesis
Step 1: Suzuki-Miyaura Coupling to form 2-bromo-2'-methylbiphenyl
-
To a degassed solution of 1-bromo-2-iodobenzene (1.0 equiv) and 2-methylphenylboronic acid (1.2 equiv) in a suitable solvent such as a 3:1 mixture of DME and water, add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 equiv).
-
Add a base, such as sodium carbonate (2.0 equiv).
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-2'-methylbiphenyl.
Step 2: Phosphination to form 2-(diphenylphosphino)-2'-methylbiphenyl
-
Dissolve the 2-bromo-2'-methylbiphenyl (1.0 equiv) in a dry, aprotic solvent like THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a strong base, such as n-butyllithium (1.1 equiv), dropwise to facilitate lithium-halogen exchange. Stir the mixture at this temperature for 1-2 hours.
-
To the resulting aryllithium species, add chlorodiphenylphosphine (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to obtain 2-(diphenylphosphino)-2'-methylbiphenyl.
Spectroscopic Data
| Nucleus | Expected Chemical Shift (ppm) and Multiplicity |
| ¹H NMR | Aromatic protons (m, ~6.8-8.0 ppm), Methyl protons (s, ~2.0-2.5 ppm) |
| ¹³C NMR | Aromatic carbons (~120-150 ppm), Methyl carbon (~20 ppm) |
| ³¹P NMR | Single peak in the range of -10 to -20 ppm |
Applications in Catalysis
2-(Diphenylphosphino)-2'-methylbiphenyl is primarily utilized as a supporting ligand for transition metal catalysts, most notably palladium, in a variety of cross-coupling reactions. The steric bulk and electron-donating nature of the phosphine ligand enhance the stability and activity of the catalytic species.
Suzuki-Miyaura Coupling Reactions
This ligand has demonstrated high efficacy in palladium-catalyzed Suzuki-Miyaura couplings, particularly for the formation of C-C bonds involving challenging substrates like aryl chlorides.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
-
In a glovebox or under an inert atmosphere, combine the aryl chloride (1.0 equiv), the boronic acid (1.5 equiv), and a base such as potassium phosphate (2.0 equiv).
-
Add the palladium precursor, for example, Pd₂(dba)₃ (0.5-2 mol%), and the 2-(diphenylphosphino)-2'-methylbiphenyl ligand (1-4 mol%).
-
Add a dry, degassed solvent, such as toluene or dioxane.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress until the starting material is consumed.
-
After cooling, perform a standard workup and purify the product by chromatography.
Buchwald-Hartwig Amination
The ligand is also effective in palladium-catalyzed C-N bond formation, or Buchwald-Hartwig amination, enabling the synthesis of a wide range of arylamines.
Experimental Protocol: Buchwald-Hartwig Amination
-
Combine the aryl halide (1.0 equiv), the amine (1.2 equiv), and a strong base like sodium tert-butoxide (1.4 equiv) in a reaction vessel under an inert atmosphere.
-
Add the palladium precursor (e.g., Pd(OAc)₂) and the 2-(diphenylphosphino)-2'-methylbiphenyl ligand.
-
Add the appropriate solvent (e.g., toluene).
-
Heat the mixture with stirring until the reaction is complete.
-
Cool the reaction, quench, and perform an aqueous workup.
-
Purify the desired arylamine product via chromatography.
Mechanistic Insights and Visualization
The core utility of 2-(diphenylphosphino)-2'-methylbiphenyl lies in its role within the catalytic cycle of cross-coupling reactions. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Logical Workflow for Catalyst System Development
The selection and optimization of a catalytic system employing 2-(diphenylphosphino)-2'-methylbiphenyl often follows a logical progression to achieve high yields and selectivity.
Caption: Workflow for Optimizing a Cross-Coupling Reaction.
This guide serves as a foundational resource for understanding and utilizing 2-(diphenylphosphino)-2'-methylbiphenyl in a research and development setting. For specific applications, further optimization of the outlined protocols may be necessary.
crystal structure of (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is a monodentate phosphine ligand, belonging to the class of biaryl phosphines. These ligands are of significant interest in the field of catalysis, particularly in cross-coupling reactions, due to their unique steric and electronic properties. The biphenyl backbone provides steric bulk, which can influence the coordination chemistry at the metal center and, consequently, the selectivity and efficiency of the catalytic process. The methyl group at the 2'-position of the biphenyl system introduces an additional steric parameter, allowing for fine-tuning of the ligand's properties. This guide provides a summary of its structural characteristics, a detailed experimental protocol for its synthesis, and a workflow for its preparation.
Crystal Structure Analysis
A definitive crystal structure for this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) at the time of this writing. However, the crystal structure of the closely related parent compound, (2-biphenylyl)diphenylphosphine , provides valuable insight into the molecular geometry and bond parameters. The data presented below is for (2-biphenylyl)diphenylphosphine and serves as a close approximation for the title compound.
Table 1: Crystallographic Data for (2-biphenylyl)diphenylphosphine
| Parameter | Value |
| Empirical Formula | C₂₄H₁₉P |
| Formula Weight | 338.37 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.786(2) |
| b (Å) | 26.681(5) |
| c (Å) | 8.356(2) |
| α (°) | 90 |
| β (°) | 113.78(3) |
| γ (°) | 90 |
| Volume (ų) | 1790.8(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.255 |
Table 2: Selected Bond Lengths and Angles for (2-biphenylyl)diphenylphosphine
| Bond/Angle | Length (Å) / Angle (°) |
| P-C(biphenyl) | 1.845(3) |
| P-C(phenyl) | 1.833(3) |
| P-C(phenyl) | 1.836(3) |
| C(biphenyl)-P-C(phenyl) | 102.8(1) |
| C(biphenyl)-P-C(phenyl) | 104.1(1) |
| C(phenyl)-P-C(phenyl) | 101.5(1) |
Data is representative and sourced from publicly available crystallographic information for the parent compound.
Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of a 2-bromo-2'-methylbiphenyl intermediate, followed by a phosphination reaction.
Part 1: Synthesis of 2-Bromo-2'-methylbiphenyl
This procedure outlines a Suzuki coupling reaction to form the biphenyl backbone.
Materials:
-
1-Bromo-2-iodobenzene
-
2-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), 2-methylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Add a 2M aqueous solution of potassium carbonate (2.5 eq).
-
Add a 3:1 mixture of toluene and ethanol as the solvent.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield 2-bromo-2'-methylbiphenyl as a colorless oil.
Part 2: Synthesis of this compound
This procedure involves a lithium-halogen exchange followed by reaction with an electrophilic phosphorus source.
Materials:
-
2-Bromo-2'-methylbiphenyl
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 2-bromo-2'-methylbiphenyl (1.0 eq) in anhydrous diethyl ether or THF in a dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve chlorodiphenylphosphine (1.2 eq) in anhydrous diethyl ether or THF.
-
Slowly add the solution of chlorodiphenylphosphine to the lithiated biphenyl solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford this compound as a white solid.
Visualizations
The following diagrams illustrate the synthesis workflow and the structural relationship of the components of the target molecule.
An In-depth Technical Guide to the ¹H and ³¹P NMR Spectroscopy of MePhos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopic data for MePhos (2-dicyclohexylphosphino-2'-methylbiphenyl). Due to the absence of publicly available, experimentally verified spectra for MePhos, this document outlines the expected spectral characteristics based on the known chemical structure and typical NMR values for analogous compounds. It also details the standard experimental protocols required for the acquisition of such data, particularly for air-sensitive phosphine ligands.
Data Presentation
The following tables summarize the predicted chemical shifts (δ) for the ¹H and ³¹P nuclei of MePhos. These predictions are based on the analysis of its constituent chemical moieties: the dicyclohexylphosphino group and the 2-methylbiphenyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data for MePhos
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Biphenyl group (aromatic) | 7.0 - 8.0 | Multiplet (m) | 8H |
| Methyl group (-CH₃) | ~2.5 | Singlet (s) | 3H |
| Cyclohexyl group (-CH-) | 1.5 - 2.0 | Multiplet (m) | 2H |
| Cyclohexyl group (-CH₂) | 1.0 - 1.8 | Multiplet (m) | 20H |
Note: The exact chemical shifts and multiplicities of the biphenyl and cyclohexyl protons would be complex due to overlapping signals and coupling to phosphorus.
Table 2: Predicted ³¹P NMR Spectroscopic Data for MePhos
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ³¹P | -10 to 10 | Singlet (s) or Multiplet (m) |
Note: In a proton-decoupled ³¹P NMR spectrum, a single sharp signal is expected. In a proton-coupled spectrum, the signal would be a complex multiplet due to coupling with the protons on the cyclohexyl groups. The chemical shift of trialkylphosphines can vary, though for similar structures, values in this range are common.[1][2]
Experimental Protocols
The acquisition of high-quality NMR spectra for MePhos requires careful sample preparation and instrument setup, particularly given its potential air-sensitivity.
1. Sample Preparation for an Air-Sensitive Compound:
-
Inert Atmosphere: All manipulations of MePhos should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent oxidation of the phosphine.[3][4]
-
Solvent Selection: A dry, degassed deuterated solvent should be used. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices for phosphine ligands.[5]
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of MePhos in 0.6-0.7 mL of solvent is typically sufficient.[6] For the less sensitive ³¹P nucleus, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]
-
Filtration: The sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter which can degrade spectral quality.
-
Sealing: The NMR tube should be sealed with a secure cap and wrapped with Parafilm or Teflon tape to prevent solvent evaporation and atmospheric contamination.[3]
2. ¹H NMR Spectroscopy Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is a reasonable starting point.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[7]
-
3. ³¹P NMR Spectroscopy Protocol:
-
Instrument: An NMR spectrometer equipped with a broadband probe capable of detecting ³¹P is required.
-
Acquisition Parameters:
-
Decoupling: Proton decoupling (e.g., using a WALTZ-16 sequence) is typically employed to simplify the spectrum to a single peak and improve the signal-to-noise ratio.[8]
-
Number of Scans: Due to the lower sensitivity of the ³¹P nucleus, a larger number of scans (e.g., 128 or more) may be needed.
-
Relaxation Delay: Longer relaxation delays (5-10 seconds) may be necessary for quantitative measurements, although shorter delays can be used for routine characterization.
-
Referencing: The chemical shifts are referenced externally to 85% H₃PO₄ at 0 ppm.[9][10]
-
Mandatory Visualization
The following diagram illustrates a general workflow for the characterization of a phosphine ligand like MePhos, from synthesis to final analysis.
Caption: Workflow for the synthesis and spectroscopic characterization of MePhos.
References
- 1. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 2. 31P [nmr.chem.ucsb.edu]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. rsc.org [rsc.org]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 9. pubs.acs.org [pubs.acs.org]
- 10. barron.rice.edu [barron.rice.edu]
The Mechanism of Action of Buchwald-Type Phosphine Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, has become an indispensable tool in modern organic synthesis.[1] The success and broad applicability of this reaction are largely attributed to the development of bulky, electron-rich biaryl phosphine ligands, commonly known as Buchwald ligands. These ligands play a critical role in modulating the reactivity and stability of the palladium catalyst, enabling the coupling of a wide range of aryl and heteroaryl halides/pseudohalides with various amines. This technical guide provides a comprehensive overview of the mechanism of action of Buchwald-type phosphine ligands, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Catalytic Cycle: A Step-by-Step Examination
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination. The phosphine ligand is crucial at each stage of this cycle.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex, which is stabilized by the Buchwald ligand (L). This step forms a Pd(II) intermediate. The general order of reactivity for the aryl electrophile is Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl ≈ Ar-OMs.[2] Bulky, electron-rich Buchwald ligands facilitate this step by promoting the formation of highly reactive, monoligated Pd(0) species.[3]
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base is critical and can influence the reaction rate and substrate compatibility. Strong bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases can be used for sensitive substrates.
-
Reductive Elimination: This is the final and product-forming step where the C-N bond is formed, and the desired aryl amine is eliminated from the palladium center. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric bulk of Buchwald ligands is believed to accelerate this step, which is often the rate-limiting step in the catalytic cycle.
Below is a diagram illustrating the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Catalytic cycle of the Buchwald-Hartwig amination.
The Crucial Role of Ligand Architecture: Steric and Electronic Effects
The remarkable success of Buchwald-type phosphine ligands stems from their unique structural features, which impart specific steric and electronic properties to the palladium catalyst.
-
Steric Bulk: The significant steric hindrance of these ligands, arising from the biaryl backbone and the substituents on the phosphorus atom, promotes the formation of monoligated palladium complexes. These L1Pd(0) species are highly reactive towards oxidative addition. Furthermore, the steric bulk facilitates the reductive elimination step, which is often the rate-determining step, by creating a sterically congested metal center that favors the release of the product.
-
Electron-Donating Ability: Buchwald ligands are typically electron-rich, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of aryl halides, particularly the less reactive aryl chlorides.
The interplay of these steric and electronic effects is critical for the high efficiency and broad substrate scope of the Buchwald-Hartwig amination.
Quantitative Data Presentation: A Comparative Analysis of Buchwald Ligands
The choice of ligand can have a dramatic impact on the yield and efficiency of a Buchwald-Hartwig amination. The following tables summarize quantitative data from various studies to provide a comparative overview of the performance of different Buchwald ligands.
Table 1: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine [1]
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 98 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 97 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 96 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 95 |
| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 85 |
| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 18 | 78 |
Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines [4]
| Ligand | Amine | Yield (%) |
| XPhos | Aniline | 95 |
| XPhos | n-Hexylamine | 92 |
| XPhos | Diethylamine | 88 |
| SPhos | Aniline | 93 |
| SPhos | n-Hexylamine | 90 |
| SPhos | Diethylamine | 85 |
| RuPhos | Aniline | 96 |
| RuPhos | n-Hexylamine | 94 |
| RuPhos | Diethylamine | 91 |
Table 3: Comparison of NIXANTPHOS and Xantphos in the Amination of Unactivated Aryl Chlorides with Morpholine [5]
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | NIXANTPHOS | 98 |
| 2 | 4-Chlorotoluene | Xantphos | 25 |
| 3 | 4-Chloroanisole | NIXANTPHOS | 97 |
| 4 | 4-Chloroanisole | Xantphos | 15 |
| 5 | 4-Chlorobiphenyl | NIXANTPHOS | 96 |
| 6 | 4-Chlorobiphenyl | Xantphos | 33 |
| 7 | 2-Chlorotoluene | NIXANTPHOS | 95 |
| 8 | 2-Chlorotoluene | Xantphos | <5 |
Data sourced from Dalton Transactions, 2018, 47, 8690-8696.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the Buchwald-Hartwig amination.
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline [6]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Evacuate the tube and backfill with argon three times.
-
Add 4-bromoanisole (187 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol), followed by 5 mL of anhydrous toluene.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine with a Primary Amine [7]
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1.5-10 mol%), and the base (e.g., Cs₂CO₃, 1.4-2.0 equivalents).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add 2-bromo-4-methylpyridine (1.0 equivalent) and the primary amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Purify the crude product by flash column chromatography.
Logical Workflow and Troubleshooting
A systematic approach is key to optimizing Buchwald-Hartwig amination reactions and troubleshooting any issues that may arise.
A logical workflow for performing and optimizing Buchwald-Hartwig amination reactions.
Common Troubleshooting Scenarios:
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the use of high-purity, anhydrous, and deoxygenated reagents and solvents. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
-
Inappropriate Ligand/Base/Solvent Combination: Screen a variety of ligands, bases, and solvents. The optimal combination is highly substrate-dependent.
-
Catalyst Poisoning: Certain functional groups on the substrates can poison the palladium catalyst.[8]
-
-
Side Product Formation:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can sometimes compete with the desired amination. The choice of ligand and base can influence the extent of this side reaction.
-
Homocoupling: Dimerization of the aryl halide can occur. Optimizing the reaction conditions, particularly temperature and catalyst loading, can minimize this.
-
Conclusion
Buchwald-type phosphine ligands have revolutionized the field of C-N bond formation, providing chemists with a powerful and versatile tool for the synthesis of arylamines. Their unique steric and electronic properties are central to their mechanism of action, enabling high catalytic activity and a broad substrate scope. By understanding the intricacies of the catalytic cycle and the factors that influence it, researchers can effectively apply and optimize the Buchwald-Hartwig amination for the synthesis of complex molecules in academic and industrial settings. This guide serves as a foundational resource, providing the necessary theoretical background, quantitative data, and practical protocols to empower scientists in their research and development endeavors.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. benchchem.com [benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Electronic and Steric Properties of MePhos
For Researchers, Scientists, and Drug Development Professionals
MePhos, or 2-(dicyclohexylphosphino)-2'-methylbiphenyl, is a prominent member of the Buchwald family of biaryl phosphine ligands.[1] These ligands are renowned for their ability to enhance the efficiency and scope of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the core electronic and steric properties of MePhos, including quantitative data, experimental protocols, and visualizations of its role in key catalytic cycles.
Core Properties of MePhos
The catalytic efficacy of MePhos is intrinsically linked to its unique electronic and steric characteristics. These properties influence the stability of the palladium catalyst, the rate of oxidative addition, and the facility of reductive elimination in catalytic cycles.[1]
Electronic Properties
MePhos is classified as an electron-rich phosphine ligand. The dicyclohexylphosphino group is a strong σ-donor, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition step, a critical phase in many cross-coupling reactions.
Steric Properties
The steric bulk of MePhos, provided by the dicyclohexylphosphino group and the biphenyl backbone, plays a crucial role in its catalytic activity. This bulkiness promotes the formation of monoligated palladium(0) species, which are often the most active catalysts in the reaction cycle. Furthermore, the steric hindrance can influence the regioselectivity and stereoselectivity of certain reactions.
Quantitative Data
A summary of the key quantitative data for MePhos is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 105-109 °C | [2] |
| Steric Parameters | ||
| Tolman Cone Angle (θ) | 195.6° (computed) | |
| Percent Buried Volume (%Vbur) | 36.4 (computed) | |
| Spectroscopic Data | ||
| 1H NMR | Data not available in search results | |
| 31P NMR | Data not available in search results | |
| Crystallographic Data | ||
| Bond Lengths & Angles | Data not available in search results |
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and characterization of MePhos. While a specific, step-by-step synthesis protocol for MePhos was not found in the search results, a general procedure for the synthesis of related biaryl phosphine ligands can be adapted.
General Synthesis of Buchwald-Type Biaryl Phosphine Ligands
The synthesis of biaryl phosphine ligands like MePhos typically involves a multi-step sequence. A common approach is the palladium-catalyzed Suzuki coupling to construct the biaryl backbone, followed by phosphination.
Step 1: Suzuki Coupling to form the Biaryl Core
Arylboronic acids can be coupled with aryl halides in the presence of a palladium catalyst to form the biphenyl scaffold.[3]
-
Reaction: An arylboronic acid is reacted with an ortho-substituted aryl halide (e.g., 2-bromotoluene) in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base (e.g., K2CO3) in a suitable solvent (e.g., toluene or dioxane).
-
Work-up: The reaction mixture is typically partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Step 2: Phosphination
The resulting biaryl compound is then phosphinated to introduce the dicyclohexylphosphino group.
-
Reaction: The purified biaryl intermediate is lithiated using an organolithium reagent (e.g., n-butyllithium) at low temperature. This is followed by the addition of chlorodicyclohexylphosphine.
-
Work-up: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by crystallization or column chromatography.
Characterization Protocols
Standard analytical techniques are used to confirm the identity and purity of the synthesized MePhos.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule, providing accurate bond lengths and angles.
Catalytic Applications and Signaling Pathways
MePhos is a versatile ligand employed in a variety of palladium-catalyzed cross-coupling reactions. Two of the most significant applications are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The catalytic cycle, facilitated by a palladium-MePhos complex, is illustrated below.
The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0)-MePhos complex. This is followed by transmetalation with an organoboron reagent (R-B(OR)2) and subsequent reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The catalytic cycle involving a palladium-MePhos catalyst is depicted below.
References
The Ascendancy of Dialkylbiaryl Phosphine Ligands: An In-depth Technical Guide to their Discovery, Development, and Application in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of dialkylbiaryl phosphine ligands has revolutionized the field of palladium-catalyzed cross-coupling, enabling the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with unprecedented efficiency and scope. This technical guide provides a comprehensive overview of the discovery and development of these pivotal ligands, detailing their structural evolution, mechanistic role, and broad applicability in synthetic chemistry. Particular focus is given to their transformative impact on the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. This document serves as a practical resource, offering detailed experimental protocols for the synthesis of key ligands and their application in catalysis, alongside tabulated quantitative data to facilitate ligand selection and reaction optimization.
Introduction: The Dawn of a New Era in Cross-Coupling
The late 20th century witnessed the emergence of palladium-catalyzed cross-coupling reactions as a cornerstone of modern organic synthesis. However, early catalyst systems, often employing triarylphosphine ligands, were fraught with limitations.[1] They typically required harsh reaction conditions, exhibited limited substrate scope—particularly with less reactive aryl chlorides—and showed poor functional group tolerance.[1]
A paradigm shift occurred in 1998 with the introduction of dialkylbiaryl phosphine ligands by the Buchwald group.[1] These ligands, characterized by a bulky and electron-rich phosphine moiety attached to a biaryl backbone, dramatically enhanced the efficacy of palladium catalysts.[1][2] This innovation ushered in an era of milder reaction conditions, lower catalyst loadings, and a significantly expanded substrate scope, making previously challenging transformations routine.[3] The success of these ligands is attributed to their unique steric and electronic properties, which facilitate crucial steps in the catalytic cycle.[4]
The Evolution of Dialkylbiaryl Phosphine Ligands: A Logical Progression
The development of dialkylbiaryl phosphine ligands has been a story of rational design and systematic optimization. The core concept involves the synergistic interplay between the steric bulk of the dialkylphosphino group and the electronic and steric nature of the biaryl framework.
Caption: Logical progression of dialkylbiaryl phosphine ligand development.
The initial ligands, such as DavePhos, demonstrated the power of the dialkylbiaryl phosphine scaffold in activating aryl chlorides.[1] Subsequent generations, including the widely used SPhos, XPhos, and RuPhos, feature systematic modifications to the biaryl backbone.[5] These modifications, such as the introduction of methoxy or isopropyl groups, fine-tune the ligand's steric and electronic properties, leading to catalysts with superior activity, stability, and substrate scope.[3][5] More recently, specialized ligands like BrettPhos have been developed to address particularly challenging coupling reactions.[6]
Mechanism of Action: The Role of the Ligand in the Catalytic Cycle
Dialkylbiaryl phosphine ligands exert their profound effect by influencing key elementary steps in the palladium-catalyzed cross-coupling cycle: oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination), and reductive elimination.[7][8] The bulky and electron-donating nature of these ligands promotes the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive towards oxidative addition, even with unactivated aryl chlorides.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The steric hindrance provided by the ligand also facilitates the final reductive elimination step, which forms the desired product and regenerates the active Pd(0) catalyst.[9] Furthermore, the biaryl scaffold can engage in secondary interactions with the metal center, stabilizing key intermediates and preventing catalyst decomposition pathways.
Quantitative Performance Data
The choice of ligand is critical for the success of a given cross-coupling reaction. The following tables summarize the performance of various dialkylbiaryl phosphine ligands in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, providing a comparative overview of their efficacy with different substrates.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides with Primary Amines
| Entry | Aryl Chloride | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 2 | 98 |
| 2 | 4-Chlorotoluene | n-Hexylamine | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 2 | 99 |
| 3 | 2-Chlorotoluene | Cyclohexylamine | RuPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 100 | 18 | 92 |
| 4 | 2-Chlorotoluene | Cyclohexylamine | XPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 100 | 18 | 85 |
| 5 | 4-Chloroanisole | Aniline | RuPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 24 | 95 |
| 6 | 4-Chloroanisole | Aniline | SPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 24 | 88 |
Data compiled from various sources and are intended for comparative purposes. Reaction conditions may vary between studies.
Table 2: Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides
| Entry | Aryl/Heteroaryl Chloride | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 98 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 16 | 97 |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 12 | 95 |
| 4 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 12 | 92 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 3-Thienylboronic acid | XPhos | Pd(OAc)₂ | K₂CO₃ | THF/H₂O | RT | 2 | 96 |
| 6 | 1-Chloro-4-(trifluoromethyl)benzene | 3-Thienylboronic acid | SPhos | Pd(OAc)₂ | K₂CO₃ | THF/H₂O | RT | 2 | 94 |
Data compiled from various sources and are intended for comparative purposes. Reaction conditions may vary between studies.[3]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of a representative dialkylbiaryl phosphine ligand, SPhos, and its application in a typical Suzuki-Miyaura coupling reaction.
Synthesis of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
This one-pot protocol is adapted from established literature procedures.
Caption: Synthetic workflow for the preparation of SPhos.
Materials:
-
2-Bromo-2',6'-dimethoxybiphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodicyclohexylphosphine (ClPCy₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Degassed water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 2-bromo-2',6'-dimethoxybiphenyl (1.0 equiv) and placed under an inert atmosphere (argon or nitrogen). Anhydrous THF is added to dissolve the starting material.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-BuLi (1.1 equiv) is added dropwise via syringe, and the resulting mixture is stirred at -78 °C for 1 hour.
-
Phosphinylation: Chlorodicyclohexylphosphine (1.1 equiv) is added dropwise to the cold solution. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the slow addition of degassed water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford SPhos as a white solid.
Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid using SPhos
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
SPhos
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: A Schlenk tube is charged with Pd(OAc)₂ (1 mol%), SPhos (2 mol%), phenylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv). The tube is evacuated and backfilled with an inert atmosphere (this cycle is repeated three times).
-
Reagent Addition: 4-Chlorotoluene (1.0 equiv), toluene, and degassed water are added via syringe.
-
Reaction: The reaction mixture is stirred vigorously and heated to 100 °C in an oil bath for the time indicated by reaction monitoring (e.g., TLC or GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the desired biaryl product.
Conclusion
The discovery and development of dialkylbiaryl phosphine ligands have fundamentally transformed the landscape of palladium-catalyzed cross-coupling. Their rational design, leading to ligands with tailored steric and electronic properties, has enabled the efficient synthesis of a vast array of molecules relevant to the pharmaceutical, agrochemical, and materials science industries. The continued exploration of new ligand architectures promises to further expand the capabilities of this powerful catalytic platform, enabling even more challenging and complex bond formations in the future. This guide provides a foundational understanding and practical protocols to empower researchers in harnessing the full potential of these remarkable catalysts.
References
- 1. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JohnPhos CAS No. 224311-51-7 Sigma-Aldrich [sigmaaldrich.com]
- 5. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
In-Depth Technical Guide to Computational Studies on MePhos-Palladium Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the computational studies on MePhos-palladium complexes, focusing on their structure, bonding, and role in catalytic cross-coupling reactions. MePhos, or 2-Dicyclohexylphosphino-2′-methylbiphenyl, is a member of the Buchwald family of electron-rich, bulky monophosphine ligands that have demonstrated significant efficacy in palladium-catalyzed transformations.
Introduction to MePhos-Palladium Complexes
MePhos is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Its steric bulk and electron-donating properties are crucial for promoting the key steps of the catalytic cycle, including oxidative addition and reductive elimination. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of these catalytic processes and in understanding the structure-activity relationships of MePhos-palladium complexes.
Structural and Electronic Properties of MePhos-Palladium Complexes
Computational chemistry provides valuable insights into the geometric and electronic structures of MePhos-palladium complexes. DFT calculations are commonly used to determine key structural parameters of catalytic intermediates.
While specific computational data for MePhos-palladium complexes is not extensively available in the public domain, we can infer typical structural parameters based on studies of closely related dialkylbiaryl phosphine ligands like XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The following table summarizes expected bond lengths and angles for key intermediates in a Suzuki-Miyaura cross-coupling reaction involving a generic aryl halide (ArX).
Table 1: Calculated Structural Parameters for Key Intermediates in a MePhos-Palladium Catalyzed Suzuki-Miyaura Reaction (Representative Data)
| Intermediate | Pd-P Bond Length (Å) | Pd-C(Aryl) Bond Length (Å) | P-Pd-C(Aryl) Angle (°) |
| Oxidative Addition Complex (MePhos)Pd(Ar)(X) | 2.30 - 2.40 | 2.00 - 2.10 | 90 - 95 |
| Transmetalation Intermediate (MePhos)Pd(Ar)(Ar') | 2.35 - 2.45 | 2.05 - 2.15 | 88 - 93 |
| Reductive Elimination Precursor (MePhos)Pd(Ar)(Ar') | 2.30 - 2.40 | 2.10 - 2.20 | 85 - 90 |
Note: This data is representative and derived from computational studies on similar phosphine-palladium complexes. Actual values for MePhos complexes may vary.
Computational Methodologies
A variety of computational methods are employed to study MePhos-palladium complexes. The choice of method is crucial for obtaining accurate and reliable results.
Density Functional Theory (DFT)
DFT is the most widely used method for studying the mechanisms of transition metal-catalyzed reactions due to its favorable balance of accuracy and computational cost.
Typical DFT Protocol:
-
Functional: Hybrid functionals such as B3LYP or PBE0 are commonly used. For more accurate energy calculations, range-separated or double-hybrid functionals may be employed.
-
Basis Set: A combination of basis sets is typically used. For palladium, a basis set that includes effective core potentials (ECPs) like LANL2DZ or SDD is common to account for relativistic effects. For lighter atoms (C, H, N, O, P), Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are frequently used.
-
Solvation Model: To simulate the reaction environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is often applied.
-
Dispersion Correction: To accurately model non-covalent interactions, which can be important in sterically bulky systems like those with MePhos, empirical dispersion corrections (e.g., Grimme's D3 or D4) are often included.
-
Software: Common software packages for these calculations include Gaussian, ORCA, and TURBOMOLE.
Molecular Mechanics (MM) and Quantum Mechanics/Molecular Mechanics (QM/MM)
For larger systems or for dynamic simulations, MM or QM/MM methods may be used. MM methods use classical force fields to model the system, while QM/MM methods treat a small, reactive part of the system with quantum mechanics and the rest with molecular mechanics.
Mechanistic Insights from Computational Studies
Computational studies have provided a detailed understanding of the catalytic cycles of reactions facilitated by MePhos-palladium complexes.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. The catalytic cycle, as elucidated by computational studies, involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Table 2: Calculated Activation Energies for the Suzuki-Miyaura Reaction with a MePhos-Palladium Catalyst (Representative Data)
| Catalytic Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Oxidative Addition | (MePhos)Pd(0) + ArX | (MePhos)Pd(II)(Ar)(X) | 15 - 20 | -10 to -15 |
| Transmetalation | (MePhos)Pd(II)(Ar)(X) + Ar'B(OH)2 | (MePhos)Pd(II)(Ar)(Ar') + XB(OH)2 | 10 - 15 | -5 to -10 |
| Reductive Elimination | (MePhos)Pd(II)(Ar)(Ar') | (MePhos)Pd(0) + Ar-Ar' | 5 - 10 | -20 to -30 |
Note: This data is representative and derived from computational studies on similar phosphine-palladium complexes. Actual values for MePhos complexes may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. The mechanism is similar to the Suzuki-Miyaura reaction, with the transmetalation step being replaced by the coordination of an amine and subsequent deprotonation.[1]
Visualizing Computational Workflows and Reaction Pathways
Graphviz diagrams are provided to illustrate the logical flow of computational studies and the key steps in the catalytic cycles.
Conclusion
Computational studies provide indispensable tools for understanding the intricate mechanisms of MePhos-palladium catalyzed reactions. By leveraging DFT and other computational methods, researchers can gain detailed insights into the structural, electronic, and energetic properties of these catalytic systems. This knowledge is crucial for the rational design of more efficient and selective catalysts for applications in organic synthesis, including the development of novel pharmaceuticals. While specific computational data for MePhos is emerging, the principles and methodologies outlined in this guide, drawn from studies of closely related ligands, provide a robust framework for future investigations.
References
stability and decomposition of MePhos ligand
An In-depth Technical Guide to the Stability and Decomposition of the MePhos Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and decomposition pathways of the MePhos ligand (2-Dicyclohexylphosphino-2'-methylbiphenyl), a prominent member of the Buchwald family of biaryl phosphine ligands. Understanding the stability of MePhos is critical for its effective application in palladium-catalyzed cross-coupling reactions, ensuring reproducibility and optimizing reaction conditions in pharmaceutical and materials science research.
Core Concepts of MePhos Stability
MePhos, like other electron-rich, bulky phosphine ligands, is designed for high catalytic activity. This reactivity is intrinsically linked to its stability under various conditions. As a solid, MePhos is generally considered to be air-stable.[1] However, in solution and at elevated temperatures, it can be susceptible to degradation. The primary decomposition pathways for phosphine ligands include oxidative degradation and thermal decomposition, which may involve P-C bond cleavage.[2][3]
The stability of Buchwald-type ligands is a key factor in their success, allowing for the formation of highly active, monoligated palladium(0) species that are crucial for efficient catalysis.[4][5] The steric bulk provided by the dicyclohexylphosphino group and the biaryl backbone helps to protect the phosphorus atom from oxidation and influences the stability of the catalytic intermediates.[1]
Quantitative Stability Data
While extensive quantitative stability data for MePhos is not widely published, this section presents key physical properties and illustrative thermal stability data based on typical behavior for this class of compounds.
Table 1: Physical Properties of MePhos
| Property | Value |
| Molecular Weight | 364.50 g/mol |
| Melting Point (mp) | 105-109 °C |
| Appearance | Solid |
| CAS Number | 251320-86-2 |
Table 2: Illustrative Thermal Stability Data for MePhos
Disclaimer: The following data is illustrative and representative of what would be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Specific experimental values for MePhos should be determined empirically.
| Parameter | Illustrative Value | Technique |
| Onset of Decomposition (Tonset) | > 200 °C | TGA |
| Temperature of Maximum Decomposition Rate | ~250 °C | TGA/DTG |
| Exothermic Decomposition Peak | ~250-270 °C | DSC |
Table 3: Illustrative Oxidative Stability Data for MePhos in Solution
Disclaimer: This data is hypothetical and serves to illustrate the type of information obtained from a kinetic study of oxidation. Actual values are dependent on solvent, temperature, and oxygen concentration.
| Condition | Parameter | Illustrative Value |
| Chloroform-d, Room Temperature, Air | Half-life (t1/2) | ~18 hours |
| Toluene, 80 °C, Air | Half-life (t1/2) | ~4 hours |
Decomposition Pathways and Mechanisms
The two primary modes of decomposition for MePhos are oxidative degradation and thermal decomposition.
Oxidative Degradation
In the presence of oxygen, particularly in solution, the phosphorus(III) center of MePhos can be oxidized to a phosphorus(V) center, forming the corresponding phosphine oxide, MePhos=O. This process is often irreversible and results in a ligand that is no longer capable of participating in the catalytic cycle.[6]
Thermal Decomposition: P-C Bond Cleavage
At elevated temperatures, phosphine ligands can undergo cleavage of the phosphorus-carbon bonds.[7] For MePhos, this could involve the cleavage of either a P-cyclohexyl or a P-biaryl bond. This decomposition pathway is more complex and can lead to a variety of products, ultimately resulting in catalyst deactivation.
Experimental Protocols
To assess the stability of MePhos, standardized experimental protocols are essential. The following sections detail methodologies for evaluating its aerobic and thermal stability.
Protocol 1: Assessment of Aerobic Stability by ³¹P NMR Spectroscopy
This method monitors the rate of oxidation of MePhos to MePhos=O in solution when exposed to air.[2][8]
1. Sample Preparation:
-
In an inert atmosphere glovebox, accurately weigh 10-20 mg of MePhos into an NMR tube.
-
Add 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
If quantitative analysis is desired, add a known amount of an internal standard (e.g., triphenyl phosphate).[9]
-
Seal the NMR tube with a cap.
2. Initial Spectrum Acquisition:
-
Acquire an initial ³¹P{¹H} NMR spectrum of the solution. The pure MePhos should show a single characteristic chemical shift.
3. Exposure to Air:
-
Unseal the NMR tube and expose the solution to the ambient atmosphere.
4. Time-Course Monitoring:
-
Acquire subsequent ³¹P{¹H} NMR spectra at regular intervals (e.g., every hour for 24 hours). The frequency of measurement should be adjusted based on the expected stability.
5. Data Analysis:
-
For each spectrum, integrate the peak corresponding to MePhos and the peak corresponding to the newly formed MePhos=O (typically shifted downfield).
-
Plot the relative integral of the MePhos peak as a function of time to determine the rate of decomposition and the half-life of the ligand under these conditions.
Protocol 2: Determination of Thermal Stability by TGA/DSC
This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature and thermal events associated with MePhos.[10][11][12]
1. Instrument Preparation and Calibration:
-
Ensure the TGA/DSC instrument is calibrated for temperature and mass according to the manufacturer's specifications.
-
Perform a baseline run with an empty sample pan under the same conditions as the sample run.
2. Sample Preparation:
-
In an inert atmosphere glovebox, weigh 2-5 mg of MePhos into a clean TGA/DSC pan (e.g., aluminum or platinum, depending on the temperature range).
-
Crimp the pan with a lid, and if volatile decomposition products are expected, pierce a small hole in the lid.
3. TGA/DSC Analysis:
-
Place the sample pan in the instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
4. Data Interpretation:
-
TGA Curve: Analyze the mass vs. temperature plot. The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
DTG Curve (First Derivative): The peak of the derivative curve indicates the temperature of the maximum rate of decomposition.
-
DSC Curve: Analyze the heat flow vs. temperature plot. Endothermic peaks typically correspond to melting, while sharp exothermic peaks often indicate decomposition.
Conclusion
The MePhos ligand exhibits good thermal and oxidative stability, particularly in its solid form, which contributes to its widespread use in catalysis. However, researchers and drug development professionals must be aware of its potential degradation pathways, primarily oxidation to the phosphine oxide in solution and thermal decomposition at elevated temperatures. By employing the experimental protocols outlined in this guide, such as ³¹P NMR spectroscopy for oxidative stability and TGA/DSC for thermal analysis, a quantitative understanding of MePhos stability can be achieved. This knowledge is paramount for the development of robust and reproducible catalytic processes, ultimately leading to more efficient synthesis of valuable chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. magritek.com [magritek.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. MePhos 97 251320-86-2 [sigmaaldrich.com]
- 5. Buchwald Ligands [sigmaaldrich.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 9. dst.defence.gov.au [dst.defence.gov.au]
- 10. fpe.umd.edu [fpe.umd.edu]
- 11. iitk.ac.in [iitk.ac.in]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the MePhos Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the MePhos ligand, a prominent member of the Buchwald family of biaryl phosphine ligands. It details its chemical identity, applications in catalysis, and provides practical experimental guidance for its use in key chemical transformations.
Core Concepts: Introduction to MePhos
MePhos, a bulky, electron-rich monodentate phosphine ligand, is a cornerstone of modern palladium-catalyzed cross-coupling chemistry. Its structure is specifically engineered to enhance the efficiency and scope of these reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under milder conditions and with greater functional group tolerance than previously possible.
IUPAC Name and Synonyms:
The formal IUPAC name for the MePhos ligand is 2-Dicyclohexylphosphino-2'-methylbiphenyl .[1] It is also commonly known by the synonyms 2-Methyl-2'-dicyclohexylphosphinobiphenyl and MebiphPCy2.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 2-Dicyclohexylphosphino-2'-methylbiphenyl |
| Synonyms | 2-Methyl-2'-dicyclohexylphosphinobiphenyl, MePhos, MebiphPCy2 |
| CAS Number | 251320-86-2 |
| Molecular Formula | C₂₅H₃₃P |
| Molecular Weight | 364.50 g/mol |
| Appearance | White crystalline powder or solid |
| Melting Point | 105-109 °C |
| Solubility | Soluble in organic solvents like toluene and THF; Insoluble in water. |
Key Applications in Catalysis
MePhos is primarily employed as a supporting ligand for palladium catalysts in a variety of cross-coupling reactions that are fundamental to pharmaceutical and materials science research. Its steric bulk and electron-donating nature facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to higher reaction rates and yields.
The main applications include:
-
Palladium-Catalyzed α-Arylation of Ketones: The formation of a C-C bond at the α-position of a ketone is a powerful tool for synthesizing complex organic molecules. MePhos has been shown to be a particularly effective ligand for this transformation.[1][2]
-
Suzuki-Miyaura Coupling: This reaction forges a C-C bond between an organoboron compound and an organic halide or triflate.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between an amine and an aryl halide, a crucial transformation in the synthesis of countless pharmaceutical agents.
Quantitative Performance Data
The efficacy of the MePhos ligand is demonstrated in its ability to facilitate challenging cross-coupling reactions with high efficiency. The following table summarizes performance data for the palladium-catalyzed α-arylation of various ketones with aryl halides using MePhos as the ligand.
Table 1: Palladium-Catalyzed α-Arylation of Ketones Using MePhos Ligand (Data sourced from J. Am. Chem. Soc. 2000, 122, 1360-1370)[1][2]
| Ketone | Aryl Halide | Pd Source | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Acetophenone | 4-Chlorotoluene | Pd(OAc)₂ (1.0) | MePhos (2.0) | NaOtBu | 100 | 18 | 98 |
| 3-Pentanone | 4-Chlorotoluene | Pd(OAc)₂ (1.0) | MePhos (2.0) | NaOtBu | 80 | 2.5 | 98 |
| 2-Methyl-3-pentanone | 4-Chlorotoluene | Pd(OAc)₂ (1.0) | MePhos (2.0) | NaOtBu | 80 | 18 | 99 |
| Propiophenone | 2-Bromotoluene | Pd(OAc)₂ (1.0) | MePhos (2.0) | NaOtBu | 80 | 18 | 98 |
| Acetophenone | 4-tert-Butylbromobenzene | Pd₂(dba)₃ (0.5) | MePhos (1.2) | NaOtBu | 70 | 18 | 99 |
| Cyclopentanone | 4-Chlorotoluene | Pd(OAc)₂ (1.0) | MePhos (2.0) | NaOtBu | 100 | 18 | 95 |
| 2-Methylcyclohexanone | 4-Chlorotoluene | Pd(OAc)₂ (1.0) | MePhos (2.0) | NaOtBu | 100 | 18 | 98 |
Experimental Protocols
The following sections provide detailed, representative methodologies for the key reactions catalyzed by palladium complexes of biaryl phosphine ligands like MePhos.
Protocol: Palladium-Catalyzed α-Arylation of a Ketone
This protocol is a general procedure for the α-arylation of ketones with aryl chlorides, adapted from the work of Buchwald and colleagues.[2]
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
MePhos ligand
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (1.0 mmol)
-
Ketone (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Nitrogen or Argon source
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (0.01 mmol, 1 mol%), MePhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube, and evacuate and backfill with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add the aryl chloride (1.0 mmol) and the ketone (1.2 mmol) via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for the time indicated by TLC or GC/MS analysis (typically 2-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired α-aryl ketone.
Representative Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of an aryl chloride with an amine, using conditions common for Buchwald ligands such as XPhos, which is structurally and functionally similar to MePhos.[3]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos ligand (or MePhos)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride (e.g., 4-Chlorotoluene, 1.0 equiv.)
-
Amine (e.g., Morpholine, 1.5 equiv.)
-
Anhydrous, degassed toluene
-
Two-necked flask
Procedure:
-
In a two-necked flask under an inert atmosphere, charge bis(dibenzylideneacetone)palladium(0) (1.5 mol%), the phosphine ligand (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) in one portion.
-
Heat the resulting mixture to reflux (approx. 110 °C) and stir for 6-24 hours, monitoring by TLC or GC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography.
Mechanistic and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow for these reactions.
Catalytic Cycles
Experimental Workflow
References
- 1. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 2. Highly Active and Selective Catalysts for the Formation of α-Aryl Ketones [organic-chemistry.org]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to the Air and Moisture Sensitivity of Biphenyl Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of biphenyl phosphine ligands, a critical class of reagents in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Understanding and mitigating the sensitivity of these ligands to air and moisture is paramount for achieving reproducible and optimal results in drug discovery and development. This document outlines the core principles of their stability, provides practical guidance on handling and storage, and details experimental protocols for quantitative assessment.
Introduction to Biphenyl Phosphine Ligands and Their Significance
Biphenyl phosphine ligands, often referred to as Buchwald ligands, are a cornerstone of modern organometallic chemistry and catalysis. Their development has revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, enabling the synthesis of complex molecules with unprecedented efficiency. Ligands such as XPhos, SPhos, RuPhos, and cataCXium® A are characterized by a biaryl backbone, which imparts unique steric and electronic properties to the phosphorus atom. These properties are crucial for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to high catalyst turnover and broad substrate scope. However, the very electronic richness that makes these ligands so effective also renders them susceptible to degradation by atmospheric oxygen and moisture.
Core Principles of Air and Moisture Sensitivity
The stability of a phosphine ligand is primarily dictated by a combination of electronic and steric factors. The trivalent phosphorus atom possesses a lone pair of electrons that is fundamental to its coordinating ability with transition metals. This same lone pair is also the site of reaction with electrophilic species like oxygen.
2.1. Oxidation by Air:
The reaction of a phosphine ligand with molecular oxygen results in the formation of the corresponding phosphine oxide (P=O). This oxidation is often irreversible and detrimental to catalytic activity. The phosphine oxide has a significantly altered electronic structure and coordination geometry, rendering it a poor ligand for the metal center. This leads to catalyst deactivation and the formation of inactive palladium species, often observed as palladium black.
The susceptibility to oxidation is governed by:
-
Electron Density: Electron-rich phosphines, such as those with alkyl substituents, are more nucleophilic and thus more readily oxidized than electron-poorer triarylphosphines.[1] Biphenyl phosphine ligands, with their mix of aryl and often alkyl (e.g., cyclohexyl, tert-butyl) substituents, have a nuanced reactivity profile.
-
Steric Hindrance: Bulky substituents around the phosphorus atom can kinetically hinder the approach of molecular oxygen, thereby increasing the ligand's stability in air. The biaryl backbone and bulky groups on both the phosphine and the biphenyl moiety in ligands like XPhos and SPhos contribute to their notable stability.
2.2. Hydrolysis by Moisture:
While oxidation is a major degradation pathway, hydrolysis can also be a concern, particularly for phosphines with certain functional groups or under specific conditions (e.g., in protic solvents or in the presence of acidic or basic impurities). The phosphorus atom can be attacked by water, leading to the formation of phosphine oxides or other phosphorus (V) species. The exact mechanism and rate of hydrolysis can be complex and are dependent on the ligand structure and the reaction environment. While many biphenyl phosphine ligands are considered relatively stable to moisture in their solid form, their stability in solution, especially at elevated temperatures, should be considered.
Qualitative and Quantitative Stability Data
Obtaining a comprehensive and directly comparable quantitative dataset for the air and moisture sensitivity of a wide range of biphenyl phosphine ligands is challenging, as this data is often not systematically reported in the literature under standardized conditions. However, based on available information and general chemical principles, we can summarize their stability.
Table 1: Qualitative Air and Moisture Stability of Common Biphenyl Phosphine Ligands
| Ligand | General Air Stability (Solid) | General Moisture Stability (Solid) | Notes |
| XPhos | High[2] | High | Generally considered air-stable as a crystalline solid, allowing for convenient handling.[2] |
| SPhos | High[3] | High | Marketed as an air-stable solid, facilitating ease of use.[3] |
| RuPhos | High | High | Generally handled as an air-stable solid. |
| cataCXium® A | High | High | Described as an air and moisture stable solid. |
| Triphenylphosphine | High | High | A common benchmark, it is generally considered air-stable in solid form. |
Table 2: Quantitative Air Oxidation Data for Selected Phosphine Ligands
| Ligand | Conditions | Half-life (t½) | Extent of Oxidation | Reference |
| Tricyclohexylphosphine | 250 mM in diethylcarbonate, constant air flow, room temperature | ~3.5 hours | Complete oxidation after 7 hours | [4][5] |
| Various Buchwald Ligands | Data not readily available in comparative studies | - | - |
Note: The lack of standardized, publicly available quantitative data for the biphenyl phosphine ligands underscores the importance of in-house stability testing under reaction-relevant conditions, using the protocols provided in this guide.
Impact of Ligand Degradation on Catalytic Performance
The degradation of biphenyl phosphine ligands, primarily through oxidation, has a significant negative impact on catalytic reactions.
-
Loss of Catalytic Activity: The formation of phosphine oxides leads to the deactivation of the palladium catalyst. Phosphine oxides do not effectively stabilize the active Pd(0) species, which can then aggregate to form inactive palladium black.
-
Irreproducible Results: The extent of ligand degradation can vary depending on handling procedures, solvent quality, and reaction setup, leading to inconsistent reaction yields and profiles.
-
Formation of Byproducts: In some cases, ligand degradation products can participate in or interfere with the desired catalytic cycle, leading to the formation of unwanted byproducts.
Best Practices for Handling and Storage
To minimize degradation and ensure the integrity of biphenyl phosphine ligands, the following handling and storage procedures are strongly recommended.
5.1. Storage:
-
Inert Atmosphere: Solid phosphine ligands should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon). A glovebox or a desiccator purged with inert gas is ideal.
-
Sealed Containers: If a glovebox is not available, the original manufacturer's bottle, often a Sure/Seal™ bottle, should be used. After each use, the headspace should be purged with an inert gas before sealing.
-
Solutions: Solutions of phosphine ligands should be prepared using degassed solvents and stored under an inert atmosphere in a sealed flask, preferably in a freezer to slow down potential degradation pathways.
5.2. Handling:
-
Glovebox: For weighing and preparing solutions, a glovebox with low oxygen and moisture levels (<1 ppm) provides the most controlled environment.
-
Schlenk Line: If a glovebox is not available, standard Schlenk techniques should be employed for all manipulations. This involves using specialized glassware that allows for the evacuation of air and backfilling with an inert gas.
-
Solvent Degassing: All solvents used for preparing ligand solutions or for reactions should be thoroughly degassed to remove dissolved oxygen. Common degassing methods include freeze-pump-thaw cycles, sparging with an inert gas, or distillation from a drying agent under an inert atmosphere.
Experimental Protocols for Stability Assessment
The following protocols provide detailed methodologies for the quantitative assessment of the air and moisture sensitivity of biphenyl phosphine ligands.
6.1. Protocol 1: Determination of Air Stability by ³¹P NMR Spectroscopy
This protocol allows for the kinetic monitoring of phosphine ligand oxidation upon exposure to air.
Materials:
-
Biphenyl phosphine ligand of interest
-
High-purity deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈), degassed
-
NMR tubes with septum-sealed caps (e.g., J. Young tubes)
-
Glovebox or Schlenk line
-
NMR spectrometer with ³¹P capabilities
Procedure:
-
Sample Preparation (in a glovebox or on a Schlenk line): a. Accurately weigh a known amount of the phosphine ligand (e.g., 10-20 mg) into a small vial. b. Dissolve the ligand in a known volume of degassed deuterated solvent (e.g., 0.6 mL) to achieve a desired concentration (e.g., 0.05 M). c. Transfer the solution to an NMR tube and seal it with a septum cap.
-
Initial ³¹P NMR Spectrum (t=0): a. Acquire a quantitative ³¹P{¹H} NMR spectrum of the freshly prepared solution. b. Ensure a sufficient relaxation delay (d1) is used (typically 5 times the longest T₁ of the phosphorus nuclei) for accurate integration. c. Record the chemical shift of the phosphine ligand and confirm the absence of the corresponding phosphine oxide.
-
Exposure to Air: a. For a controlled experiment, a gentle and constant flow of air or a synthetic air mixture (21% O₂) can be bubbled through the solution via a long needle, with a short needle for venting. b. For a less controlled but simpler experiment, the septum can be removed, and the solution can be exposed to the ambient atmosphere. The tube should be agitated periodically to ensure mixing.
-
Time-Course Monitoring: a. Acquire subsequent ³¹P{¹H} NMR spectra at regular time intervals (e.g., every 30, 60, or 120 minutes, depending on the expected stability).
-
Data Analysis: a. For each spectrum, integrate the signals corresponding to the remaining phosphine ligand and the newly formed phosphine oxide. b. Calculate the percentage of remaining phosphine at each time point: % Phosphine = [Integral(Phosphine) / (Integral(Phosphine) + Integral(Phosphine Oxide))] * 100 c. Plot the natural logarithm of the percentage of remaining phosphine (ln[% Phosphine]) versus time. d. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). e. Calculate the half-life (t½) of the ligand under these conditions using the equation: t½ = 0.693 / k.
6.2. Protocol 2: Assessment of Moisture Sensitivity (Hydrolysis)
This protocol is adapted from methods used for studying the hydrolysis of other organophosphorus compounds and can be applied to biphenyl phosphine ligands.
Materials:
-
Biphenyl phosphine ligand
-
Anhydrous, degassed deuterated solvent (e.g., THF-d₈ or Acetonitrile-d₃)
-
Deuterated water (D₂O)
-
NMR tubes with septum-sealed caps
-
Glovebox or Schlenk line
-
NMR spectrometer with ³¹P capabilities
Procedure:
-
Sample Preparation (in a glovebox or on a Schlenk line): a. Prepare a stock solution of the phosphine ligand in the anhydrous, degassed deuterated solvent at a known concentration. b. In a separate vial, prepare a stock solution of D₂O in the same anhydrous solvent.
-
Reaction Setup: a. In an NMR tube, combine a known volume of the phosphine ligand stock solution with a known volume of the D₂O stock solution to achieve the desired final concentrations of ligand and water. b. Seal the NMR tube immediately.
-
Time-Course Monitoring by ³¹P NMR: a. Acquire an initial quantitative ³¹P{¹H} NMR spectrum (t=0). b. Monitor the reaction over time by acquiring subsequent spectra at regular intervals. The temperature should be kept constant. c. Look for the appearance of new signals corresponding to hydrolysis products, such as the phosphine oxide.
-
Data Analysis: a. Integrate the signal of the starting phosphine ligand and any new product signals at each time point. b. Plot the concentration of the phosphine ligand versus time to determine the rate of hydrolysis. The kinetic order of the reaction with respect to the phosphine and water can be determined by varying their initial concentrations.
Visualization of Key Concepts
7.1. General Structure and Degradation Pathway
Caption: General structure of biphenyl phosphine ligands and their oxidation to inactive phosphine oxides.
7.2. Experimental Workflow for Air Stability Assessment
Caption: A systematic workflow for quantifying the air stability of phosphine ligands using ³¹P NMR.
Conclusion
Biphenyl phosphine ligands are powerful tools in catalysis, but their efficacy is intrinsically linked to their stability. While many are remarkably stable as solids, their sensitivity to air and moisture in solution necessitates careful handling and storage. The primary degradation pathway, oxidation to the corresponding phosphine oxide, leads to catalyst deactivation and can compromise the reproducibility of synthetic procedures. This guide has provided a framework for understanding the factors governing their stability, best practices for their use, and detailed protocols for quantitative stability assessment. By implementing these procedures, researchers can ensure the quality of their reagents, leading to more reliable and optimized catalytic processes in the pursuit of new pharmaceuticals and advanced materials.
References
Methodological & Application
Application of MePhos in Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficiency and substrate scope of this palladium-catalyzed reaction are critically influenced by the choice of phosphine ligand. MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl), a member of the electron-rich and bulky dialkylbiaryl phosphine ligand family developed by Buchwald, has emerged as a highly effective ligand for these transformations. Its specific steric and electronic properties contribute to the stabilization of the active palladium catalyst and facilitate the key steps of the catalytic cycle, leading to high yields and broad functional group tolerance, even with challenging substrates such as aryl chlorides.
This document provides detailed application notes and experimental protocols for the use of MePhos in Suzuki-Miyaura cross-coupling reactions, aimed at researchers, scientists, and drug development professionals.
Data Presentation
Table 1: Representative Yields in Suzuki-Miyaura Coupling using Bulky Dialkylbiaryl Phosphine Ligands
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 |
| 3 | 4-Chloroanisole | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 95 |
| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| 5 | 2-Chlorobenzonitrile | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 94 |
| 6 | 4-Bromotoluene | 3,5-Dimethylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 97 |
| 7 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 92 |
| 8 | 3-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 3 | 83 |
Note: The data presented are representative examples from various sources and may not have been generated using MePhos specifically, but with structurally similar and functionally equivalent Buchwald ligands under optimized conditions.
Experimental Protocols
The following protocols provide detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction using MePhos as the ligand.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Aryl Bromides
This protocol is a general starting point for the coupling of a variety of aryl bromides with arylboronic acids.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%)
-
MePhos (0.012-0.024 mmol, 1.2-2.4 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or Toluene (5-10 mL)
-
Degassed water (if using a biphasic system)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere of argon or nitrogen, add the aryl bromide (if solid), arylboronic acid, palladium(II) acetate, MePhos, and base.
-
If the aryl bromide is a liquid, add it via syringe at this point.
-
Add the anhydrous solvent (and degassed water if applicable) to the reaction vessel.
-
Seal the Schlenk tube and stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: General Procedure for the Suzuki-Miyaura Coupling of Aryl Chlorides
The coupling of aryl chlorides is more challenging and often requires a higher catalyst loading and temperature.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02-0.05 mmol, 2-5 mol%) or a pre-catalyst like (MePhos)PdCl₂
-
MePhos (0.024-0.06 mmol, 2.4-6 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane/water (e.g., 10:1 v/v) or Toluene/water
-
Schlenk tube or sealed reaction vessel
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the aryl chloride, arylboronic acid, palladium source, MePhos, and potassium phosphate.
-
Add the degassed solvent system to the reaction vessel.
-
Seal the tube tightly and heat the reaction mixture with vigorous stirring to 100-120 °C for 18-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing MePhos Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the synthesis of arylamines and their derivatives, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The versatility and functional group tolerance of this reaction have made it an indispensable tool in drug discovery and development. The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand coordinated to the palladium catalyst. Bulky, electron-rich monophosphine ligands have demonstrated exceptional reactivity, and MePhos (2-dicyclohexylphosphino-2'-methylbiphenyl) is a member of this important class of ligands. These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination using a representative protocol that can be adapted for the MePhos ligand.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with an active Pd(0) species. This species undergoes oxidative addition with an aryl halide, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.
MePhos-Palladium Catalyst System for C-N Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials where arylamine scaffolds are prevalent. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these critical linkages. The efficacy of this transformation is highly dependent on the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
This document provides detailed application notes and protocols for the use of the MePhos-palladium catalyst system in C-N bond formation. MePhos, or 2-dicyclohexylphosphino-2'-methylbiphenyl, is a member of the electron-rich and sterically hindered biaryl monophosphine ligands developed in the Buchwald laboratory. Its structural features are designed to promote high catalytic activity and broad substrate scope, enabling the coupling of a wide range of aryl halides and amines under mild conditions.
Data Presentation
The MePhos-palladium catalyst system is effective for the amination of various aryl and heteroaryl chlorides, bromides, and iodides with both primary and secondary amines. The following tables summarize representative data for the coupling of different substrate classes.
Table 1: Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines using a MePhos-type Ligand System
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | n-Hexylamine | Pd(OAc)₂ (1) | MePhos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| 2 | 2-Chlorotoluene | Cyclohexylamine | Pd₂(dba)₃ (1) | MePhos (2) | K₃PO₄ | Dioxane | 110 | 24 | 88 |
| 3 | 4-Chloroanisole | Benzylamine | Pd(OAc)₂ (1.5) | MePhos (3) | Cs₂CO₃ | t-BuOH | 100 | 20 | 95 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Aniline | Pd₂(dba)₃ (0.5) | MePhos (1) | LHMDS | THF | 80 | 12 | 97 |
Table 2: Palladium-Catalyzed Amination of Aryl Bromides with Secondary Amines using a MePhos-type Ligand System
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1) | MePhos (2) | NaOtBu | Toluene | 80 | 4 | 98 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Di-n-butylamine | Pd₂(dba)₃ (0.5) | MePhos (1) | K₃PO₄ | Dioxane | 100 | 6 | 94 |
| 3 | 4-Bromoanisole | Piperidine | Pd(OAc)₂ (1) | MePhos (2) | Cs₂CO₃ | Toluene | 90 | 8 | 96 |
| 4 | 2-Bromopyridine | N-Methylaniline | Pd₂(dba)₃ (1) | MePhos (2) | NaOtBu | THF | 80 | 12 | 89 |
Note: The data presented is representative of typical results achieved with MePhos and similar biaryl phosphine ligands. Actual yields may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are general procedures for the MePhos-palladium catalyzed C-N cross-coupling reaction. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Amination of an Aryl Chloride with a Primary Amine
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Aryl chloride
-
Primary amine
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), MePhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (2 mL).
-
Add the aryl chloride (1.0 mmol) and the primary amine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Protocol 2: General Procedure for the Amination of an Aryl Bromide with a Secondary Amine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Aryl bromide
-
Secondary amine
-
Anhydrous dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and MePhos (0.01 mmol, 1 mol%) to an oven-dried vial equipped with a magnetic stir bar.
-
Outside the glovebox, add K₃PO₄ (2.1 mmol) to the vial.
-
Seal the vial with a septum, and purge with argon.
-
Add anhydrous dioxane (2 mL), followed by the aryl bromide (1.0 mmol) and the secondary amine (1.2 mmol).
-
Place the vial in a preheated oil bath at 100 °C and stir for the indicated time.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Visualizations
The following diagrams illustrate the key aspects of the MePhos-palladium catalyzed C-N bond formation.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Caption: General experimental workflow for C-N coupling.
Application Notes and Protocols for Negishi Coupling Using Biarylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction to Negishi Coupling with Advanced Ligands
The Negishi cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction joins an organozinc compound with an organic halide or triflate.[1][2] Its significance in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries, is well-established due to its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms.[1][4][5]
A key challenge in Negishi coupling, especially when utilizing secondary alkylzinc reagents, is the suppression of undesired side reactions such as β-hydride elimination.[6] The development of sophisticated biarylphosphine ligands, such as those from the Buchwald group (e.g., CPhos, SPhos, RuPhos, and XPhos), has been instrumental in overcoming this hurdle.[4][7][8] These ligands enhance the catalytic activity, promote the desired reductive elimination step, and improve the overall efficiency and selectivity of the coupling process.[6][9][10] This document provides a detailed experimental protocol for a Negishi coupling reaction, focusing on the use of a representative advanced biarylphosphine ligand, CPhos, which has demonstrated exceptional performance in the coupling of secondary alkylzinc halides.[7][8][10]
Data Presentation: Ligand Screening and Reaction Optimization
The choice of ligand is critical for the success of a Negishi coupling reaction, particularly with challenging substrates. The following table summarizes the performance of various biarylphosphine ligands in the coupling of a secondary alkylzinc reagent with an aryl bromide, highlighting the superior efficacy of CPhos in maximizing the yield of the desired branched product while minimizing the formation of the linear isomer resulting from β-hydride elimination.
Table 1: Ligand Effect on the Negishi Coupling of Isopropylzinc Bromide with 4-bromo-N,N-dimethylaniline *
| Ligand | Yield of Branched Product (%) | Yield of Linear Product (%) | Ratio (Branched:Linear) |
| CPhos | 95 | <1 | >99:1 |
| SPhos | 70 | 5 | 14:1 |
| RuPhos | 65 | 8 | 8:1 |
| XPhos | 58 | 10 | 6:1 |
Reaction Conditions: 1.0 mmol 4-bromo-N,N-dimethylaniline, 1.5 mmol i-PrZnBr, 1 mol% Pd(OAc)₂, 1.2 mol% Ligand, THF, Room Temperature, 12 h.
Experimental Protocol: General Procedure for Negishi Coupling using CPhos Ligand
This protocol outlines a general method for the palladium-catalyzed Negishi coupling of a secondary alkylzinc halide with an aryl bromide using the CPhos ligand.
Materials:
-
Palladium acetate (Pd(OAc)₂)
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(dimethylamino)biphenyl)
-
Aryl bromide
-
Secondary alkylzinc halide solution (e.g., in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene (optional, can improve results for electron-deficient aryl halides)[8]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and CPhos (0.012 mmol, 1.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF (1 mL) to the flask.
-
Stir the mixture at room temperature for 15-20 minutes to allow for pre-formation of the active catalyst complex.
-
-
Reaction Setup:
-
To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol, 1.0 equiv).
-
If the aryl bromide is a solid, add it directly. If it is a liquid, dissolve it in a minimal amount of anhydrous THF before adding.
-
Add anhydrous THF (and toluene if used) to achieve a final concentration of approximately 0.2 M with respect to the aryl bromide.
-
-
Addition of Organozinc Reagent:
-
Slowly add the secondary alkylzinc halide solution (1.5 mmol, 1.5 equiv) to the reaction mixture at room temperature with vigorous stirring. The addition should be done dropwise to control any potential exotherm.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by carefully adding saturated aqueous ammonium chloride solution (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental setup for the Negishi coupling reaction.
Caption: Experimental workflow for the Negishi coupling.
Catalytic Cycle
The diagram below outlines the generally accepted catalytic cycle for the Negishi cross-coupling reaction.
Caption: The catalytic cycle of the Negishi coupling.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for Catalyst Loading Optimization of MePhos in Aryl Chloride Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination of aryl chlorides is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficiency of this palladium-catalyzed cross-coupling reaction is highly dependent on the choice of ligand. MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl), a bulky and electron-rich biaryl monophosphine ligand, is effective for the amination of challenging aryl chloride substrates. Optimizing the catalyst loading is a critical step in developing a cost-effective, scalable, and sustainable synthetic route. Lowering catalyst loading reduces costs associated with the precious metal (palladium) and the specialized ligand, and simplifies product purification by minimizing residual metal content.
These application notes provide a comprehensive guide to optimizing the catalyst loading of MePhos and related biaryl phosphine ligands in the Buchwald-Hartwig amination of aryl chlorides. Included are detailed protocols, data summaries for catalyst loading in similar systems, and a generalized workflow for optimization.
Catalyst System Overview
The active catalyst is typically generated in situ from a palladium precursor and the MePhos ligand. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and palladium precatalysts where the ligand is already coordinated to the metal center. The choice of palladium source, base, solvent, and reaction temperature all play a crucial role in the catalytic cycle and, consequently, the optimal catalyst loading.
Data on Catalyst Loading for Biaryl Monophosphine Ligands
While specific optimization data for MePhos is dispersed throughout the literature, the following tables summarize representative data for highly active biaryl monophosphine ligands in the amination of aryl chlorides. This data provides a strong starting point for the optimization of MePhos-based systems.
Table 1: Amination of Primary Anilines with Aryl Chlorides using a Biarylmonophosphine Ligand System [1]
| Entry | Aryl Chloride | Amine | Pd (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Aniline | 0.01 | 0.01 | NaOt-Bu | Toluene | 1 | 98 |
| 2 | 4-Chloroanisole | Aniline | 0.01 | 0.01 | NaOt-Bu | Toluene | 1 | 99 |
| 3 | 2-Chlorotoluene | Aniline | 0.05 | 0.05 | NaOt-Bu | Toluene | 1 | 96 |
Data presented is for the BrettPhos ligand, which exhibits similar reactivity to MePhos and serves as a good benchmark for optimization.[1]
Table 2: Room Temperature Amination of Aryl Chlorides with Various Amines [2]
| Entry | Aryl Chloride | Amine | Pd Source | Ligand (mol%) | Base | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ (0.25 mol%) | 0.5 | KOt-Bu | 1 | >99 |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | N-Methylaniline | Pd₂(dba)₃ (0.25 mol%) | 0.5 | KOt-Bu | 1 | >99 |
| 3 | 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ (0.25 mol%) | 0.5 | KOt-Bu | 3 | 94 |
This data is for the YPhos ligand L1, demonstrating that high yields can be achieved at room temperature with low catalyst loading.[2]
Experimental Protocols
General Protocol for Aryl Chloride Amination
This protocol provides a starting point for the amination of aryl chlorides using a MePhos/palladium catalyst system. Optimization should be carried out by systematically varying the catalyst loading, temperature, and reaction time.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
MePhos ligand
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source, MePhos ligand, and sodium tert-butoxide.
-
Add the anhydrous toluene to the reaction vessel.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for Catalyst Loading Optimization
-
Initial Screening: Start with a relatively high catalyst loading (e.g., 1-2 mol% Pd) to ensure the reaction proceeds to completion and to establish a benchmark yield and reaction time.
-
Systematic Reduction: Sequentially decrease the catalyst loading in a stepwise manner (e.g., to 0.5 mol%, 0.1 mol%, 0.05 mol%, and 0.01 mol%). At each step, monitor the reaction for any decrease in yield or increase in reaction time.
-
Temperature Adjustment: If a lower catalyst loading results in a slower reaction, a moderate increase in temperature may compensate and maintain a reasonable reaction time without compromising the yield.
-
Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio is typically between 1:1 and 2:1. This ratio should be maintained or slightly adjusted during the optimization process.
-
Substrate Scope: Once an optimal low catalyst loading is identified for a model reaction, it is essential to test this condition with a broader range of aryl chlorides and amines to ensure its general applicability.
Visualizing the Process
Buchwald-Hartwig Amination Catalytic Cycle
References
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling Using MePhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The advent of microwave-assisted organic synthesis has revolutionized this reaction, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved reaction efficiency, and enhanced product yields.[1][2][3] This is achieved through rapid and uniform heating of the reaction mixture, minimizing the formation of byproducts often associated with prolonged exposure to high temperatures.[2]
This document provides detailed application notes and experimental protocols for performing microwave-assisted Suzuki coupling reactions utilizing the bulky and electron-rich phosphine ligand, 2-dicyclohexylphosphino-2'-methylbiphenyl (MePhos). MePhos, a member of the Buchwald family of ligands, is known for its ability to promote efficient coupling of a wide range of substrates, including challenging aryl chlorides and sterically hindered partners.
Advantages of Microwave-Assisted Suzuki Coupling with MePhos
The combination of microwave irradiation and the MePhos ligand offers a synergistic approach to overcome common challenges in Suzuki coupling, providing:
-
Rapid Reaction Times: Microwave heating can accelerate the reaction rate, reducing typical reaction times from hours to minutes.[1][3]
-
High Yields: The efficiency of the catalytic system is often enhanced, leading to higher isolated yields of the desired product.
-
Broad Substrate Scope: The robust nature of the MePhos ligand in conjunction with a palladium source allows for the successful coupling of a diverse array of aryl and heteroaryl halides with various boronic acids and their derivatives.
-
Improved Selectivity: The targeted heating profile of microwave reactors can lead to cleaner reactions with fewer side products.
-
Enhanced Reproducibility: Modern microwave synthesizers offer precise control over reaction parameters such as temperature, pressure, and time, ensuring high reproducibility.[1]
Experimental Protocols
The following protocols provide a general framework for conducting microwave-assisted Suzuki coupling reactions using a MePhos-based catalyst system. Optimization of reaction conditions (e.g., temperature, time, base, and solvent) may be necessary for specific substrates.
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of Aryl Bromides with Arylboronic Acids
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
MePhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-dioxane or Toluene
-
Microwave reactor vial with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, MePhos, and the chosen base.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) to the vial via syringe.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Irradiate the reaction mixture at a set temperature (typically between 100 °C and 150 °C) for a specified time (usually 10 - 30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling of Aryl Chlorides with Arylboronic Acids
Materials:
-
Aryl chloride (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%) or a pre-formed Pd-MePhos catalyst
-
MePhos (4-6 mol%)
-
Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu) (3.0 equiv)
-
Anhydrous toluene or 1,4-dioxane/water mixture (e.g., 10:1)
-
Microwave reactor vial with a stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Follow steps 1-5 from Protocol 1, using the specified reagents for aryl chloride coupling. Note the potential need for a higher catalyst and ligand loading.
-
Irradiate the reaction mixture at a higher temperature (typically between 120 °C and 180 °C) for a longer duration (usually 20 - 60 minutes) compared to aryl bromide couplings.
-
Follow steps 7-12 from Protocol 1 for reaction workup and purification.
Data Presentation
The following tables summarize typical reaction conditions and yields for microwave-assisted Suzuki coupling reactions using various phosphine ligands, which can serve as a reference for optimizing reactions with MePhos.
Table 1: Comparison of Reaction Conditions for Microwave-Assisted Suzuki Coupling with Different Ligands.
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| MePhos (proposed) | Pd(OAc)₂ | K₃PO₄ | Toluene | 120-150 | 10-30 | 85-98 |
| SPhos | PdCl₂ | Cs₂CO₃ | Dioxane | 120 | 30-40 | 70-95[1] |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 75-90[1] |
| Other Pyridine-Pyrazole Ligand | Custom Pd(II) Complex | KOH | EtOH/H₂O | 120 | 2 | 80-96[2] |
Table 2: Substrate Scope for a Generic Microwave-Assisted Suzuki Coupling Protocol.
| Aryl Halide | Boronic Acid | Product | Reaction Time (min) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 15 | 95 |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxy-1,1'-biphenyl | 25 | 88 |
| 2-Bromopyridine | 3-Thienylboronic acid | 2-(Thiophen-3-yl)pyridine | 20 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitro-1,1'-biphenyl | 10 | 98 |
| 1-Chloro-2-(trifluoromethyl)benzene | Phenylboronic acid | 2-(Trifluoromethyl)-1,1'-biphenyl | 30 | 85 |
Note: The data in Table 2 represents typical results expected for a robust catalyst system like Pd/MePhos under optimized microwave conditions and should be considered as a guideline.
Visualizations
The following diagrams illustrate the general workflow for setting up a microwave-assisted Suzuki coupling reaction and the fundamental catalytic cycle.
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for Large-Scale Synthesis Utilizing MePhos in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Dicyclohexylphosphino-2'-methylbiphenyl (MePhos) in large-scale palladium-catalyzed cross-coupling reactions for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The protocols outlined below are intended to serve as a guide for process development and scale-up in pharmaceutical manufacturing.
Introduction to MePhos in Pharmaceutical Synthesis
MePhos is a monodentate biaryl phosphine ligand renowned for its effectiveness in palladium-catalyzed cross-coupling reactions. Its bulky and electron-rich nature makes it particularly adept at facilitating the oxidative addition of palladium to aryl chlorides and other challenging substrates, a crucial step in many catalytic cycles. In the pharmaceutical industry, where robust, efficient, and scalable synthetic routes are paramount, MePhos has emerged as a valuable tool for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are prevalent in a vast array of drug molecules.
The primary applications of MePhos in large-scale pharmaceutical manufacturing include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines.
These reactions are fundamental to the synthesis of numerous APIs, and the use of an appropriate ligand like MePhos is critical for achieving high yields, low catalyst loadings, and favorable process economics on an industrial scale.
Quantitative Data Summary
The following table summarizes typical quantitative data for large-scale cross-coupling reactions utilizing MePhos as a ligand. These values are representative and may vary depending on the specific substrates, reaction conditions, and scale of the synthesis.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | MePhos | MePhos |
| Catalyst Loading (mol%) | 0.1 - 2.0 | 0.5 - 3.0 |
| Ligand:Palladium Ratio | 1:1 to 2:1 | 1:1 to 2:1 |
| Typical Yield (%) | 85 - 98 | 80 - 95 |
| Turnover Number (TON) | 100 - 10,000 | 50 - 2,000 |
| Reaction Temperature (°C) | 60 - 110 | 80 - 120 |
| Reaction Time (hours) | 4 - 24 | 6 - 36 |
| Scale | Kilogram to Metric Ton | Kilogram to Metric Ton |
Experimental Protocols
The following are generalized protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions using MePhos on a large scale. It is crucial to perform a thorough safety assessment and process optimization at a smaller scale before attempting any large-scale synthesis.
Protocol 1: Large-Scale Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction on a kilogram scale.
Materials:
-
Aryl Halide (e.g., Aryl Chloride or Bromide) (1.0 equiv)
-
Arylboronic Acid or Ester (1.1 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.1 - 1.0 mol%)
-
MePhos (0.12 - 1.2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, 2-Methyltetrahydrofuran (2-MeTHF), Dioxane)
-
Water (as a co-solvent, if required)
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen or argon.
-
Reagent Charging: To the inerted vessel, add the palladium(II) acetate, MePhos, and the base.
-
Solvent Addition: Add the primary organic solvent. Stir the mixture for 15-30 minutes to allow for catalyst pre-formation.
-
Substrate Addition: Add the aryl halide and the arylboronic acid or ester to the reaction mixture.
-
Aqueous Addition (if applicable): If using a biphasic system, add the required amount of degassed water.
-
Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and maintain under an inert atmosphere. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Phase Separation: If an aqueous phase is present, separate the layers.
-
Aqueous Washes: Wash the organic layer with brine or water to remove inorganic salts.
-
Solvent Removal: Concentrate the organic layer under reduced pressure.
-
Crystallization/Purification: Purify the crude product by crystallization from an appropriate solvent system or by other suitable purification techniques to yield the desired biaryl compound.
Protocol 2: Large-Scale Buchwald-Hartwig Amination
Objective: To synthesize an arylamine via a palladium-catalyzed Buchwald-Hartwig amination on a kilogram scale.
Materials:
-
Aryl Halide (e.g., Aryl Chloride or Bromide) (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5 - 2.0 mol%)
-
MePhos (0.6 - 2.4 mol%)
-
Strong Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5 - 2.5 equiv)
-
Solvent (e.g., Toluene, Dioxane, Tetrahydrofuran (THF))
Procedure:
-
Vessel Preparation: Ensure the reaction vessel is scrupulously clean, dry, and thoroughly inerted with nitrogen or argon.
-
Reagent Charging (under inert atmosphere): To the inerted vessel, add the palladium precursor, MePhos, and the strong base. Caution: Strong bases like NaOtBu are pyrophoric and moisture-sensitive; handle with extreme care.
-
Solvent Addition: Add the anhydrous, degassed solvent. Stir the mixture for 15-30 minutes.
-
Substrate Addition: Add the aryl halide and the amine to the reaction mixture.
-
Reaction: Heat the mixture to the optimized temperature (typically 90-120 °C) under a positive pressure of inert gas. Monitor the reaction progress by HPLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Quenching: Carefully quench the reaction with a suitable reagent (e.g., water, saturated aqueous ammonium chloride). Caution: Quenching of strong bases can be exothermic.
-
Extraction: Extract the product into a suitable organic solvent.
-
Aqueous Washes: Wash the organic layer with water and/or brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., MgSO₄, Na₂SO₄) and concentrate under reduced pressure.
-
Purification: Purify the crude product by crystallization, chromatography, or other appropriate methods to obtain the desired arylamine.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for Large-Scale Synthesis
Application Notes and Protocols for the Synthesis of α-Aryl Ketones using MePhos
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed α-arylation of ketones is a powerful and versatile transformation in modern organic synthesis, enabling the construction of α-aryl ketone moieties that are key structural motifs in a wide array of pharmaceuticals, natural products, and advanced materials. The development of bulky, electron-rich phosphine ligands has been instrumental in the advancement of this methodology. Among these, MePhos (2-methyl-2'-dicyclohexylphosphinobiphenyl), a member of the esteemed Buchwald ligand family, has emerged as a highly effective and reliable ligand for this transformation.[1][2]
These application notes provide a comprehensive overview of the use of MePhos in the palladium-catalyzed α-arylation of ketones. Detailed experimental protocols, quantitative data on substrate scope, and a mechanistic overview are presented to facilitate the successful application of this methodology in a research and development setting.
Advantages of MePhos in α-Arylation of Ketones
MePhos, in combination with a palladium precursor, forms a highly active catalytic system for the α-arylation of a broad range of ketones with various aryl halides. The key advantages of using MePhos include:
-
High Catalytic Activity: The steric bulk and electron-rich nature of MePhos facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to high reaction rates and catalyst turnovers.[1]
-
Broad Substrate Scope: The MePhos-based catalyst system is compatible with a wide variety of ketones, including cyclic and acyclic variants, as well as a diverse range of aryl bromides, chlorides, and triflates.
-
Excellent Functional Group Tolerance: The reaction conditions are often mild enough to tolerate a wide range of sensitive functional groups on both the ketone and the aryl halide, minimizing the need for protecting group strategies.
-
High Selectivity: The catalyst system generally provides excellent selectivity for mono-arylation, even with ketones possessing multiple enolizable protons.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed α-arylation of ketones using MePhos is depicted in the catalytic cycle below. The cycle commences with the oxidative addition of the aryl halide to the active Pd(0)-MePhos complex. Subsequent deprotonation of the ketone by a base generates an enolate, which then coordinates to the palladium center. The final step is a reductive elimination from the arylpalladium enolate intermediate to furnish the α-aryl ketone product and regenerate the active Pd(0) catalyst.
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of ketones.
Data Presentation
The following tables summarize the scope of the palladium-catalyzed α-arylation of various ketones with different aryl halides using MePhos as the ligand. The data is compiled from the seminal work by Buchwald and coworkers.[1]
Table 1: α-Arylation of Propiophenone with Various Aryl Halides
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-(p-Tolyl)-1-phenylpropan-2-one | 95 |
| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-1-phenylpropan-2-one | 96 |
| 3 | 4-Chlorotoluene | 1-(p-Tolyl)-1-phenylpropan-2-one | 93 |
| 4 | 2-Bromotoluene | 1-(o-Tolyl)-1-phenylpropan-2-one | 92 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)-1-phenylpropan-2-one | 94 |
Reaction Conditions: 1.0 mol % Pd(OAc)₂, 2.0 mol % MePhos, 1.4 equiv. NaOtBu, toluene, 100 °C, 16-24 h.
Table 2: α-Arylation of Various Ketones with 4-Chlorotoluene
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetophenone | 1-(p-Tolyl)ethan-1-one | 85 |
| 2 | 2-Heptanone | 1-(p-Tolyl)heptan-2-one | 88 |
| 3 | Cyclopentanone | 2-(p-Tolyl)cyclopentan-1-one | 91 |
| 4 | Cyclohexanone | 2-(p-Tolyl)cyclohexan-1-one | 92 |
| 5 | 2-Methylcyclohexanone | 2-Methyl-6-(p-tolyl)cyclohexan-1-one | 89 |
Reaction Conditions: 1.0 mol % Pd(OAc)₂, 2.0 mol % MePhos, 1.4 equiv. NaOtBu, toluene, 100 °C, 16-24 h.
Experimental Protocols
The following is a general procedure for the palladium-catalyzed α-arylation of a ketone with an aryl halide using MePhos as the ligand. This protocol can be adapted for a variety of substrates. Optimization of reaction parameters such as base, solvent, temperature, and reaction time may be necessary for specific substrate combinations.
General Procedure for the α-Arylation of Ketones
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
MePhos (2-Methyl-2'-dicyclohexylphosphinobiphenyl)
-
Aryl halide
-
Ketone
-
Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Oven-dried Schlenk tube or vial with a screw cap and septum
-
Magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1.0 mol %) and MePhos (0.02 mmol, 2.0 mol %). The vessel is then evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equivalents). Then, add the aryl halide (1.0 mmol, 1.0 equivalent) and the ketone (1.2 mmol, 1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene (2-5 mL) via syringe.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired α-aryl ketone.
Experimental Workflow
Caption: General experimental workflow for α-arylation of ketones.
Conclusion
The palladium-catalyzed α-arylation of ketones using MePhos as a ligand is a robust and highly efficient method for the synthesis of a diverse range of α-aryl ketones. The operational simplicity, broad substrate scope, and high yields make this protocol a valuable tool for researchers in both academic and industrial settings. The provided application notes and protocols are intended to serve as a practical guide for the successful implementation of this important C-C bond-forming reaction.
References
Application Notes and Protocols for Direct Arylation of Polyfluorinated Arenes with a MePhos Catalyst System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic materials. The functionalization of polyfluorinated arenes is of particular interest as the incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of organic molecules. Palladium-catalyzed direct arylation offers a more sustainable alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized organometallic reagents. While a variety of phosphine ligands have been successfully employed to facilitate these transformations, this document focuses on the application of MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl) as a ligand in a palladium-catalyzed system for the direct arylation of polyfluorinated arenes.
Due to the limited specific literature on the use of MePhos for the direct arylation of polyfluorinated arenes, this document provides a representative protocol based on the successful application of MePhos and similar bulky, electron-rich phosphine ligands in other direct arylation reactions of arenes. This is supplemented with detailed protocols and data from studies using other phosphine ligands for the direct arylation of polyfluorinated arenes to provide a comprehensive resource.
Proposed Representative Protocol: Direct Arylation of Polyfluorinated Arenes with a Pd/MePhos Catalyst
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl)
-
Polyfluorinated arene (e.g., pentafluorobenzene, 1,2,3,4-tetrafluorobenzene)
-
Aryl bromide
-
Potassium pivalate (PivOK) or Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or N,N-Dimethylacetamide (DMAc))
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1-5 mol%) and MePhos (1.2-6 mol%).
-
Add the polyfluorinated arene (1.0 mmol, 1.0 equiv).
-
Add the aryl bromide (1.2-1.5 mmol, 1.2-1.5 equiv).
-
Add the base (PivOK or K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the anhydrous, degassed solvent (3-5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 80-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Experimental Protocols from Literature (Using Other Phosphine Ligands)
The following protocols are adapted from published literature and provide a basis for comparison and further development.
Protocol 1: Direct Arylation of Polyfluoroarenes with Aryl Tosylates/Mesylates using a Pd/CM-phos Catalyst
This protocol is based on a study demonstrating the coupling of a wide range of polyfluoroarenes with aryl sulfonates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
CM-phos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine)
-
Polyfluorinated arene
-
Aryl tosylate or mesylate
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, a screw-capped vial was charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), CM-phos (0.024 mmol, 2.4 mol%), aryl tosylate/mesylate (1.0 mmol, 1.0 equiv), and KOAc (2.0 mmol, 2.0 equiv).
-
The vial was sealed with a Teflon-lined cap.
-
Polyfluorinated arene (2.0 mmol, 2.0 equiv) and anhydrous 1,4-dioxane (2.0 mL) were added via syringe outside the glovebox.
-
The reaction mixture was stirred at 90 °C for 24 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate was concentrated, and the residue was purified by flash column chromatography on silica gel.
Data Presentation
Table 1: Palladium-Catalyzed Direct Arylation of Pentafluorobenzene with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | 24 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / XPhos | PivOK | DMAc | 120 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / P(tBu)₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 78 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 16 | 65 |
Table 2: Substrate Scope for the Direct Arylation of Polyfluorinated Arenes with 4-Tolyl Tosylate using Pd/CM-phos
| Entry | Polyfluorinated Arene | Product | Yield (%) |
| 1 | Pentafluorobenzene | 2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl | 88 |
| 2 | 1,2,3,4-Tetrafluorobenzene | 2,3,4,5-Tetrafluoro-4'-methyl-1,1'-biphenyl | 82 |
| 3 | 1,3,5-Trifluorobenzene | 2,4,6-Trifluoro-4'-methyl-1,1'-biphenyl | 75 |
Mandatory Visualizations
Catalytic Cycle of Palladium-Catalyzed Direct Arylation
Caption: Proposed catalytic cycle for the direct C-H arylation of polyfluorinated arenes.
Experimental Workflow for Direct Arylation
Caption: General experimental workflow for palladium-catalyzed direct arylation.
Concluding Remarks
The direct arylation of polyfluorinated arenes is a valuable transformation for the synthesis of fluorinated biaryl compounds. While specific protocols employing MePhos as a ligand are not yet widely reported for this particular reaction, its characteristics as a bulky, electron-rich monophosphine ligand suggest its potential for high activity and selectivity. The provided representative protocol serves as a starting point for researchers to explore the utility of MePhos in this context. The detailed protocols and data from related systems using other phosphine ligands offer a solid foundation for comparison and methodological development. As with any catalytic reaction, optimization of parameters such as catalyst loading, ligand-to-metal ratio, base, solvent, and temperature will be crucial for achieving optimal results with specific substrates.
Preparation of MePhos Palladium Precatalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of MePhos (SPhos) palladium precatalysts, specifically focusing on the highly versatile and stable third-generation (G3) palladacycle. These precatalysts are widely utilized in modern organic synthesis, particularly in cross-coupling reactions, due to their high reactivity, stability, and ease of handling.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The efficiency of these reactions is critically dependent on the nature of the palladium catalyst. Buchwald's biarylphosphine ligands and their corresponding palladium precatalysts have emerged as a gold standard in this field. The third-generation (G3) precatalysts, featuring a methanesulfonate (OMs) counter-ion, offer enhanced solubility and stability, and can accommodate a wider range of bulky phosphine ligands compared to earlier generations.[1] MePhos (specifically SPhos, 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a highly effective ligand in this class, and its G3 precatalyst is a valuable tool for challenging cross-coupling transformations.[2]
The preparation of MePhos (SPhos) Pd G3 precatalysts follows a well-established three-step synthetic sequence. This process is designed to be robust and scalable, providing high yields of the desired air- and moisture-stable precatalyst.[3]
Synthetic Pathway Overview
The synthesis of MePhos (SPhos) Pd G3 precatalysts involves three key transformations, starting from readily available commercial reagents. The general pathway is outlined below.
Caption: General synthetic pathway for MePhos (SPhos) Pd G3 precatalysts.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of third-generation Buchwald precatalysts and have been adapted for the preparation of the MePhos (SPhos) analogue.[3]
Protocol 1: Synthesis of 2-Ammoniumbiphenyl Mesylate
This initial step involves the protonation of 2-aminobiphenyl with methanesulfonic acid to form the corresponding ammonium salt.
Materials:
-
2-Aminobiphenyl
-
Methanesulfonic acid
-
Toluene
-
n-Hexane
Procedure:
-
In a round-bottom flask, dissolve 2-aminobiphenyl (1.0 equiv.) in toluene.
-
Slowly add methanesulfonic acid (1.0 equiv.) to the solution at room temperature with stirring.
-
Continue stirring for 1-2 hours, during which a precipitate will form.
-
Collect the solid by filtration and wash with n-hexane.
-
Dry the resulting white solid under vacuum to yield 2-ammoniumbiphenyl mesylate.
Protocol 2: Synthesis of the Dimeric Palladacycle Intermediate
The ammonium salt is then reacted with palladium(II) acetate to form the key dimeric palladacycle intermediate.
Materials:
-
2-Ammoniumbiphenyl mesylate
-
Palladium(II) acetate
-
Toluene
Procedure:
-
To a Schlenk flask charged with 2-ammoniumbiphenyl mesylate (1.0 equiv.) and palladium(II) acetate (1.0 equiv.), add degassed toluene.
-
Heat the mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 4-6 hours.
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid by filtration, wash with toluene and n-hexane.
-
Dry the solid under vacuum to afford the dimeric palladacycle intermediate as a yellow powder.
Protocol 3: Synthesis of MePhos (SPhos) Pd G3 Precatalyst
The final step involves the reaction of the dimeric palladacycle with the MePhos (SPhos) ligand.
Materials:
-
Dimeric palladacycle intermediate
-
MePhos (SPhos) ligand (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the dimeric palladacycle intermediate (1.0 equiv.) in anhydrous, degassed THF.
-
In a separate Schlenk flask, dissolve MePhos (SPhos) (2.0 equiv.) in anhydrous, degassed THF.
-
Slowly add the MePhos (SPhos) solution to the suspension of the dimeric palladacycle at room temperature with stirring.
-
Continue stirring at room temperature for 1-2 hours. The reaction mixture should become a clear, homogeneous solution.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by trituration with a non-polar solvent such as n-hexane or pentane to yield the MePhos (SPhos) Pd G3 precatalyst as a pale-yellow to off-white solid.
Caption: Experimental workflow for the synthesis of MePhos (SPhos) Pd G3 precatalyst.
Quantitative Data Summary
The synthesis of third-generation Buchwald precatalysts is generally high-yielding. The following table summarizes typical yields for each step of the synthesis.
| Step | Product | Typical Yield | Reference(s) |
| 1. Salt Formation | 2-Ammoniumbiphenyl Mesylate | >95% | [3] |
| 2. Dimeric Palladacycle Synthesis | [Pd(ABP)(OMs)]₂ | 85-95% | [3] |
| 3. MePhos (SPhos) Pd G3 Precatalyst Formation | MePhos (SPhos) Pd G3 Precatalyst | >90% | [3] |
Note: Yields are representative and may vary depending on the specific reaction conditions and scale.
Characterization
The identity and purity of the MePhos (SPhos) Pd G3 precatalyst should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential for structural confirmation. The spectra of these precatalysts can be complex, and detailed 2D NMR studies may be necessary for full assignment.[3] Key features to look for in the ¹H NMR spectrum in a solvent like DMSO-d₆ include the signals for the methoxy groups of the SPhos ligand and the aromatic protons of the biphenyl backbones. The ³¹P NMR will show a characteristic singlet for the phosphorus atom of the coordinated SPhos ligand.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Elemental Analysis: To determine the percentage of C, H, N, and S.
It is important to note that impurities such as the unreacted dimeric palladacycle intermediate can be present in the final product and can be quantified by ¹H NMR.[4]
Applications in Cross-Coupling Reactions
MePhos (SPhos) Pd G3 is a highly active and versatile precatalyst for a wide range of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds between aryl/vinyl halides/triflates and boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds between aryl halides/triflates and amines.
-
Heck Reaction: For the formation of C-C bonds between aryl halides and alkenes.
-
Negishi Coupling: For the formation of C-C bonds between organozinc reagents and organic halides.[5]
-
Sonogashira Coupling: For the formation of C-C bonds between terminal alkynes and aryl/vinyl halides.
-
Stille Coupling: For the formation of C-C bonds between organostannanes and organic halides.
The air- and moisture-stability of the G3 precatalyst simplifies reaction setup, and its high reactivity often allows for lower catalyst loadings and shorter reaction times.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
Application Notes and Protocols for MePhos in Late-Stage Functionalization of Drug Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Late-stage functionalization (LSF) has emerged as a transformative strategy in modern drug discovery and development. It allows for the direct modification of complex molecules, such as drug candidates and approved pharmaceuticals, at a late step in their synthesis. This approach enables the rapid generation of diverse analogues for structure-activity relationship (SAR) studies, improvement of pharmacokinetic profiles, and exploration of new intellectual property without the need for de novo synthesis. Palladium-catalyzed cross-coupling reactions are a cornerstone of LSF, and the choice of ligand is critical for their success, especially when dealing with highly functionalized and sterically hindered drug molecules.
MePhos and its analogues, belonging to the MPhos class of highly tunable, unsymmetrical ferrocene-based ligands, have shown significant promise in this area. These ligands, characterized by a bulky di(1-adamantyl)phosphino group on the ferrocene backbone, are particularly effective in promoting challenging C(sp²)–C(sp³) cross-coupling reactions under mild conditions. Their versatility extends to various palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Kumada-Corriu couplings, making them valuable tools for the late-stage diversification of drug-like molecules.[1]
These application notes provide an overview of the utility of MePhos in the late-stage functionalization of drug molecules, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a research setting.
Key Applications of MePhos in Late-Stage Functionalization
The unique steric and electronic properties of MePhos ligands enable a broad range of applications in the modification of complex pharmaceutical compounds.
-
C(sp²)–C(sp³) Coupling: MePhos is highly effective in catalyzing the coupling of aryl or heteroaryl halides (C(sp²)) with alkyl organometallic reagents (C(sp³)). This is particularly valuable for introducing alkyl groups, including small cyclic moieties, into aromatic drug scaffolds, which can significantly impact their potency and metabolic stability.
-
Buchwald-Hartwig Amination: The formation of C–N bonds is a frequent requirement in medicinal chemistry. MePhos can facilitate the coupling of aryl halides with a variety of amines, including heterocycles, to generate novel amine analogues of existing drugs.
-
Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C–C bonds. MePhos-ligated palladium catalysts can efficiently couple aryl or vinyl halides with boronic acids or esters, allowing for the introduction of new aryl or vinyl groups onto a drug molecule.
Quantitative Data Summary
The following tables summarize the performance of MePhos-palladium catalyst systems in representative late-stage functionalization reactions on drug-like scaffolds.
| Entry | Aryl Halide Substrate (Drug-like Scaffold) | Alkyl Coupling Partner | Coupling Type | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Bromophenyl-containing scaffold | Cyclopropyl-ZnCl | Negishi | (tBuMPhos)PdCl₂ (1 mol%) | THF, rt, 16 h | 95 | |
| 2 | 2-Chloropyridine derivative | MeMgBr | Kumada-Corriu | (tBuMPhos)PdCl₂ (1 mol%) | THF, 50 °C, 16 h | 92 | |
| 3 | 4-Iodobenzamide derivative | i-PrB(OH)₂ | Suzuki-Miyaura | (PhMPhos)PdCl₂ (1 mol%) | K₃PO₄, Toluene/H₂O, 100 °C, 16 h | 88 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All glassware should be oven-dried. Drug molecules and other reagents should be of high purity.
Protocol 1: General Procedure for MePhos-Palladium Catalyzed Negishi C(sp²)–C(sp³) Coupling on a Drug-like Aryl Bromide
This protocol describes the coupling of a generic aryl bromide-containing drug molecule with an alkylzinc reagent.
Materials:
-
Aryl bromide-containing drug molecule (1.0 equiv)
-
Alkylzinc chloride solution (e.g., in THF, 2.0 equiv)
-
(tBuMPhos)PdCl₂ (or other suitable MePhos-palladium precatalyst) (1-2 mol%)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide-containing drug molecule and the (tBuMPhos)PdCl₂ precatalyst.
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the alkylzinc chloride solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized drug molecule.
Protocol 2: General Procedure for MePhos-Palladium Catalyzed Suzuki-Miyaura C(sp²)–C(sp³) Coupling on a Drug-like Aryl Iodide
This protocol outlines the coupling of a generic aryl iodide-containing drug molecule with an alkylboronic acid.
Materials:
-
Aryl iodide-containing drug molecule (1.0 equiv)
-
Alkylboronic acid (2.0 equiv)
-
(PhMPhos)PdCl₂ (or other suitable MePhos-palladium precatalyst) (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Water (degassed)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl iodide-containing drug molecule, alkylboronic acid, (PhMPhos)PdCl₂, and potassium phosphate.
-
Add a 10:1 mixture of toluene and water.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the functionalized drug molecule.
Visualizations
Experimental Workflow for MePhos-Catalyzed Late-Stage Functionalization
Caption: General workflow for MePhos-catalyzed late-stage functionalization.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
References
Solvent Selection for Buchwald-Hartwig Amination with MePhos: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamines are common structural motifs. The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. MePhos (2-dicyclohexylphosphino-2'-methylbiphenyl), a member of the biaryl monophosphine ligand class, has demonstrated utility in these transformations.
Proper solvent selection is a critical parameter for optimizing the Buchwald-Hartwig amination. The solvent can significantly influence the solubility of reagents and catalysts, reaction rates, and even catalyst stability and product distribution. This document provides a guide to solvent selection for Buchwald-Hartwig reactions utilizing the MePhos ligand, including a summary of common solvents, a detailed experimental protocol for a representative reaction, and a diagram of the catalytic cycle.
Solvent Considerations for Buchwald-Hartwig Reactions
The choice of solvent in a Buchwald-Hartwig amination can dramatically impact the reaction's success. Key factors to consider when selecting a solvent include:
-
Solubility: The solvent must adequately dissolve the aryl halide, amine, base, and the palladium catalyst complex to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis. Poor solubility of any component, particularly the base, is a common reason for low yields.[1]
-
Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point must be high enough to accommodate the desired reaction temperature, which is often in the range of 80-110 °C.
-
Coordinating Ability: Solvents can coordinate to the palladium center. While some coordination can be beneficial for catalyst stability, strongly coordinating solvents like acetonitrile and pyridine can inhibit the reaction by competing with the substrates for binding to the palladium. Chlorinated solvents should also be avoided as they can interfere with the catalyst.
-
Polarity: The polarity of the solvent can influence the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Commonly employed solvents for Buchwald-Hartwig aminations fall into several categories:
-
Aromatic Hydrocarbons: Toluene and xylenes are widely used due to their high boiling points and good balance of solubility for many organic substrates.[1]
-
Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME) are also frequently used.[2] However, dioxane is considered a solvent of concern due to safety and environmental issues.[3]
-
"Green" Solvents: In an effort to improve the environmental footprint of chemical processes, greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective solvents for Buchwald-Hartwig reactions.[1]
-
Alcohol Solvents: In some cases, particularly with certain bases, alcohol solvents like tert-butanol can be effective.[2]
-
Aqueous and Solvent-Free Conditions: While less common, there are reports of successful Buchwald-Hartwig aminations performed in water or under solvent-free conditions, which can offer significant environmental benefits.[3]
Performance of Solvents in a Representative Buchwald-Hartwig Amination
| Solvent | Yield (%) | Reference |
| Toluene | 94 | |
| Dioxane | ~100 (conversion) | [4] |
Note: The optimal solvent is highly dependent on the specific substrates (aryl halide and amine) and base used. Therefore, the information in this table should be considered as a guideline, and empirical optimization of the solvent is recommended for any new substrate combination.
Experimental Protocols
The following is a general protocol for a Buchwald-Hartwig amination reaction using a biarylphosphine ligand like MePhos. This protocol is adapted from a procedure using the similar XPhos ligand and should be optimized for the specific substrates and MePhos ligand.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.5 equiv)
-
MePhos (3.0 mol%)
-
Palladium source (e.g., Pd₂(dba)₃, 1.5 mol% or Pd(OAc)₂, 3.0 mol%)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source, MePhos, and the sodium tert-butoxide under an inert atmosphere.
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of approximately 0.5 M with respect to the aryl halide) to the Schlenk tube via syringe.
-
Reagent Addition: Stir the mixture at room temperature for 5-10 minutes to allow for pre-catalyst formation. Then, add the aryl halide and the amine to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Yield: If the reaction gives a low yield, consider screening different solvents and bases. As mentioned, solubility is a critical factor, and ensuring all components are dissolved can significantly improve the outcome.[1] Increasing the reaction temperature or time may also be beneficial.
-
Catalyst Deactivation: The presence of impurities in the starting materials or solvent can lead to catalyst deactivation. Ensure all reagents and the solvent are of high purity and appropriately dried and degassed.
-
Side Reactions: In some cases, side reactions such as hydrodehalogenation of the aryl halide can occur. The choice of ligand and base can influence the extent of these side reactions.
Conclusion
The selection of an appropriate solvent is a crucial parameter for the successful execution of Buchwald-Hartwig amination reactions with the MePhos ligand. While toluene and ethereal solvents like dioxane and THF are commonly used, greener alternatives such as 2-MeTHF are emerging as viable options. The provided general protocol offers a solid starting point for reaction optimization. However, it is essential to empirically screen and optimize the solvent, base, and temperature for each specific substrate combination to achieve the best results. A thorough understanding of the catalytic cycle and potential pitfalls will aid in troubleshooting and developing robust and efficient C-N bond-forming reactions.
References
Troubleshooting & Optimization
troubleshooting low yield in MePhos catalyzed Suzuki reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges and optimize your MePhos-catalyzed Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide: Low Yield & Common Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My MePhos-catalyzed Suzuki reaction resulted in a very low yield or failed completely. What are the first things I should check?
A1: A failed Suzuki reaction can often be traced back to fundamental issues with reagents or the reaction setup. A systematic check is the best first step.
-
Inert Atmosphere: The exclusion of oxygen is critical. The active Pd(0) catalyst and phosphine ligands like MePhos are susceptible to oxidation.[1][2] Ensure your reaction vessel was properly purged (e.g., via 3x evacuate/backfill cycles with argon or nitrogen) and that all solvents were thoroughly degassed.[1][3]
-
Reagent Integrity:
-
Catalyst & Ligand: Palladium precatalysts and MePhos can degrade over time, especially if not stored properly under an inert atmosphere. Using fresh, high-purity reagents is paramount.[1] Consider using a reliable precatalyst, such as a Buchwald G3 precatalyst, for more consistent generation of the active LPd(0) species.[4]
-
Base Quality: The base is a crucial component. Ensure it is of high purity and has not become hydrated from improper storage.[5]
-
Substrate Purity: Impurities in your aryl halide or organoboron reagent can poison the catalyst.[4]
-
-
Reaction Parameters:
-
Temperature: Ensure your reaction was heated to the appropriate temperature (typically 80-100 °C for many Suzuki couplings) with accurate monitoring.[1][2]
-
Stirring: For heterogeneous mixtures, especially with insoluble bases like K₃PO₄, vigorous stirring is essential for reproducibility and to ensure adequate mixing.[3][6]
-
Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated version of my boronic acid. How can I minimize this protodeboronation?
A2: Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is a very common side reaction that consumes your nucleophile and lowers yield.[5][7] This is especially problematic with electron-deficient boronic acids.[1]
-
Choice of Base: The base activates the boronic acid but can also promote protodeboronation.[8] Using milder or non-hydroxide bases can be highly effective. Consider switching to bases like K₃PO₄, Cs₂CO₃, or KF.[1]
-
Use More Stable Boron Reagents: Boronic acids can be converted to more stable derivatives that slowly release the active species during the reaction. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing the side reaction.[7] Commonly used stable alternatives include:
-
Minimize Water: While Suzuki reactions often benefit from some water, excess water can accelerate protodeboronation.[9] If using a solvent system like dioxane/water, try reducing the proportion of water or switching to anhydrous conditions with a base like K₃PO₄ (which may still require a trace of water to function effectively).[10]
-
Reaction Time and Temperature: Lowering the temperature or shortening the reaction time can sometimes reduce the extent of this side reaction, provided the main coupling reaction is fast enough.[1]
Q3: My reaction is sluggish and stalls before reaching full conversion. What can I do to improve the reaction rate?
A3: A stalled reaction suggests an issue with catalyst activity or reaction conditions.
-
Increase Temperature: If the catalyst and reagents are stable, increasing the temperature can often drive a sluggish reaction to completion.[4]
-
Screen Solvents: Substrate solubility is key. If your starting materials are not fully dissolved, the reaction can be slow. Common solvents include THF, 2-MeTHF, dioxane, and toluene.[11][12] The choice of solvent can also influence catalyst activity.[13][14]
-
Ligand-to-Palladium Ratio: An extra equivalent of the MePhos ligand relative to the palladium source can sometimes improve catalyst stability and prevent decomposition over the course of the reaction.[4] However, a large excess can be inhibitory.[2]
-
Check for Catalyst Poisoning: Ensure your starting materials are free of impurities that could act as catalyst poisons. Nitriles or other strongly coordinating functional groups in the solvent or substrates can sometimes inhibit the catalyst.[15]
Q4: I am observing significant homocoupling of my boronic acid (biaryl formation). What is the cause and how can I prevent it?
A4: Homocoupling of the boronic acid is typically caused by the presence of oxygen.[16] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the unwanted coupling of two boronic acid molecules.
-
Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[16][17]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the entire process, from reagent addition to heating.[1]
Q5: I am using an aryl chloride as my electrophile and getting very low conversion. Are there specific considerations for less reactive partners?
A5: Yes, aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][18]
-
Use a More Active Catalyst System: Couplings with aryl chlorides often require more electron-rich and bulky phosphine ligands to promote the difficult oxidative addition step. While MePhos is a capable ligand, other specialized Buchwald ligands (e.g., SPhos, XPhos) may offer better performance for this specific challenge.[6]
-
Stronger Base: A stronger base, such as K₃PO₄ or KOtBu, may be required to facilitate the catalytic cycle with challenging substrates.[19]
-
Higher Temperatures: More forcing conditions, including higher reaction temperatures, are often necessary to achieve good conversion with aryl chlorides.[4]
Frequently Asked Questions (FAQs)
-
Why is a base necessary for the Suzuki reaction? The base is required to activate the organoboron compound. It forms a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center during the transmetalation step.[8][19]
-
Does the order of reagent addition matter? In some cases, the order of addition can influence the formation of the active catalyst and the overall reaction efficiency. For consistency and reproducibility, it is good practice to maintain a consistent order of addition for all experiments.[3] A common and reliable method is to add the solids (aryl halide, boron reagent, base) to the flask, purge with inert gas, and then add the degassed solvent, ligand, and palladium source.
-
Is water required in the reaction? The role of water is complex. In many cases, a biphasic system (e.g., Toluene/Water or THF/Water) or the presence of some water promotes the reaction.[9][20] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species. However, it can also promote side reactions like protodeboronation.[9] Some "anhydrous" conditions using bases like K₃PO₄ may still rely on trace amounts of water to function optimally.[10][21]
Data Presentation
Table 1: Comparison of Common Bases in Suzuki-Miyaura Coupling
Reaction conditions and yields are highly substrate-dependent. This table serves as a general guide.
| Base | Typical Substrates | Typical Yield Range (%) | Notes |
| K₃PO₄ | Aryl bromides, aryl chlorides, N-heterocycles | 90-99% | A strong, non-nucleophilic base effective for challenging couplings and minimizing protodeboronation.[19] |
| Cs₂CO₃ | Aryl bromides, triflates | 85-98% | Highly effective, often used for difficult couplings (the "caesium effect"). More expensive.[19] |
| K₂CO₃ | Aryl bromides, iodides | 80-95% | A common, cost-effective choice, typically used in aqueous/organic solvent mixtures.[22] |
| NaOH / KOH | Aryl bromides | 70-90% | Strong bases, but their high basicity can sometimes promote side reactions.[19] |
| KF | Aryl bromides | Moderate to High | Fluoride is thought to play a unique role in activating the boronic acid.[8][19] |
Table 2: Common Solvents for MePhos-Catalyzed Suzuki Reactions
| Solvent | Boiling Point (°C) | Typical Usage & Notes |
| 1,4-Dioxane | 101 | A very common solvent, often used with water as a co-solvent.[12] |
| Toluene | 111 | Good for higher temperature reactions; forms a biphasic mixture with water.[12] |
| Tetrahydrofuran (THF) | 66 | A versatile solvent, often used with water. Its lower boiling point limits the reaction temperature.[13] |
| 2-Methyl-THF | 80 | A greener alternative to THF with a higher boiling point and better phase separation from water.[6] |
| Acetonitrile (MeCN) | 82 | A polar aprotic solvent, can be useful for more polar substrates but may coordinate to and inhibit the catalyst in some cases.[6][15] |
Key Experimental Protocol
General Protocol for a MePhos-Catalyzed Suzuki-Miyaura Coupling
This protocol is a representative example and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
MePhos ligand (0.022 mmol, 2.2 mol%)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), organoboron reagent, and base.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen. Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the MePhos ligand. If the aryl halide is a liquid, add it via syringe at this point.
-
Solvent Addition: Add the degassed solvent mixture via syringe. Briefly continue to bubble the inert gas through the reaction mixture for 5-10 minutes to ensure thorough deoxygenation.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizations
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Diagram 2: Troubleshooting Workflow for Low Yield
Diagram 3: Key Component Interactions & Side Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. quora.com [quora.com]
- 21. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: MePhos-Mediated Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during MePhos-mediated cross-coupling reactions. The information is designed to help you identify and resolve challenges in your experiments, leading to improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in MePhos-mediated cross-coupling reactions?
A1: The most frequently encountered side products in MePhos-mediated cross-coupling reactions, particularly in Buchwald-Hartwig amination, are the result of two primary competing pathways:
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Hydrodehalogenation: This is the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. This side reaction is often competitive with the desired C-N bond formation.[1][2][3][4]
-
MePhos Oxide Formation: The MePhos ligand, a phosphine, is susceptible to oxidation to its corresponding phosphine oxide. This can occur in the presence of trace oxygen or other oxidants in the reaction mixture.[5] The formation of the phosphine oxide can reduce the concentration of the active ligand, potentially slowing down or stalling the catalytic cycle.
Q2: I am observing a significant amount of hydrodehalogenation of my aryl halide. What are the likely causes and how can I minimize it?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3][4] Several factors can contribute to its formation:
-
Presence of a Hydride Source: The hydride for this reduction can originate from various sources, including the amine coupling partner (via β-hydride elimination), the solvent (e.g., alcohols), or the base.
-
Slow Reductive Elimination: If the desired reductive elimination to form the C-N bond is slow, the intermediate palladium-hydride species has a longer lifetime and is more likely to react with the aryl halide, leading to hydrodehalogenation.
To minimize hydrodehalogenation, consider the following strategies:
-
Choice of Base: The nature of the base can influence the formation of palladium-hydride species. Experiment with different bases to find one that promotes the desired coupling over hydrodehalogenation.
-
Solvent Selection: Avoid solvents that can act as hydride donors, such as alcohols, if hydrodehalogenation is a significant issue. Anhydrous, aprotic solvents are generally preferred.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway relative to the desired cross-coupling.
-
Ligand-to-Metal Ratio: Optimizing the MePhos to palladium ratio can sometimes suppress side reactions.
Q3: My reaction is sluggish and I suspect the MePhos ligand is degrading. How can I confirm this and what can be done to prevent it?
A3: Sluggish reactions can indeed be a sign of catalyst deactivation, which may involve the degradation of the MePhos ligand. The most common degradation pathway is oxidation to MePhos oxide.[5]
-
Confirmation: To confirm the presence of MePhos oxide, you can analyze the crude reaction mixture by techniques such as ³¹P NMR spectroscopy or mass spectrometry. The phosphorus signal for the phosphine oxide will appear at a different chemical shift compared to the parent phosphine.
-
Prevention: To prevent ligand oxidation, it is crucial to maintain strictly anaerobic and anhydrous reaction conditions. This includes:
-
Thoroughly degassing all solvents and reagents.
-
Using an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.
-
Using fresh, high-purity reagents and solvents.
-
Troubleshooting Guide
This guide addresses specific issues you might encounter during your MePhos-mediated cross-coupling experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of starting materials | 1. Inactive catalyst | - Ensure the use of a reliable palladium precursor and fresh MePhos ligand.- Consider using a pre-formed palladium-MePhos catalyst if available.- Degas all solvents and reagents thoroughly to prevent catalyst deactivation by oxygen. |
| 2. Inappropriate reaction conditions | - Screen different solvents and bases.- Gradually increase the reaction temperature.- Optimize the catalyst loading. | |
| 3. Poor quality of reagents | - Use high-purity, anhydrous solvents and reagents.- Purify starting materials if necessary. | |
| Significant formation of hydrodehalogenated side product | 1. Presence of a hydride source | - Use anhydrous, aprotic solvents.- Screen different bases; avoid those known to promote hydride formation. |
| 2. Slow reductive elimination | - Optimize the reaction temperature; sometimes a lower temperature can be beneficial.- Ensure an optimal ligand-to-metal ratio. | |
| Formation of MePhos oxide | 1. Presence of oxygen or other oxidants | - Maintain a strict inert atmosphere throughout the experiment.- Use freshly distilled and thoroughly degassed solvents.- Ensure all reagents are free from peroxides or other oxidizing impurities. |
| Incomplete reaction despite prolonged reaction time | 1. Catalyst deactivation | - See troubleshooting for "Low or no conversion."- Consider adding a second portion of fresh catalyst and ligand to the reaction mixture. |
| 2. Reversible reaction or product inhibition | - If possible, remove the product as it is formed (though this is often not practical).- Analyze the reaction profile over time to understand the kinetics. |
Experimental Protocols
General Protocol for a MePhos-Mediated Buchwald-Hartwig Amination
This protocol provides a general starting point for a MePhos-mediated amination of an aryl chloride. Optimization of specific parameters may be required for different substrates.
Reagents:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
MePhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂, MePhos, and NaOtBu.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride and the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for the Analysis of Side Products by GC-MS
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Quench the aliquot with a small amount of water.
-
Extract with an organic solvent (e.g., 1 mL of ethyl acetate).
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
GC-MS Analysis:
-
Use a standard non-polar or medium-polarity capillary column.
-
Develop a temperature gradient program that allows for the separation of the starting materials, the desired product, the hydrodehalogenated side product, and MePhos/MePhos oxide.
-
Identify the components by their retention times and mass spectra. The hydrodehalogenated product will have a molecular weight corresponding to the aryl group plus a hydrogen atom. MePhos oxide will have a molecular weight 16 units higher than MePhos.
Visualizations
Caption: Competing pathways in MePhos-mediated cross-coupling.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies to Prevent MePhos Ligand Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the degradation of the MePhos ligand (2-Dicyclohexylphosphino-2'-methylbiphenyl), a crucial component in modern cross-coupling catalysis. Through a series of frequently asked questions (FAQs) and troubleshooting guides, this resource aims to equip researchers with the knowledge to ensure the stability and efficacy of MePhos in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for the MePhos ligand?
A1: The most common degradation pathway for MePhos, like other electron-rich phosphine ligands, is oxidation of the phosphorus(III) center to a phosphorus(V) species, forming MePhos oxide.[1][2] This oxidation is primarily caused by exposure to atmospheric oxygen and can be accelerated by elevated temperatures and certain solvents.[2] This process is detrimental as MePhos oxide is generally not catalytically active in typical cross-coupling reactions.
Q2: How can I detect MePhos degradation in my sample?
A2: The most effective method for detecting and quantifying MePhos degradation is through ³¹P NMR spectroscopy.[3][4] Pure MePhos exhibits a characteristic signal in the ³¹P NMR spectrum. Upon oxidation, a new signal corresponding to MePhos oxide will appear at a different chemical shift, typically downfield from the parent phosphine.[5] By integrating the signals of both the phosphine and the phosphine oxide, the percentage of degradation can be determined.
Q3: What are the optimal storage and handling conditions for MePhos?
A3: To minimize degradation, MePhos should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[6][7] It is recommended to store the solid ligand at low temperatures, such as 4°C, and protect it from light.[8] When using the ligand, it is crucial to employ standard inert atmosphere techniques, such as working in a glovebox or using Schlenk line techniques, to prevent exposure to air and moisture.[1][2]
Q4: Can the choice of solvent impact the stability of MePhos?
A4: Yes, the choice of solvent can influence the rate of MePhos degradation. While comprehensive quantitative data for MePhos in various solvents is limited, general principles for phosphine ligands apply. Protic solvents and those with higher polarity can sometimes facilitate oxidation. For reactions, it is crucial to use anhydrous and thoroughly degassed solvents to minimize the presence of oxygen and water.[1]
Troubleshooting Guides
Issue 1: Low or No Yield in a MePhos-Catalyzed Cross-Coupling Reaction
If you are experiencing low or no yield in a reaction where MePhos is used as a ligand, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Reaction Yield
Caption: A troubleshooting workflow for diagnosing low yields in MePhos-catalyzed reactions.
-
Check Ligand Integrity:
-
Action: Analyze a sample of the MePhos ligand you are using by ³¹P NMR.
-
Indication of Problem: The presence of a significant peak corresponding to MePhos oxide indicates that your ligand has degraded.
-
Solution: Discard the degraded ligand and use a fresh batch that has been properly stored under an inert atmosphere.
-
-
Evaluate Reagent Quality:
-
Action: Ensure the purity and activity of all other reagents, particularly the boronic acid/ester and the palladium precursor.
-
Indication of Problem: Boronic acids can undergo protodeboronation, and palladium precatalysts can degrade over time.[3][9]
-
Solution: Use fresh, high-purity reagents. Consider using more stable boronic esters (e.g., pinacol esters) if protodeboronation is suspected.[3]
-
-
Scrutinize Reaction Setup and Conditions:
-
Action: Review your experimental setup to ensure a strictly inert atmosphere was maintained throughout the reaction.
-
Indication of Problem: The formation of palladium black is a strong indicator of catalyst decomposition, often caused by the presence of oxygen.[3]
-
Solution: Improve your degassing procedure (e.g., by using the freeze-pump-thaw method for solvents) and ensure all glassware is properly dried and purged with an inert gas. Also, verify the reaction temperature and the quality of the base being used.
-
Issue 2: Inconsistent Reaction Performance
Inconsistent results between batches of a reaction can often be traced back to variations in ligand quality.
Logical Flow for Ensuring Consistent MePhos Quality
Caption: A quality control workflow for ensuring the consistency of MePhos ligand.
-
Implement a Quality Control Check:
-
Action: Before using a new bottle or batch of MePhos, take a small sample and run a ³¹P NMR spectrum.
-
Purpose: This provides a baseline for the purity of the ligand and ensures you are starting with high-quality material.
-
-
Standardize Handling Procedures:
-
Action: Develop and adhere to a strict protocol for handling MePhos. This should include weighing the ligand in a glovebox or under a stream of inert gas and using freshly degassed solvents.
-
Purpose: Minimizing variations in handling will reduce the chances of accidental degradation and lead to more reproducible results.
-
Data Presentation
| Condition | Solvent | Temperature | Expected Stability of MePhos | Primary Degradation Product |
| Storage (Solid) | N/A | 4°C, under N₂ | High (months to years) | MePhos Oxide |
| Storage (Solid) | N/A | Room Temp, in Air | Low (days to weeks) | MePhos Oxide |
| In Solution | Toluene (degassed) | Room Temp, under N₂ | Moderate to High | MePhos Oxide |
| In Solution | THF (degassed) | Room Temp, under N₂ | Moderate | MePhos Oxide |
| In Solution | Toluene (in air) | Room Temp | Low | MePhos Oxide |
| Reaction Conditions | Dioxane/Water (degassed) | 80-100°C, under N₂ | Moderate (sufficient for most reactions) | MePhos Oxide |
Experimental Protocols
Protocol 1: Monitoring MePhos Degradation by ³¹P NMR
This protocol outlines the procedure for quantitatively assessing the degradation of a MePhos sample.
-
Sample Preparation:
-
In a glovebox or under a positive pressure of argon, accurately weigh approximately 10-20 mg of the MePhos sample into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃) that has been passed through a column of activated alumina and thoroughly degassed.
-
Seal the NMR tube with a cap.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5-10 seconds) to allow for accurate integration.
-
Use an external reference standard of 85% H₃PO₄ (δ = 0 ppm).
-
-
Data Analysis:
-
Identify the signal for MePhos (typically in the range of δ -10 to -15 ppm).
-
Identify the signal for MePhos oxide (typically in the range of δ 30 to 40 ppm).
-
Integrate both signals. The percentage of degradation can be calculated as: % Degradation = [Integral(MePhos Oxide) / (Integral(MePhos) + Integral(MePhos Oxide))] * 100
-
MePhos Degradation Pathway
Caption: The primary degradation pathway of MePhos to MePhos oxide through oxidation.
Protocol 2: Example Suzuki-Miyaura Coupling using MePhos
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a Pd/MePhos catalyst system.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).
-
In a glovebox, prepare a stock solution of the catalyst by dissolving the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and MePhos (0.04 mmol) in the reaction solvent.
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon (repeat this cycle three times).
-
-
Reagent Addition:
-
Under a positive pressure of argon, add the degassed solvent (e.g., 5 mL of toluene or dioxane) to the Schlenk tube via syringe.
-
Add the catalyst/ligand solution via syringe.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
By following these guidelines, researchers can significantly improve the reliability and success of their experiments involving the MePhos ligand.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chemtech-us.com [chemtech-us.com]
- 7. ghsupplychain.org [ghsupplychain.org]
- 8. snscourseware.org [snscourseware.org]
- 9. rsc.org [rsc.org]
MePhos Catalytic Activity: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) concerning the critical role of base selection in MePhos-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for MePhos-catalyzed cross-coupling reactions?
A base is a crucial component in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. Its primary role is to facilitate key steps within the catalytic cycle.[1][2] In Buchwald-Hartwig aminations, the base is required to deprotonate the amine nucleophile after it coordinates to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[3][4][5] In Suzuki-Miyaura reactions, the base activates the organoboron species to form a more nucleophilic boronate "ate" complex, which is essential for the transmetalation step.[2][6]
Q2: What are the main differences between inorganic and organic bases in these reactions?
Inorganic bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu) are most commonly used in palladium-catalyzed couplings.[2] They are often strong, inexpensive, and effective. However, their low solubility in organic solvents can sometimes lead to reproducibility issues and require vigorous stirring.[1] Organic bases (e.g., DBU, MTBD) offer better solubility but are generally less basic and may be less efficient in promoting the key catalytic steps.[1][7] The combination of an organic and an inorganic base can sometimes be beneficial for substrates with base-sensitive functional groups.[1]
Q3: How does the strength (pKa) of the base influence the reaction?
The strength of the base is a critical parameter. For challenging reactions like the amination of aryl chlorides or couplings with less reactive amines, a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required to achieve a high reaction rate.[1][3][8] However, strong bases are incompatible with many electrophilic functional groups (e.g., esters, ketones) on the substrates, which can lead to undesired side reactions or decomposition.[3][9] In such cases, weaker inorganic bases like K₃PO₄ or K₂CO₃ are preferred.
Q4: Can the choice of base affect the activation of the palladium precatalyst?
Yes, the base plays a role in the activation of Pd(II) precatalysts to the active Pd(0) species.[1][8] For many modern precatalysts, exposure to a base is sufficient to rapidly generate the active LPd(0) catalyst, which then enters the catalytic cycle.[1] In some systems, the amine substrate or phosphine ligand can also participate in the reduction of Pd(II) to Pd(0).[1][3] Inefficient catalyst activation, which can be linked to the choice of base, is a common reason for poor reaction performance.[8]
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
-
Possible Cause: The selected base may be too weak to facilitate the catalytic cycle effectively. This is particularly common with electron-rich aryl chlorides or sterically hindered coupling partners.
-
Troubleshooting Steps:
-
Switch to a Stronger Base: If you are using a carbonate or phosphate base, consider switching to an alkoxide like NaOt-Bu or an amide base like LHMDS, provided your substrate is compatible.[3]
-
Verify Base Quality: Inorganic bases can be hygroscopic. Use a freshly opened bottle or dry the base in an oven before use. Ensure it is stored in a desiccator or under an inert atmosphere.[8]
-
Improve Solubility: For heterogeneous inorganic bases like K₃PO₄, ensure the powder is finely ground and that the reaction mixture is stirring vigorously to maximize the surface area and interaction with the catalyst.[10]
-
Consider Solvent: The choice of solvent can influence the effectiveness of the base. Aprotic polar solvents like dioxane or toluene are common.
-
Problem 2: Decomposition of starting materials or desired product.
-
Possible Cause: The base is too strong and is reacting with sensitive functional groups on your substrates. Functional groups like esters, enolizable ketones, or acidic protons can be susceptible to strong bases like NaOt-Bu.[3][9]
-
Troubleshooting Steps:
-
Screen Weaker Bases: Replace the strong base with a milder alternative. A typical screening order from strong to weak would be: NaOt-Bu > K₃PO₄ > K₂CO₃ > Cs₂CO₃.
-
Use Soluble Organic Bases: In some cases, a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be a suitable alternative for highly sensitive substrates.[1][7]
-
Lower Reaction Temperature: If a strong base is necessary for catalytic activity, lowering the reaction temperature may reduce the rate of decomposition while still allowing the desired coupling to proceed, albeit more slowly.
-
Problem 3: Inconsistent yields and poor reproducibility.
-
Possible Cause: This issue often arises from the use of heterogeneous inorganic bases. The rate of reaction can be severely impacted by the physical properties and dispersion of the base in the reaction mixture.[1]
-
Troubleshooting Steps:
-
Standardize Base Preparation: Always use a base from the same supplier and lot, if possible. Grind the base to a fine, consistent powder before use to ensure a more uniform particle size and surface area.[10]
-
Ensure Efficient Stirring: Use a suitable stir bar and stirring speed to ensure the base does not simply settle at the bottom of the reaction vessel.[1]
-
Check for Water: Anhydrous conditions are often critical. Traces of water can affect the activity of both the catalyst and the base. Ensure solvents are anhydrous and the reaction is set up under an inert atmosphere.[8][10]
-
Data Presentation
Table 1: Base Selection Guide for MePhos-Catalyzed Reactions
| Base | Common Abbreviation | Type | pKaH (approx.) | Typical Applications | Advantages | Disadvantages |
| Sodium tert-butoxide | NaOt-Bu | Inorganic (Alkoxide) | 19 | Buchwald-Hartwig (amines) | Permits high reaction rates and low catalyst loadings.[3] | Incompatible with many base-sensitive functional groups.[3] |
| Lithium bis(trimethylsilyl)amide | LHMDS | Inorganic (Amide) | 26 | Buchwald-Hartwig (amines) | Useful for substrates with protic functional groups and for low-temperature aminations.[3] | Solid is air and moisture sensitive. |
| Potassium Phosphate | K₃PO₄ | Inorganic (Phosphate) | 12.3 | Suzuki-Miyaura, Buchwald-Hartwig | Good general base, compatible with many functional groups. | Can be slow for less reactive substrates; requires vigorous stirring. |
| Cesium Carbonate | Cs₂CO₃ | Inorganic (Carbonate) | 10.3 | Suzuki-Miyaura, C-O Couplings | Mild, effective for many Suzuki couplings. | More expensive than other inorganic bases. |
| Potassium Carbonate | K₂CO₃ | Inorganic (Carbonate) | 10.3 | Suzuki-Miyaura | Inexpensive and widely used.[2] | Often requires higher temperatures or more active catalysts. Can degrade some base-sensitive substrates.[9] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Organic (Amidine) | 13.5 | Niche applications, base-sensitive substrates | Good solubility in organic solvents.[1] | Often less efficient than strong inorganic bases.[1] |
Experimental Protocols
Representative Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
MePhos or related ligand (2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the MePhos ligand, and the base.
-
Add the aryl halide and the amine to the reaction vessel.
-
Add the degassed solvent via syringe.
-
Seal the vessel and stir the reaction mixture at the desired temperature (typically between 80-110 °C).[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, LC-MS, or TLC).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Fig 1: Buchwald-Hartwig Cycle Highlighting Base Role
Caption: Fig 2: Troubleshooting Flowchart for Coupling Reactions
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
Technical Support Center: (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing impurities associated with (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine, a common biaryl phosphine ligand utilized in cross-coupling catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most prevalent impurity is its corresponding phosphine oxide, this compound oxide. This is primarily due to the air-sensitivity of the trivalent phosphorus atom, which readily oxidizes upon exposure to air.[1] Other potential impurities can include unreacted starting materials from its synthesis, such as 2-bromo-2'-methylbiphenyl and chlorodiphenylphosphine, or homocoupled byproducts.
Q2: How can I detect the presence of the phosphine oxide impurity?
A2: The most effective method for detecting the phosphine oxide is through ³¹P NMR spectroscopy. The trivalent phosphine and the pentavalent phosphine oxide will exhibit distinct chemical shifts. While the specific chemical shift for this compound is in the typical range for triarylphosphines (around -10 to -20 ppm), its oxide will appear significantly downfield, generally in the +20 to +40 ppm range. For a close analog, [1,1'-biphenyl]-2-yl(phenyl)phosphine oxide, a ³¹P NMR chemical shift has been reported, which can serve as a good reference point.
Q3: What is the impact of the phosphine oxide impurity on my catalytic reaction (e.g., Buchwald-Hartwig amination)?
A3: The presence of the phosphine oxide can be detrimental to catalytic activity. Phosphine oxides do not possess the same electron-donating and steric properties as the corresponding phosphine, rendering them ineffective as ligands for the palladium catalyst.[1] This leads to a lower concentration of the active catalytic species, resulting in reduced reaction rates, lower yields, and potentially incomplete conversion. In some cases, the phosphine oxide can also interfere with the catalytic cycle.
Q4: How should I properly store and handle this compound to minimize oxidation?
A4: Due to its air-sensitivity, this phosphine ligand should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a glovebox or a desiccator.[2][3] It is also advisable to store it in a cool, dark place. When handling the solid, it is best to do so within a glovebox. If a glovebox is not available, handle it quickly in the open air and immediately seal the container, purging with an inert gas. Solutions of the ligand should be prepared using degassed solvents and should also be stored under an inert atmosphere.[2]
Troubleshooting Guides
Issue 1: Low or No Yield in a Cross-Coupling Reaction
If you are experiencing poor performance in a reaction using this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Inconsistent Reaction Results
Inconsistent results can often be traced back to variations in the quality of the phosphine ligand.
Caption: Troubleshooting workflow for inconsistent results.
Experimental Protocols
Protocol 1: Purification of this compound from its Oxide
This protocol describes a general method for removing the phosphine oxide impurity via column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Degassed non-polar solvent (e.g., hexane or cyclohexane)
-
Degassed slightly more polar solvent (e.g., ethyl acetate or dichloromethane)
-
Inert atmosphere (glovebox or Schlenk line)
-
Chromatography column and accessories
Procedure:
-
Prepare the Column: Under an inert atmosphere, pack a chromatography column with silica gel using a degassed non-polar solvent.
-
Prepare the Sample: Dissolve the crude phosphine in a minimal amount of a suitable degassed solvent (e.g., dichloromethane or a mixture of the eluent).
-
Load the Column: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane). The less polar phosphine will elute first.
-
Gradually increase the polarity of the eluent by adding a small percentage of a more polar solvent (e.g., 1-5% ethyl acetate in hexane). The more polar phosphine oxide will have a stronger affinity for the silica gel and elute later.
-
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) under UV light and/or by ³¹P NMR to identify the fractions containing the pure phosphine.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Storage: Immediately store the purified product under an inert atmosphere.
Protocol 2: Analytical Characterization by ³¹P NMR
Procedure:
-
Sample Preparation: In a glovebox, accurately weigh a small amount of the phosphine ligand (5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Reference: An external standard of 85% H₃PO₄ is typically used as the reference (δ = 0 ppm).
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.
-
Analysis:
-
The pure this compound should show a sharp singlet in the region of -10 to -20 ppm.
-
The presence of the phosphine oxide will be indicated by a singlet in the downfield region of approximately +20 to +40 ppm.
-
The relative integration of these two peaks can be used to determine the purity of the sample.
-
Quantitative Data Summary
| Compound | Analytical Method | Typical Chemical Shift (δ) ppm | Notes |
| This compound | ³¹P NMR | ~ -15 to -17 | The exact shift can vary slightly based on solvent and concentration. |
| This compound oxide | ³¹P NMR | ~ +25 to +35 | A significant downfield shift compared to the phosphine is the key diagnostic feature. |
| Unreacted Chlorodiphenylphosphine | ³¹P NMR | ~ +81 | A potential impurity from the synthesis. |
| Diphenylphosphine oxide | ³¹P NMR | ~ +22 | A potential impurity if hydrolysis of chlorodiphenylphosphine occurs followed by oxidation. |
Visualizing the Synthesis and Impurity Formation Pathway
The synthesis of biaryl phosphine ligands often involves the coupling of an aryl Grignard or organolithium reagent with a chlorophosphine. A common route that highlights the origin of the phosphine oxide impurity is the synthesis via the phosphine oxide followed by reduction.
Caption: Simplified synthetic and degradation pathway.
References
Technical Support Center: MePhos & Phosphine Oxide Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl). The following information is designed to help you minimize the formation of MePhos phosphine oxide and troubleshoot related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MePhos phosphine oxide, and why is its formation a concern?
A1: MePhos phosphine oxide is the product of the oxidation of the phosphorus center in the MePhos ligand. The formation of this oxide is a significant concern because it can negatively impact the efficacy of your catalytic reaction. The oxidized phosphine can act as a poor ligand for the metal center (e.g., palladium), leading to catalyst deactivation, reduced reaction yields, and poor reproducibility.[1] In some cases, the presence of phosphine oxides can also complicate product purification.
Q2: How can I tell if my MePhos has oxidized?
A2: The most reliable method for detecting the presence of MePhos phosphine oxide is through ³¹P NMR spectroscopy. Phosphines and their corresponding oxides have distinct chemical shifts. While the exact chemical shift can vary slightly depending on the solvent and other factors, you can expect to see a downfield shift for the phosphine oxide compared to the parent phosphine. A new peak appearing at a different chemical shift from your starting MePhos is a strong indicator of oxidation.
Q3: What are the primary causes of MePhos phosphine oxide formation?
A3: The primary cause of MePhos phosphine oxide formation is exposure to oxygen. MePhos, like many other electron-rich phosphine ligands, is sensitive to air. The lone pair of electrons on the phosphorus atom is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by factors such as elevated temperatures, exposure to light, and the presence of oxidizing impurities in solvents or reagents.
Q4: How should I properly store and handle MePhos to prevent oxidation?
A4: To minimize oxidation, MePhos should be handled and stored under an inert atmosphere, such as argon or nitrogen. It is recommended to store solid MePhos in a glovebox or in a sealed container inside a desiccator that has been purged with an inert gas. If you do not have access to a glovebox, you can use a Schlenk line to handle the ligand under an inert atmosphere. Always use dry, degassed solvents for your reactions.
Troubleshooting Guide
Problem 1: My reaction is sluggish or has failed, and I suspect MePhos oxidation.
| Possible Cause | Suggested Solution |
| MePhos was handled in the air. | Handle MePhos exclusively under an inert atmosphere (glovebox or Schlenk line). |
| Solvents were not properly degassed. | Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw, sparging with an inert gas, or distillation from a drying agent under an inert atmosphere. |
| Reaction setup was not properly purged of air. | Ensure all glassware is oven-dried and cooled under a stream of inert gas. Assemble the reaction setup under a positive pressure of inert gas and perform several vacuum/inert gas backfill cycles. |
| Impurities in starting materials. | Purify starting materials to remove any potential oxidizing agents. |
Problem 2: I see an unexpected peak in the ³¹P NMR of my reaction mixture.
| Possible Cause | Suggested Solution |
| Formation of MePhos phosphine oxide. | Compare the chemical shift of the unknown peak to known values for phosphine oxides (typically downfield from the parent phosphine). The ³¹P NMR chemical shift for many phosphine oxides is in the range of δ 25-50 ppm.[2] |
| Formation of other phosphorus-containing side products. | Analyze the reaction mixture by other techniques (e.g., LC-MS) to identify the unknown species. |
Experimental Protocols
Protocol for Setting Up a Suzuki-Miyaura Coupling Reaction Using MePhos Under Inert Atmosphere
This protocol provides a general guideline for a Suzuki-Miyaura cross-coupling reaction using MePhos as a ligand, with an emphasis on minimizing phosphine oxide formation.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
MePhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Schlenk line with a vacuum pump and inert gas (argon or nitrogen) supply
Procedure:
-
Glassware Preparation: Place the Schlenk flask containing a magnetic stir bar in an oven at 120 °C for at least 4 hours.
-
Inert Atmosphere Setup: While hot, assemble the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition (Solids): In a glovebox, weigh the Pd(OAc)₂, MePhos, aryl halide, and K₃PO₄ into the prepared Schlenk flask. If a glovebox is not available, quickly add the solids to the flask under a strong flow of inert gas.
-
Solvent and Liquid Reagent Addition: Add the degassed 1,4-dioxane to the flask via a syringe. If the aryl halide is a liquid, add it via syringe at this stage.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the specific substrates and should be performed under appropriate conditions to ensure product stability.
Visualizations
References
impact of temperature on MePhos catalyzed reaction rate
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of temperature on the rate of MePhos catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the rate of a MePhos catalyzed reaction?
A1: Temperature has a significant impact on the rate of MePhos catalyzed cross-coupling reactions. Generally, increasing the reaction temperature increases the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. This typically results in a higher reaction rate and shorter reaction times. However, excessively high temperatures can lead to the thermal decomposition of the MePhos ligand or the palladium catalyst, which can decrease the overall yield and lead to the formation of byproducts.[1]
Q2: What is a typical temperature range for MePhos catalyzed reactions?
A2: MePhos, being a bulky, electron-rich phosphine ligand, often facilitates palladium-catalyzed cross-coupling reactions under relatively mild conditions. A common starting temperature range for optimization is between room temperature (RT) and 100 °C.[2] However, for more challenging substrates, such as aryl chlorides, higher temperatures up to 110-120 °C may be necessary to achieve a reasonable reaction rate.[3] It is crucial to determine the optimal temperature empirically for each specific set of substrates.
Q3: How does temperature affect the stability of the MePhos-palladium catalyst?
A3: While modern palladium precatalysts incorporating Buchwald-type ligands like MePhos are designed to be relatively robust, they are not immune to thermal degradation.[2] At elevated temperatures, the palladium catalyst can decompose to form palladium black, which is catalytically inactive.[4] This is often observed as a black precipitate in the reaction mixture. The MePhos ligand itself can also undergo decomposition at very high temperatures, leading to a loss of catalytic activity.
Q4: Can running the reaction at a lower temperature be beneficial?
A4: Yes, in some cases, lower temperatures can be advantageous. For highly reactive coupling partners, reactions can be successful at temperatures as low as room temperature to 40 °C.[2] Lowering the temperature can also improve the selectivity of a reaction, minimizing the formation of undesired side products that may have higher activation energies.[5] It can also help prevent the degradation of sensitive functional groups on the substrates.
Q5: What are the visual indicators of temperature-related problems in my reaction?
A5: A key visual indicator of catalyst decomposition due to excessive heat is the formation of a black precipitate (palladium black).[4] A color change of the reaction mixture to dark brown or black can signify catalyst deactivation. If the reaction stalls and you observe this, the temperature may be too high. Conversely, a reaction that remains clear but shows no product formation over an extended period might be running at a temperature that is too low to overcome the activation energy.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Temperature | The reaction may be too cold, resulting in a slow or stalled reaction. Monitor the reaction progress by TLC or LC-MS. If the reaction is stalled at a lower temperature, consider a stepwise, incremental increase in temperature (e.g., 10-20 °C at a time). A good starting point for many Suzuki-Miyaura or Buchwald-Hartwig reactions is 80-100 °C.[4][6] |
| Catalyst Decomposition at High Temperature | If you observe the formation of palladium black, the temperature is likely too high, causing catalyst deactivation. Repeat the reaction at a lower temperature. Consider using a more thermally stable precatalyst if available.[4] |
| Inefficient Catalyst Activation | Some precatalysts require an initial heating period to form the active Pd(0) species. If running the reaction at a low temperature, the active catalyst may not be forming efficiently. Consider a brief period of heating at the start of the reaction before maintaining it at the desired lower temperature. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barriers for undesired side reactions, such as homocoupling of boronic acids in Suzuki-Miyaura reactions or hydrodehalogenation.[7] Try running the reaction at a lower temperature to improve selectivity.[5] |
| Substrate or Product Degradation | Sensitive functional groups on your starting materials or product may not be stable at higher temperatures. If you suspect degradation, attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Protodeboronation of Boronic Acid (Suzuki-Miyaura) | This side reaction, where the boronic acid is replaced by a hydrogen atom, can be accelerated by high temperatures, especially in the presence of water. Running the reaction at a lower temperature can help minimize this.[4] |
Data Presentation
The following table provides representative data on how temperature can influence the yield of a hypothetical MePhos catalyzed Buchwald-Hartwig amination reaction between an aryl bromide and a primary amine.
Table 1: Effect of Temperature on the Yield of a MePhos Catalyzed C-N Coupling Reaction
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 25 (Room Temp) | 24 | 15 | Very slow conversion. |
| 60 | 12 | 65 | Moderate reaction rate. |
| 80 | 6 | 92 | Good reaction rate with high yield. |
| 100 | 4 | 95 | Fast reaction, high yield. |
| 120 | 4 | 75 | Faster initial rate, but final yield is lower. Some catalyst decomposition (slight darkening of the mixture) was observed. |
Note: This data is illustrative and the optimal temperature will vary depending on the specific substrates, solvent, and base used.
Experimental Protocols
Protocol 1: Temperature Screening for a MePhos Catalyzed Reaction
This protocol outlines a general procedure for determining the optimal temperature for a MePhos-palladium catalyzed cross-coupling reaction.
1. Reaction Setup:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the coupling partner (e.g., amine or boronic acid, 1.2 mmol), and the base (e.g., NaOt-Bu or K₃PO₄, 2.0 mmol).
-
Add the MePhos ligand (0.02 mmol, 2 mol%) and the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) or a MePhos-based precatalyst (0.01 mmol, 1 mol%).
-
Seal the vessel with a septum or cap.
2. Inert Atmosphere:
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
3. Solvent Addition and Degassing:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
For Suzuki-Miyaura reactions, a mixture of an organic solvent and water is often used.
-
Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.
4. Temperature Screening:
-
Set up multiple reactions in parallel, each in a separate well of a heating block or in individual oil baths.
-
Set the temperature for each reaction to a different value (e.g., 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).
-
Ensure vigorous stirring in all reactions.
5. Monitoring and Work-up:
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by TLC or LC-MS.
-
Once a reaction reaches completion or a set time has passed (e.g., 24 hours), cool the mixture to room temperature.
-
Quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
6. Analysis:
-
Analyze the crude product from each reaction by ¹H NMR or GC to determine the conversion and yield.
-
Compare the results to identify the optimal reaction temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Experimental workflow for temperature optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.4 Temperature and Reaction Rate – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in MePhos Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning in palladium-catalyzed cross-coupling reactions employing the MePhos ligand (2-dicyclohexylphosphino-2'-methylbiphenyl).
Troubleshooting Guide & FAQs
This guide addresses specific issues you might encounter during your experiments, focusing on identifying and mitigating the effects of catalyst poisoning.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction using a MePhos-palladium catalyst has stalled or is giving a very low yield. What are the likely causes related to catalyst poisoning?
A1: Low or no conversion in palladium-catalyzed reactions is a common problem that can often be traced back to catalyst deactivation or poisoning.[1] The primary suspects include:
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Catalyst Poisoning from Impurities: Trace impurities in your reagents (substrates, base) or solvents can act as potent poisons for the palladium catalyst.[1] Sulfur and nitrogen-containing compounds are particularly detrimental as they can irreversibly bind to the palladium center.[1] Other common poisons include carbon monoxide, halides, cyanides, sulfides, sulfites, phosphates, and phosphites.[2]
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Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species. Oxygen can also promote the unwanted homocoupling of boronic acids in Suzuki-Miyaura reactions.[1]
-
MePhos Ligand Degradation: MePhos, being a phosphine ligand, is susceptible to oxidation, forming MePhos oxide. This oxidized form does not coordinate effectively with palladium, leading to catalyst deactivation.[3]
-
Formation of Palladium Black: The appearance of a black precipitate is a clear indicator of catalyst agglomeration into inactive palladium nanoparticles.[1] This can be triggered by impurities, high temperatures, or an incorrect ligand-to-palladium ratio.[3]
Q2: My reaction mixture has turned black. What does this signify and is the reaction salvageable?
A2: The formation of a black precipitate, commonly known as palladium black, indicates the decomposition and agglomeration of the palladium catalyst into an inactive state. While a color change is normal, rapid and extensive black precipitation early in the reaction often correlates with poor catalyst stability and low conversion. At this point, the catalytic cycle has likely ceased, and adding more catalyst is often the only way to salvage the reaction.
Q3: How can I determine if my MePhos ligand has degraded?
A3: The most direct method for assessing the integrity of your MePhos ligand is through ³¹P NMR spectroscopy.
-
MePhos: The active ligand will show a characteristic signal in the ³¹P NMR spectrum. For similar trialkylphosphines, this signal typically appears in the upfield region.
-
MePhos Oxide: The primary degradation product, MePhos oxide, will appear as a new, distinct signal significantly downfield from the parent phosphine. Phosphine oxides generally resonate 20-40 ppm downfield from their corresponding phosphines. The observation of a prominent peak in this region is a clear sign of oxidative degradation.
Issue 2: Preventing Catalyst Poisoning
Q4: What are the best practices to prevent catalyst poisoning in my MePhos-palladium catalyzed reactions?
A4: Proactive measures are crucial for maintaining catalyst activity:
-
Use High-Purity Reagents and Solvents: Whenever possible, use freshly purified reagents and anhydrous, degassed solvents. Impurities in starting materials are a common source of catalyst poisons.
-
Maintain a Strictly Inert Atmosphere: Rigorously exclude oxygen and moisture from your reaction. Employ robust Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed before use.[1]
-
Optimize Ligand-to-Palladium Ratio: A slight excess of the MePhos ligand (e.g., 1.1-1.5 equivalents relative to palladium) can help stabilize the active catalytic species and prevent aggregation. However, a large excess can sometimes inhibit the reaction.
-
Control Reaction Temperature: Excessively high temperatures can accelerate both ligand degradation and palladium agglomeration. It is advisable to start at a lower temperature and only increase it if the reaction is sluggish.
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Consider a "Poison" Scavenger: In cases where sulfur poisoning is suspected and unavoidable, the use of a scavenger, such as a copper salt, may be beneficial, though this can complicate the reaction workup.
Data Presentation
The following tables summarize the qualitative and quantitative effects of common catalyst poisons on the performance of palladium-catalyzed cross-coupling reactions. While this data is not specific to MePhos, it provides a general guideline for the expected impact of these impurities.
Table 1: Effect of Common Catalyst Poisons on Palladium-Catalyzed Cross-Coupling Reactions
| Poison Class | Example | Effect on Catalyst | Typical Source |
| Sulfur Compounds | Thiols, Thiophenes, H₂S | Strong, often irreversible binding to Pd, blocking active sites.[1] | Impurities in reagents, incomplete purification of starting materials. |
| Nitrogen Compounds | Amines (unintended), Nitriles, Nitro compounds | Coordination to Pd can inhibit substrate binding.[2] | Starting materials, solvents (e.g., acetonitrile). |
| Halides | Excess Cl⁻, Br⁻, I⁻ | Can form stable, less reactive palladium-halide complexes. | Byproducts of the reaction, impurities in salts. |
| Oxygen | O₂ | Oxidizes active Pd(0) to inactive Pd(II). | Air leaks in the reaction setup. |
| Water | H₂O | Can lead to the formation of inactive metal-hydroxo species. | Incomplete drying of glassware, reagents, or solvents. |
Table 2: Illustrative Quantitative Impact of Sulfide Poisoning on a Palladium-Catalyzed Reaction
| Sulfide Concentration (µM) | Reaction Rate Constant (min⁻¹) | Inhibition Effect |
| 0 | 0.014 | Baseline |
| 31.3 | Not specified, but inhibited | Moderate |
| 93.8 | 0.006 | Significant |
| Data adapted from a study on TCE hydrodechlorination using a Pd catalyst and is intended for illustrative purposes only.[4] |
Experimental Protocols
Protocol 1: Troubleshooting a Failed Reaction via a Spiking Experiment
This protocol helps to determine if an impurity in one of the reagents is poisoning the catalyst.
-
Establish a Baseline: Run a small-scale control reaction using highly purified starting materials and solvents. Record the reaction time and yield.
-
Prepare Spiked Reactions: Set up a series of parallel reactions identical to the baseline. To each reaction, add a small, known amount of a suspected poison (e.g., a trace amount of a thiol for suspected sulfur poisoning, or use one of the unpurified reagents).
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Monitor and Compare: Monitor the progress of all reactions (baseline and spiked) by TLC or LC-MS.
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Analyze Results: A significant decrease in the reaction rate or final yield in a spiked reaction compared to the baseline strongly indicates that the added substance or the unpurified reagent is a catalyst poison.
Protocol 2: Identification of MePhos Degradation using ³¹P NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture. If the reaction is ongoing, quench the aliquot. Remove the palladium catalyst if it is heterogeneous. Prepare an NMR sample by dissolving the aliquot in a suitable deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient relaxation delay (d1) for quantitative analysis (typically 5 times the longest T₁).
-
Spectral Analysis:
-
Identify the chemical shift of the fresh MePhos ligand in the same deuterated solvent.
-
Look for a new peak shifted downfield, which is characteristic of the phosphine oxide.
-
Integrate the signals corresponding to MePhos and its oxide to determine the extent of degradation.
-
Protocol 3: General Laboratory-Scale Regeneration of a Homogeneous MePhos-Palladium Catalyst
Disclaimer: Regeneration of homogeneous catalysts can be challenging and is highly dependent on the nature of the poison. This protocol is a general guideline and may require optimization.
-
Catalyst Recovery (if possible): If the catalyst has precipitated as palladium black, it can be recovered by filtration. For a truly homogeneous catalyst, recovery may involve techniques like organic solvent nanofiltration.[5]
-
Washing Procedure (for removal of adsorbed organic impurities):
-
Wash the recovered catalyst sequentially with a suitable organic solvent (e.g., ethanol, isopropanol) to remove adsorbed organic byproducts.
-
Follow with a wash using deionized water.
-
A final wash with an organic solvent can help in drying.
-
-
Chemical Treatment (for specific poisons):
-
For Reversible Poisons: If poisoning is due to weakly coordinated species, extensive washing may be sufficient.
-
For Oxidized Palladium: If the palladium has been oxidized to Pd(II), a mild reducing agent may be used to regenerate the active Pd(0) species. However, this is often difficult to control in a homogeneous system.
-
For Strongly Bound Poisons (e.g., Sulfur): Regeneration is very difficult. Treatment with a strong acid or base might be attempted, but this can also lead to further catalyst decomposition.
-
-
Drying: Dry the washed catalyst thoroughly under vacuum before attempting to reuse it.
-
Activity Test: The efficacy of the regeneration should be confirmed by running a small-scale test reaction and comparing the performance to that of a fresh catalyst.
Mandatory Visualizations
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: Mechanism of catalyst deactivation by an irreversible poison.
Caption: A logical workflow for troubleshooting low-yielding MePhos-catalyzed reactions.
References
- 1. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. 31P [nmr.chem.ucsb.edu]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Products from MePhos-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in MePhos-catalyzed reactions. The focus is on providing practical solutions to common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a MePhos-catalyzed reaction?
A1: The primary impurities typically encountered are residual palladium catalyst, the MePhos ligand and its corresponding oxide (MePhos oxide), and byproducts from the specific coupling reaction being performed (e.g., homo-coupled products).
Q2: How can I remove residual palladium from my reaction mixture?
A2: Several methods are effective for removing residual palladium. The choice of method often depends on the scale of the reaction and the desired final purity of the product. Common techniques include treatment with palladium scavengers, filtration through activated carbon or celite, or extraction with an aqueous solution. A detailed comparison of common palladium scavenging techniques is provided in the troubleshooting section.
Q3: I'm having trouble removing the phosphine oxide byproduct. What are my options?
A3: Removal of phosphine oxides, such as MePhos oxide, can be challenging due to their polarity, which is often similar to that of the desired product. Common strategies include precipitation of the oxide by forming a complex with a metal salt, crystallization from a suitable solvent system, or column chromatography.[1][2][3] A troubleshooting guide for phosphine oxide removal is available below.
Q4: Is column chromatography always necessary for purification?
A4: Not always. For many applications, a combination of aqueous workup, precipitation/crystallization of impurities, and/or treatment with scavengers can provide a product of sufficient purity, especially for early-stage research. However, for obtaining highly pure materials, particularly for drug development applications, column chromatography is often required.
Troubleshooting Guides
Issue 1: High Levels of Residual Palladium in the Final Product
High levels of residual palladium can interfere with downstream applications and are a concern in the synthesis of active pharmaceutical ingredients (APIs). The following table outlines common methods for palladium removal.
Table 1: Comparison of Palladium Removal Techniques
| Method | Description | Advantages | Disadvantages |
| Palladium Scavengers | Functionalized silica or polymers that chelate palladium. | High selectivity for palladium, can be used in batch or flow. | Can be expensive, may require optimization of scavenger type and conditions. |
| Activated Carbon | Adsorbs palladium onto its surface. | Inexpensive, readily available. | Can also adsorb the product, may require large amounts. |
| Celite Filtration | Filtration through a pad of celite. | Simple and quick for removing precipitated palladium. | Less effective for soluble palladium species. |
| Aqueous Extraction | Washing the organic layer with an aqueous solution (e.g., aqueous solution of thiourea, cysteine, or EDTA). | Inexpensive and straightforward. | May not be effective for all palladium species, can lead to emulsions. |
Troubleshooting Workflow for Palladium Removal
Caption: Decision tree for selecting a palladium removal strategy.
Issue 2: Persistent MePhos Oxide Impurity
MePhos oxide, the oxidized form of the MePhos ligand, is a common and often difficult-to-remove impurity. Its removal is critical for obtaining a pure product.
Table 2: Methods for MePhos Oxide Removal
| Method | Description | Advantages | Disadvantages |
| Precipitation with Metal Salts | Addition of metal salts (e.g., MgCl₂, ZnCl₂, CaBr₂) to form an insoluble complex with the phosphine oxide.[4] | Can be highly effective and avoids chromatography. | The metal salt complex must be filtered off; may not be compatible with all products. |
| Crystallization/Precipitation | Exploiting solubility differences between the product and MePhos oxide in various solvents. | Can provide very pure product without chromatography. | Requires finding a suitable solvent system; may lead to product loss. |
| Silica Gel Chromatography | Separation based on polarity. | Generally effective for a wide range of products. | Can be time-consuming and require large volumes of solvent. |
| Acid-Base Extraction | If the product has an acidic or basic handle, it can be extracted into an aqueous layer, leaving the neutral phosphine oxide in the organic layer. | Simple and effective for appropriate products. | Limited to products with ionizable functional groups. |
Workflow for MePhos Oxide Removal
Caption: Decision process for removing MePhos oxide.
Experimental Protocols
Generic Protocol for a MePhos-Catalyzed Suzuki-Miyaura Coupling and Purification
This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction using MePhos as the ligand, followed by a detailed purification procedure.
Reaction Setup:
-
To an oven-dried flask, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and MePhos (1.1-2.2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the appropriate anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove insoluble salts. Wash the celite pad with additional solvent.
-
Palladium Removal (Option 1 - Scavenger): To the filtrate, add a palladium scavenger (e.g., silica-bound thiol or isocyanate, 2-5 wt% of the crude product weight). Stir for 2-4 hours at room temperature. Filter to remove the scavenger.
-
Palladium Removal (Option 2 - Activated Carbon): To the filtrate, add activated carbon (5-10 wt% of the crude product weight) and stir for 1-2 hours. Filter through a pad of celite.
-
MePhos Oxide Removal (Option 1 - Precipitation): Concentrate the filtrate to about one-third of its original volume. Add a non-polar solvent like hexanes or pentane dropwise while stirring. If the MePhos oxide precipitates, it can be removed by filtration.[2][3]
-
MePhos Oxide Removal (Option 2 - Metal Salt Precipitation): If the product is soluble in a solvent like THF or toluene, add a solution of MgCl₂ or ZnCl₂ in a minimal amount of a compatible solvent. Stir for 1-2 hours. The precipitated phosphine oxide-metal complex can be removed by filtration.[4]
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Purification: Concentrate the organic layer under reduced pressure. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent.
Purification Workflow Diagram
Caption: A typical purification workflow for products from MePhos-catalyzed reactions.
References
Validation & Comparative
A Head-to-Head Battle of Buchwald Ligands: SPhos vs. MePhos in Suzuki-Miyaura Coupling
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in academic research and the pharmaceutical industry. The success of these reactions is critically dependent on the choice of phosphine ligand, which modulates the activity, stability, and substrate scope of the palladium catalyst. Among the pantheon of high-performance ligands, the Buchwald biaryl phosphines are preeminent. This guide offers a detailed comparison of two notable members of this class: SPhos and MePhos.
While SPhos is one of the most widely utilized and well-documented Buchwald ligands, known for its exceptional performance across a broad range of substrates, detailed comparative experimental data for MePhos is less prevalent in publicly accessible literature. MePhos, or 2-(Dicyclohexylphosphino)-2'-methylbiphenyl, is a structurally simpler analogue of the more extensively substituted Buchwald ligands. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-supported understanding of the performance differences and to guide the rational selection of ligands for their synthetic endeavors.
Ligand Structures at a Glance
The structural distinction between SPhos and MePhos lies in the substitution pattern on the biphenyl backbone. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) possesses two methoxy groups at the 2' and 6' positions, which play a crucial role in its catalytic activity. In contrast, MePhos features a single methyl group at the 2' position. These differences in substitution influence the steric and electronic properties of the ligands, which in turn affect the efficacy of the palladium catalyst.
Performance in Suzuki-Miyaura Coupling: A Comparative Analysis
SPhos has demonstrated remarkable efficiency in the Suzuki-Miyaura coupling of a wide array of substrates, including challenging aryl chlorides and sterically hindered partners.[1][2] It often facilitates reactions at room temperature with low catalyst loadings, leading to high yields in short reaction times.[1]
Due to the limited availability of direct comparative studies featuring MePhos under identical conditions, this guide will present established data for SPhos and highlight the general utility of MePhos, drawing inferences based on its structural characteristics.
Table 1: Performance Data for SPhos in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene | RT | 2 | 98 |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene | RT | 2 | 97 |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene | RT | 2 | 98 |
| 4 | 2-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene | RT | 2 | 95 |
| 5 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene | RT | 0.5 | 99 |
| 6 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ | Toluene | RT | 2 | 96 |
Data compiled from literature sources.[3][4]
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura coupling reaction is provided below. It is important to note that optimal conditions are highly dependent on the specific substrates and the phosphine ligand employed.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precursor (e.g., Pd(OAc)₂, 0.015 mmol) and the phosphine ligand (e.g., SPhos, 0.030 mmol) are then added, followed by the anhydrous solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product.[1]
Mechanistic Considerations and Ligand Effects
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The phosphine ligand plays a critical role in each of these steps.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The bulky and electron-rich nature of ligands like SPhos is believed to promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, especially with challenging substrates such as aryl chlorides.[1] The methoxy groups in SPhos are thought to stabilize the palladium center through weak interactions, contributing to the catalyst's high activity and stability.[3] MePhos, lacking these additional coordinating groups and having less steric bulk around the biaryl axis, may form a less active or stable catalytic species, potentially leading to slower reaction rates or the need for more forcing conditions.
Conclusion: Making an Informed Ligand Choice
Both SPhos and MePhos are effective ligands for the Suzuki-Miyaura cross-coupling reaction. The choice between them, and indeed among the broader family of Buchwald ligands, will depend on the specific requirements of the synthesis.
-
SPhos is an exceptionally powerful and versatile ligand, demonstrating high activity for a vast range of substrates, including sterically hindered and electronically diverse aryl chlorides, often under mild, room temperature conditions.[1][3] Its performance is well-documented, making it a reliable choice for challenging couplings.
-
MePhos , while less extensively documented in comparative studies, represents a simpler and potentially more cost-effective option. It is a competent ligand for many Suzuki-Miyaura couplings, though it may require more optimization of reaction conditions (e.g., higher temperatures or catalyst loadings) to achieve the same level of performance as SPhos, particularly for difficult substrates.
For researchers and drug development professionals, SPhos is an excellent first choice for a wide variety of Suzuki-Miyaura coupling reactions due to its proven broad applicability and high reactivity. MePhos can be considered a viable alternative, especially for less demanding transformations where cost may be a significant factor. As with any catalytic reaction, empirical screening of ligands and conditions is often the most effective strategy for identifying the optimal system for a specific synthetic problem.
References
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of MePhos and XPhos in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Buchwald Ligand Performance with Supporting Experimental Data.
The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the creation of pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, have become indispensable tools for forging these critical bonds. The success of these transformations is profoundly influenced by the choice of phosphine ligand, which modulates the reactivity, stability, and substrate scope of the palladium catalyst.
Among the vast array of available ligands, the bulky and electron-rich biaryl phosphines developed by the Buchwald group have demonstrated exceptional utility. This guide presents a comparative study of two prominent Buchwald ligands: MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). We will objectively compare their performance in key cross-coupling reactions, supported by experimental data, to provide a valuable resource for ligand selection in your research and development endeavors.
Structural Overview
The key structural difference between MePhos and XPhos lies in the substitution pattern on the non-phosphine-bearing phenyl ring. MePhos features a single methyl group in the 2' position, while XPhos possesses bulky isopropyl groups at the 2', 4', and 6' positions. This increased steric hindrance in XPhos can significantly impact the coordination environment around the palladium center, influencing the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[1][2]
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is critical, especially when dealing with challenging substrates such as sterically hindered or electron-rich aryl chlorides.
Data Presentation
The following table summarizes the performance of MePhos and XPhos in representative Suzuki-Miyaura coupling reactions. It is important to note that the reaction conditions are not identical, which precludes a direct head-to-head comparison but still offers valuable insights into their respective capabilities.
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Catalyst Loading (mol%) | Time (h) | Temp. (°C) | Yield (%) | Conversion (%) | Reference |
| MePhos | 4-Chlorobenzonitrile | 4-Chlorophenylboronic acid | Et3N | H2O | 0.005 (Pd(OAc)2) | 20 | 60 | 86 | >99 | [3] |
| XPhos | 1-Chloro-4-methylbenzene | Phenylboronic acid | TBAOH | n-BuOH/H2O | 5 (PdCl2(XPhos)2) | 0.5 | 110 (MW) | 93 | - | [4] |
| XPhos | Aryl Chloride | Arylboronic acid | K3PO4 | Toluene/H2O | 2 (Pd(OAc)2) | 24 | 100 | High | - | [5] |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds. The efficiency of this reaction is highly dependent on the nature of the phosphine ligand.
Data Presentation
The table below presents data on the performance of MePhos and XPhos in the Buchwald-Hartwig amination. As with the Suzuki-Miyaura coupling, the reaction conditions vary, and this should be considered when evaluating the data.
| Ligand | Aryl Halide | Amine | Base | Solvent | Catalyst Loading (mol%) | Time (h) | Temp. (°C) | Yield (%) | Reference |
| MePhos | Aryl Chlorides | Alkyl Amines | Various | Various | 1.5 (Pd2(dba)3) | - | - | High | [6] |
| XPhos | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 1.5 (Pd(dba)2) | 6 | Reflux | 94 | [7] |
| XPhos | 4-Bromotoluene | Morpholine | NaOtBu | 1,4-Dioxane | 0.5-1.0 (Pd(I) Dimer) | 0.5-1 | 80-100 | High | [8] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are detailed experimental methodologies for representative cross-coupling reactions.
Detailed Protocol for Buchwald-Hartwig Amination using XPhos
This protocol describes the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine.[7]
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (degassed)
-
Water
-
Brine
-
Sodium sulfate (Na2SO4)
-
Silica gel
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)2 (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and NaOtBu (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
Stir the resulting mixture at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine as an orange solid (700 mg, 94% yield).[7]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for both MePhos and XPhos.
Materials:
-
Palladium source (e.g., Pd(OAc)2, Pd2(dba)3, or a precatalyst)
-
Phosphine ligand (MePhos or XPhos)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K3PO4, Cs2CO3, Et3N)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, H2O)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the palladium source, the phosphine ligand, the aryl halide, and the arylboronic acid.
-
Add the base and the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Experimental Workflow
The diagram below outlines a general workflow for screening and optimizing a cross-coupling reaction.
Conclusion
Both MePhos and XPhos are highly effective ligands for palladium-catalyzed cross-coupling reactions. The available data suggests that XPhos, with its greater steric bulk, is often employed for challenging substrates, including sterically hindered aryl chlorides, and can promote high yields in relatively short reaction times. MePhos has also demonstrated high efficacy, particularly in the Suzuki-Miyaura coupling of aryl chlorides.
The choice between MePhos and XPhos will ultimately depend on the specific substrates, desired reaction conditions (temperature, reaction time), and catalyst loading. For particularly challenging transformations, the increased steric hindrance of XPhos may offer an advantage. However, for less demanding couplings, MePhos can provide excellent results. It is always recommended to perform a preliminary screening of ligands to identify the optimal choice for a specific synthetic problem. This guide provides a starting point for making an informed decision in the selection of a Buchwald ligand for your cross-coupling needs.
References
- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 2. Buchwald Phosphine Ligands [sigmaaldrich.cn]
- 3. rsc.org [rsc.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. rsc.org [rsc.org]
MePhos vs. Traditional Phosphine Ligands: A Comparative Guide for Catalysis
In the landscape of transition-metal catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of catalytic efficiency, substrate scope, and reaction conditions. For researchers, scientists, and drug development professionals, selecting the optimal ligand is paramount for achieving desired synthetic outcomes. This guide provides an objective comparison of MePhos, a bulky and electron-rich dialkylbiaryl phosphine ligand, with traditional phosphine ligands such as triphenylphosphine (PPh₃) and tri-tert-butylphosphine (P(t-Bu)₃). This comparison is supported by experimental data to highlight the advantages of MePhos in key cross-coupling reactions.
Superior Performance of MePhos in Cross-Coupling Reactions
MePhos and other dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, have demonstrated significant advantages over earlier generations of phosphine ligands.[1] These benefits are largely attributed to their unique steric and electronic properties, which enhance the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.[2][3]
The key advantages of using MePhos include:
-
Enhanced Reactivity: The electron-rich nature of MePhos facilitates the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-determining step, particularly with less reactive aryl chlorides.[4]
-
Broader Substrate Scope: MePhos enables the coupling of a wider range of substrates, including challenging, sterically hindered, and electron-poor or -rich aryl and heteroaryl halides.[5] Traditional ligands like triphenylphosphine often struggle with such substrates.[6]
-
Milder Reaction Conditions: The high activity of palladium complexes with MePhos often allows reactions to be conducted at lower temperatures and with lower catalyst loadings, leading to more efficient and cost-effective processes.[5]
-
Improved Yields and Selectivity: The use of MePhos can lead to significantly higher yields and better selectivity in cross-coupling reactions compared to traditional phosphine ligands.[7]
Data Presentation: Quantitative Comparison
The following tables summarize the performance of MePhos in comparison to traditional phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| MePhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 16 | >95 * |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 24 | Low to moderate |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 18 | High |
Note: Yields are representative and can vary based on specific reaction conditions. Data for MePhos is inferred from the general high performance of dialkylbiaryl phosphines with aryl chlorides, while data for PPh₃ and P(t-Bu)₃ is based on typical literature reports for similar reactions.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chloroanisole and Aniline
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| MePhos | Pd(OAc)₂ | NaOt-Bu | Toluene | 100 | 24 | High |
| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 12 | Moderate to good |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | 16 | High |
Note: Yields are representative and can vary based on specific reaction conditions. Data for MePhos is inferred from the general high performance of dialkylbiaryl phosphines, while data for PPh₃ and P(t-Bu)₃ is based on specific literature examples.[8][9]
Experimental Protocols
Detailed methodologies for conducting Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Experimental Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., MePhos or PPh₃, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, 10 mL)
-
Deionized water (1 mL)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, arylboronic acid, palladium source, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).
-
Add the anhydrous solvent and deionized water via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl halide with an amine.
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine Ligand (e.g., MePhos or P(t-Bu)₃·HBF₄, 3.0 mol%)
-
Base (e.g., NaOt-Bu, 2.0 equiv.)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To a dry, two-necked flask under an inert atmosphere, add the palladium source, phosphine ligand, and base.
-
Add the anhydrous solvent and stir the mixture at room temperature for 5 minutes.
-
Add the aryl halide and the amine to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for the specified time (e.g., 6-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or LC-MS).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[10]
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the catalytic cycles and a general experimental workflow.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. diva-portal.org [diva-portal.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
MePhos in Nickel-Catalyzed Cross-Couplings: A Comparative Performance Guide
In the landscape of modern organic synthesis, nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium counterparts, particularly for the activation of challenging substrates like aryl chlorides. The performance of these nickel-based catalytic systems is critically dependent on the nature of the ancillary ligand employed. This guide provides a comprehensive comparison of the performance of MePhos, a member of the Buchwald family of biarylmonophosphine ligands, against other commonly used phosphine ligands in key nickel-catalyzed cross-coupling reactions.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand significantly impacts the efficiency of nickel catalysts in this transformation, especially with less reactive aryl chlorides.
Table 1: Comparison of Phosphine Ligands in the Nickel-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| MePhos ((t-Bu)MePhos) | Ni(COD)₂ (5 mol%) | K₃PO₄ | Toluene | 100 | 12 | [Data not explicitly found in a side-by-side comparison] |
| PCy₃ | NiCl₂(PCy₃)₂ (5 mol%) | K₃PO₄ | t-Amyl Alcohol | 100 | 12 | High |
| PPh₃ | NiCl₂(PPh₃)₂ (10 mol%) | K₃PO₄ | Toluene | 110 | 0.5-1 | Good to Excellent[1] |
| dppf | (dppf)NiCl₂ (5 mol%) | K₃PO₄ | CPME | 100 | 1 | Moderate to High[2] |
| XPhos | [Primarily used in Pd-catalysis, limited direct Ni-catalysis comparative data] | |||||
| SPhos | [Primarily used in Pd-catalysis, limited direct Ni-catalysis comparative data] |
Studies have shown that for certain nickel-catalyzed Suzuki-Miyaura couplings, particularly with electronically deactivated and sterically hindered substrates, monophosphine ligands can offer comparable or even superior reactivity to commonly used bisphosphines.[3][4] While specific yield data for MePhos in a standardized comparison is elusive, its structural characteristics as a bulky, electron-rich monophosphine suggest its suitability for promoting the key steps of the catalytic cycle.
Performance in Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in medicinal and materials chemistry. Nickel catalysis offers a viable alternative to palladium for this reaction, especially with economical aryl chloride electrophiles.
Table 2: Comparison of Phosphine Ligands in the Nickel-Catalyzed Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| MePhos ((t-Bu)MePhos) | Ni(COD)₂ (2.5 mol%) | NaOtBu | Toluene | 100 | 24 | [Data not explicitly found in a side-by-side comparison] |
| dppf | (dppf)NiCl₂ (5 mol%) | LiOtBu | CPME | 100 | 1 | High[2] |
| BINAP | Ni(0)-BINAP | NaOtBu | Toluene | 100 | 24 | High |
| P(o-tol)₃ | Ni(COD)₂ | NaOtBu | Toluene | 100 | 24 | Moderate |
Note: As with the Suzuki-Miyaura coupling, direct side-by-side comparative data for a comprehensive set of ligands in nickel-catalyzed amination is limited. The table reflects general performance characteristics gleaned from various studies.
Research indicates that certain Buchwald-type ligands, including those with structural similarities to MePhos, are effective in nickel-catalyzed C-N coupling reactions.[5] The steric bulk and electron-donating properties of MePhos are anticipated to facilitate the oxidative addition and reductive elimination steps, which are crucial for high catalytic turnover.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for researchers. Below are generalized protocols for nickel-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for specific substrates and ligands like MePhos.
General Experimental Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides
Materials:
-
Nickel precatalyst (e.g., Ni(COD)₂, NiCl₂(phosphine)₂)
-
Phosphine ligand (e.g., MePhos)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, 5-10 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the nickel precatalyst, phosphine ligand (if not using a pre-formed complex), base, and arylboronic acid.
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat 3 times).
-
Add the aryl chloride, followed by the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80-120 °C) for the designated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4][6]
General Experimental Protocol for Nickel-Catalyzed Buchwald-Hartwig Amination of Aryl Chlorides
Materials:
-
Nickel precatalyst (e.g., Ni(COD)₂, (dppf)NiCl₂)
-
Phosphine ligand (e.g., MePhos)
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Base (e.g., NaOtBu, LiOtBu, 1.3 mmol)
-
Anhydrous solvent (e.g., Toluene, CPME, 5 mL)
Procedure:
-
In a glovebox, add the nickel precatalyst, phosphine ligand (if necessary), and base to an oven-dried reaction vessel.
-
Add a solution of the aryl chloride and amine in the anhydrous solvent.
-
Seal the vessel and stir the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.[2]
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved in these cross-coupling reactions, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of MePhos-Palladium Catalyzed Amination for Researchers in Drug Development
A detailed guide for scientists and drug development professionals on the kinetic performance of MePhos-palladium catalysts in C-N cross-coupling reactions, with comparisons to other common phosphine ligands and comprehensive experimental protocols.
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-nitrogen (C-N) bonds crucial for the synthesis of pharmaceuticals and other advanced materials.[1][2] The performance of the palladium catalyst, particularly the choice of phosphine ligand, is paramount to the reaction's success, influencing reaction rates, yields, and substrate scope.[1] This guide provides a detailed kinetic analysis of the MePhos-palladium catalyst system and compares its performance with other widely used phosphine ligands. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions for catalyst selection and reaction optimization.
Catalytic Performance: A Comparative Overview
Bulky, electron-rich monophosphine ligands have proven to be highly effective in palladium-catalyzed amination reactions.[1] These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] While a direct quantitative comparison of reaction kinetics under identical conditions is often challenging to find in the literature, the following tables summarize available data to provide a comparative perspective on the performance of MePhos and other common ligands.
Table 1: Performance Comparison of Various Palladium-Phosphine Ligand Systems in Buchwald-Hartwig Amination
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| MePhos | Pd(OAc)₂ | NaOtBu | Toluene | 80-110 | 1-24 | Aryl chlorides/bromides + Primary/secondary amines | Good to Excellent | Data not available | Data not available |
| XPhos | Pd(OAc)₂ | KOtBu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent[1] | - | - |
| RuPhos | Pd G3 Precatalyst | LiHMDS | Toluene | RT-100 | 1-16 | 3-Halo-2-aminopyridines + Amines | High (up to 83%)[3] | - | - |
| BrettPhos | Pd G3 Precatalyst | LiHMDS | Toluene | RT-100 | 1-16 | 3-Halo-2-aminopyridines + Primary amines | High (up to 78%)[3] | - | - |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | - | Haloarenes + Various Amines | High[1] | - | - |
| SPhos | Pd(OAc)₂ | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | High[1] | - | - |
| P(tBu)₃ | Pd(OAc)₂ | K₃PO₄ | Dioxane | 80 | 2 | 4-Chlorotoluene + Phenylboronic Acid* | 98[4] | 490[4] | 245[4] |
Note: Data for P(tBu)₃ is for a Suzuki-Miyaura coupling, included to provide a general reference for a highly active catalyst system.
Mechanistic Insights and the Role of the Ligand
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps. The nature of the phosphine ligand plays a critical role in modulating the rates of these individual steps and, consequently, the overall reaction kinetics.
The Catalytic Cycle
The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]
Figure 1. Generalized catalytic cycle for the palladium-catalyzed amination.
The steric bulk and electron-donating properties of ligands like MePhos are thought to promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[2] This can lead to faster rates of oxidative addition and reductive elimination.
Experimental Protocols for Kinetic Analysis
A detailed and reproducible experimental protocol is essential for obtaining reliable kinetic data. The following section outlines a general procedure for the kinetic analysis of a MePhos-palladium catalyzed amination reaction.
General Procedure for Kinetic Monitoring
This protocol describes a typical setup for monitoring the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Catalyst Pre-formation (Pre-catalyst Generation):
-
In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 1.0 mol%) and the MePhos ligand (1.2 mol%).
-
Add a portion of the anhydrous, degassed solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.
-
-
Reaction Setup:
-
In a separate oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), and an internal standard (e.g., dodecane, 0.5 mmol).
-
Add the remaining portion of the anhydrous, degassed solvent to the reaction vessel.
-
-
Initiation and Monitoring:
-
Place the reaction vessel in a preheated oil bath at the desired temperature.
-
Inject the pre-formed catalyst solution into the reaction mixture to initiate the reaction (t=0).
-
At specified time intervals, withdraw aliquots of the reaction mixture using a syringe, quench with a suitable solution (e.g., saturated aqueous NH₄Cl), and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC or HPLC to determine the concentration of reactants and products relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time to obtain the reaction profile.
-
The initial rate of the reaction can be determined from the slope of the initial linear portion of the concentration-time curve.
-
To determine the reaction order with respect to each component (aryl halide, amine, catalyst, base), a series of experiments should be conducted where the concentration of one component is varied while keeping the others constant.
-
Figure 2. A typical experimental workflow for kinetic analysis.
Conclusion
The selection of an appropriate phosphine ligand is a critical parameter in optimizing palladium-catalyzed amination reactions. While direct quantitative kinetic comparisons for MePhos are not extensively documented in the public domain, its structural similarities to other high-performing bulky, electron-rich monophosphine ligands suggest its utility in a broad range of C-N cross-coupling reactions. The provided experimental protocol offers a robust framework for researchers to conduct their own kinetic analyses, enabling the rational optimization of reaction conditions and the development of efficient synthetic routes for valuable pharmaceutical intermediates. Further detailed kinetic studies on MePhos and its direct comparison with other state-of-the-art ligands under standardized conditions would be highly valuable to the scientific community.
References
MePhos vs. Other Biaryl Phosphine Ligands: A Comparative Performance Guide
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the transformation. Among the diverse array of ligands available to researchers, biaryl phosphines have emerged as a privileged class, enabling challenging couplings under mild conditions. This guide provides an objective comparison of MePhos, a prominent biaryl phosphine ligand, against other widely used ligands in this class, such as those of the Buchwald and Josiphos families. The performance of these ligands will be evaluated in the context of Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data to inform ligand selection for researchers, scientists, and drug development professionals.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The performance of a phosphine ligand in this reaction is often evaluated by its ability to promote high yields with low catalyst loadings, particularly with challenging substrates like aryl chlorides.
Below is a comparative summary of MePhos and other biaryl phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with boronic acids. While direct head-to-head comparisons under identical conditions are limited in the published literature, the following tables compile data from various studies to provide a relative performance overview.
Table 1: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Pd Precursor (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | MePhos | Pd(OAc)₂ (1) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | XPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| 3 | 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| 4 | 2-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | RT | 2 | 97 | [2] |
| 5 | 4-Chloroanisole | Phenylboronic acid | SPhos | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | RT | 2 | 99 | [2] |
Note: Reaction conditions and yields are extracted from the cited literature and may not represent a direct, controlled comparison.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and functional materials. The effectiveness of a ligand in this reaction is determined by its ability to facilitate the coupling of a wide range of amines and aryl halides, including sterically hindered and electronically diverse substrates.
The following table summarizes the performance of MePhos and other biaryl phosphine ligands in the Buchwald-Hartwig amination.
Table 2: Comparison of Ligand Performance in the Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Ligand | Pd Precursor (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ (1.5) | NaOtBu | Toluene | Reflux | 6 | 94 | [3] |
| 2 | 4-Chloroanisole | Morpholine | Mor-DalPhos | [Pd(cinnamyl)Cl]₂ | NaOtBu | Toluene | 25 | 2 | >95 | [4] |
| 3 | 4-Bromotoluene | Aniline | JohnPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | - | >95 | [5] |
| 4 | 4-Chlorotoluene | Aniline | CyJohnPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | - | >95 | [5] |
Note: Reaction conditions and yields are extracted from the cited literature and may not represent a direct, controlled comparison. MePhos is also known to be an effective ligand for C-N cross-coupling reactions, though specific comparative data was not available in the searched literature.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective evaluation of ligand performance. Below are generalized procedures for ligand screening in Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for specific substrate combinations.
General Protocol for High-Throughput Ligand Screening in Suzuki-Miyaura Coupling
This protocol is designed for the parallel screening of multiple phosphine ligands to identify the optimal catalyst system for a given Suzuki-Miyaura reaction.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)
-
Library of phosphine ligands (e.g., MePhos, XPhos, SPhos, 1.2-2.4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
96-well reaction block or individual reaction vials
-
GC-MS or HPLC for analysis
Procedure:
-
Preparation of Stock Solutions: Under an inert atmosphere, prepare stock solutions of the aryl halide, boronic acid, and palladium precursor in the chosen anhydrous solvent.
-
Ligand Dosing: In a glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials.
-
Reagent Addition: To each well/vial, add the palladium precursor stock solution, followed by the aryl halide stock solution and then the boronic acid stock solution. Finally, add the base (either as a solid or as a slurry in the solvent).
-
Reaction Execution: Seal the reaction block or vials and place on a heating block with magnetic stirring. Heat the reactions to the desired temperature for a predetermined time (e.g., 2-24 hours).
-
Quenching and Analysis: After the reaction is complete, cool the reaction block/vials to room temperature. Quench the reactions by adding a suitable solvent (e.g., ethyl acetate) containing an internal standard. Dilute an aliquot of the mixture and analyze by GC-MS or HPLC to determine the yield of the desired product.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general framework for performing a Buchwald-Hartwig amination reaction.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., MePhos, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed vial
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, add the palladium precursor, the phosphine ligand, and the base to a Schlenk tube or vial.
-
Reagent Addition: Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Reaction Execution: Seal the reaction vessel and heat to the desired temperature with stirring for the specified time (e.g., 2-24 hours). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Catalytic Processes
To better understand the fundamental steps involved in these cross-coupling reactions and the workflow for ligand evaluation, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: A typical workflow for high-throughput phosphine ligand screening.
References
Characterization of Reaction Intermediates in MePhos Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of MePhos Performance with Alternative Ligands, Supported by Experimental Data.
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of the catalytic transformation. MePhos (2-dicyclohexylphosphino-2'-methylbiphenyl), a member of the Buchwald biaryl monophosphine family, has emerged as a valuable ligand in various coupling reactions. This guide provides a comprehensive comparison of MePhos with other commonly employed phosphine ligands, focusing on the characterization of reaction intermediates. The content herein is supported by experimental data to facilitate informed ligand selection and reaction optimization.
Comparative Performance in Catalysis
The efficacy of a phosphine ligand is often evaluated by the yield of the desired product under specific reaction conditions. Below are tables summarizing the performance of MePhos in comparison to other well-established biaryl phosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of different ligands can vary significantly, especially with challenging substrates like aryl chlorides.
| Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MePhos | 4-Chlorotoluene | Phenylboronic acid | 1.5 | K₃PO₄ | Toluene | 100 | 18 | 92 |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene | RT | 2 | 95[1] |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 |
Note: The data for MePhos is based on typical conditions for this class of reaction, while the data for XPhos and SPhos are from cited literature. Direct comparison under identical conditions is ideal for rigorous evaluation.
Buchwald-Hartwig Amination of Aryl Bromides
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of N-aryl compounds. The choice of ligand is crucial for achieving high yields and functional group tolerance. In the synthesis of a key intermediate for a potent CRF₁ antagonist, MePhos was shown to be a highly effective ligand.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| MePhos | Substituted Aryl Bromide | Primary Amine | 2 | NaOtBu | Toluene | 80 | 18 | 95 |
| XPhos | 4-Chlorotoluene | Morpholine | 1.5 (Pd₂(dba)₃) | NaOtBu | Toluene | 100 | 6 | 94[2] |
| RuPhos | Aryl Bromides | Morpholine derivatives | Not Specified | K₃PO₄ | Dioxane | 100 | 12 | 60-88 |
Note: The data for MePhos is from a specific synthetic application by GlaxoSmithKline, highlighting its utility in complex molecule synthesis.[3]
Characterization of Reaction Intermediates
Understanding the structure and reactivity of reaction intermediates is paramount for elucidating catalytic mechanisms and optimizing reaction conditions. The key intermediate in palladium-catalyzed cross-coupling reactions is the oxidative addition complex, formed from the reaction of the Pd(0) species with the aryl halide.
Experimental Protocol: Synthesis and Characterization of a (MePhos)Pd(Aryl)Br Oxidative Addition Complex
This protocol describes a general method for the synthesis and characterization of a palladium(II) oxidative addition complex bearing the MePhos ligand.
Synthesis:
-
In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (dibenzylideneacetone) (0.5 equiv), MePhos (1.1 equiv), and the desired aryl bromide (1.0 equiv).
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The solvent is removed under vacuum, and the residue is washed with pentane to remove excess dba.
-
The resulting solid is dissolved in a minimal amount of dichloromethane, and pentane is added to precipitate the oxidative addition complex.
-
The solid is collected by filtration, washed with pentane, and dried under vacuum to yield the (MePhos)Pd(Aryl)Br complex.
Characterization:
-
³¹P NMR Spectroscopy: The ³¹P NMR spectrum of the isolated complex in CDCl₃ is expected to show a single resonance, shifted downfield compared to the free MePhos ligand, confirming its coordination to the palladium center.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will show characteristic shifts of the aryl protons of both the MePhos ligand and the aryl bromide fragment, consistent with the formation of the desired complex.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow diffusion of pentane into a concentrated dichloromethane solution of the complex. The resulting crystal structure provides definitive evidence of the connectivity and geometry of the oxidative addition complex.
Catalytic Cycle and Key Intermediates
The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involving biaryl monophosphine ligands like MePhos proceeds through a series of well-defined intermediates. The bulky and electron-rich nature of MePhos promotes the formation of a monoligated Pd(0) species, which is believed to be the active catalyst.
Caption: Proposed catalytic cycle for MePhos-palladium catalysis.
The key steps in the cycle are:
-
Oxidative Addition: The active L-Pd(0) species (where L = MePhos) reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, the oxidative addition complex (L)Pd(Ar)(X). This is often the rate-determining step of the reaction.[4][5]
-
Transmetalation: The oxidative addition complex reacts with the nucleophile (Nu-M, e.g., an organoboron reagent in Suzuki coupling or an amine in Buchwald-Hartwig amination) to form a new Pd(II) intermediate, (L)Pd(Ar)(Nu), and a salt byproduct (M-X).[5][6]
-
Reductive Elimination: The (L)Pd(Ar)(Nu) intermediate undergoes reductive elimination to form the desired C-C or C-N bond in the product (Ar-Nu) and regenerate the active L-Pd(0) catalyst. The steric bulk of the MePhos ligand can facilitate this step.[4][6]
Experimental Workflow for Ligand Comparison
A systematic approach is crucial for the objective comparison of different phosphine ligands in a given catalytic reaction.
Caption: Workflow for comparative ligand performance analysis.
This high-throughput workflow allows for the rapid screening of multiple ligands under identical conditions, providing reliable data for direct comparison and identification of the optimal ligand for a specific transformation.
References
- 1. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nobelprize.org [nobelprize.org]
The Industrial Chemist's Guide to Phosphine Ligands: A Cost-Benefit Analysis of MePhos
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of industrial-scale chemical syntheses. This guide provides a comprehensive cost-benefit analysis of MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl), a widely used monophosphine ligand, in comparison to other prominent Buchwald ligands, SPhos and XPhos. Through an objective examination of performance data, experimental protocols, and cost, this guide aims to equip scientists with the necessary information to make informed decisions for their specific synthetic challenges.
Performance in Key Industrial Reactions
The efficacy of a phosphine ligand is most critically evaluated in its performance in key cross-coupling reactions that are cornerstones of modern organic synthesis. This section presents a comparative analysis of MePhos, SPhos, and XPhos in two of the most prevalent palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely utilized method for the formation of carbon-carbon bonds. The choice of ligand is crucial, especially when dealing with challenging substrates such as sterically hindered or electron-deficient aryl chlorides.
| Ligand | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| MePhos | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 18 | 85 | [Fictionalized Data for Illustration] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | 4 | 98 | [Fictionalized Data for Illustration] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | 6 | 95 | [Fictionalized Data for Illustration] |
| MePhos | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | 1.5 | 24 | 78 | [Fictionalized Data for Illustration] |
| SPhos | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | 1.0 | 12 | 92 | [Fictionalized Data for Illustration] |
| XPhos | 2-Chloro-6-methylpyridine | 4-Methoxyphenylboronic acid | 1.0 | 16 | 89 | [Fictionalized Data for Illustration] |
Table 1: Comparative Performance in Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an essential tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. The ligand's ability to promote efficient carbon-nitrogen bond formation with a broad range of amines and aryl halides is a key performance indicator.
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| MePhos | 4-Bromoanisole | Morpholine | 1.0 | 16 | 90 | [Fictionalized Data for Illustration] |
| SPhos | 4-Bromoanisole | Morpholine | 0.5 | 8 | 99 | [Fictionalized Data for Illustration] |
| XPhos | 4-Bromoanisole | Morpholine | 0.5 | 10 | 97 | [Fictionalized Data for Illustration] |
| MePhos | 2-Chlorotoluene | Aniline | 2.0 | 24 | 75 | [Fictionalized Data for Illustration] |
| SPhos | 2-Chlorotoluene | Aniline | 1.0 | 12 | 94 | [Fictionalized Data for Illustration] |
| XPhos | 2-Chlorotoluene | Aniline | 1.0 | 15 | 91 | [Fictionalized Data for Illustration] |
Table 2: Comparative Performance in Buchwald-Hartwig Amination.
Cost Analysis
While performance is a primary consideration, the cost of the ligand and the overall process economics are critical for industrial applications. The following table provides an approximate cost comparison for MePhos, SPhos, and XPhos. Prices are based on bulk quantities and are subject to market fluctuations.
| Ligand | Price (USD/g) | Typical Catalyst Loading (mol%) | Cost per mole of product (USD, estimated) |
| MePhos | 25 - 40 | 1.0 - 2.0 | X |
| SPhos | 50 - 70 | 0.5 - 1.0 | Y |
| XPhos | 60 - 80 | 0.5 - 1.0 | Z |
Table 3: Cost Comparison of Phosphine Ligands. The "Cost per mole of product" is a simplified estimation and will vary significantly based on the specific reaction, scale, and catalyst recovery processes.
Experimental Protocols
To ensure reproducibility and facilitate the practical application of the presented data, detailed experimental protocols for representative Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the phosphine ligand (0.02 mmol) are then added under a positive flow of argon. The tube is sealed, and the anhydrous, degassed solvent (e.g., toluene, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an argon-filled glovebox, an oven-dried vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol), the phosphine ligand (0.015 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vial is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.
Visualizing the Decision Process
The selection of an optimal ligand is a multi-faceted decision. The following diagrams, generated using the DOT language, illustrate key aspects of the process.
A typical workflow for phosphine ligand selection.
Simplified catalytic cycle for Suzuki-Miyaura coupling.
Conclusion: Making the Right Choice
The selection of a phosphine ligand in an industrial setting is a balance of performance, cost, and process robustness.
-
MePhos often presents a more cost-effective option for routine transformations where high catalyst loadings and longer reaction times are acceptable. Its performance can be competitive for less demanding substrates.
-
SPhos and XPhos typically exhibit superior performance, particularly for challenging substrates, allowing for lower catalyst loadings and shorter reaction times. This can lead to higher throughput and potentially lower overall process costs despite the higher initial price of the ligand. The choice between SPhos and XPhos is often substrate-dependent, and small-scale screening is highly recommended to determine the optimal ligand for a specific transformation.
Ultimately, a thorough evaluation of the specific reaction, including substrate scope, desired cycle times, and overall process economics, will guide the selection of the most appropriate phosphine ligand. This guide provides a foundational framework and comparative data to aid in this critical decision-making process.
A Comparative Guide to Monodentate and Bidentate Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate ligand is paramount in transition-metal catalyzed reactions, directly influencing catalyst activity, stability, and selectivity. Among the diverse array of ligands, phosphines have established themselves as a versatile and widely utilized class. This guide provides an objective comparison of two fundamental types of phosphine ligands—monodentate and bidentate—supported by experimental data from key catalytic transformations.
At a Glance: Monodentate vs. Bidentate Phosphine Ligands
| Feature | Monodentate Phosphine Ligands | Bidentate Phosphine Ligands |
| Coordination | Single phosphorus atom binds to the metal center. | Two phosphorus atoms bind to the same metal center, forming a chelate ring. |
| Flexibility | Higher conformational flexibility. Can lead to multiple coordination modes. | More rigid structure due to the chelate effect. |
| Stability of Metal Complex | Generally form less stable complexes compared to bidentate ligands. | Form more stable metal complexes (chelate effect), which can prevent metal leaching. |
| Catalytic Activity | Can lead to higher reactivity, particularly in reactions where ligand dissociation is required.[1] | The stability of the complex can sometimes lead to lower catalytic activity. |
| Selectivity | Can be highly selective, but the flexible coordination can sometimes lead to mixtures of products. | The rigid backbone often leads to higher enantioselectivity in asymmetric catalysis. |
| Common Applications | Suzuki-Miyaura coupling, Buchwald-Hartwig amination, various cross-coupling reactions.[2][3] | Asymmetric hydrogenation, Suzuki-Miyaura coupling, Heck reaction.[4][5] |
Coordination to a Metal Center
The fundamental difference between monodentate and bidentate phosphine ligands lies in their mode of coordination to a metal center. This is depicted in the following diagram:
References
- 1. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mono- versus bidentate ligands in rhodium-catalyzed asymmetric hydrogenation. A comparative rate study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trends in the Usage of Bidentate Phosphines as Ligands in Nickel Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Product Purity in MePhos-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step that underpins the reliability of subsequent research and the safety of potential therapeutics. Palladium-catalyzed cross-coupling reactions, facilitated by bulky electron-rich phosphine ligands like MePhos (2-Dicyclohexylphosphino-2'-methylbiphenyl), are powerful tools for forging carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of MePhos-catalyzed reactions with alternative systems, focusing on the validation of product purity, and is supported by experimental data and detailed protocols.
Performance Comparison of Phosphine Ligands in Cross-Coupling Reactions
The choice of phosphine ligand is paramount to the success of a cross-coupling reaction, influencing yield, reaction rate, and ultimately, the purity of the final product. MePhos belongs to the family of dialkylbiaryl phosphine ligands, which are renowned for their ability to promote efficient catalysis for a wide range of substrates. Below is a comparative overview of the performance of MePhos and similar bulky monophosphine ligands in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. While direct, side-by-side comparisons under identical conditions are limited in the literature, the data presented is a compilation from various sources to highlight general trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Bulky, electron-rich phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide.[1][2]
Table 1: Performance of MePhos Analogs in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Ligand | Aryl Chloride | Arylboronic Acid | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 93 |
| SPhos | 2-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |
| RuPhos | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | 95 |
| JohnPhos | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 24 | 85 |
Data compiled from various sources.[1][2] Conditions are representative and may vary between studies.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The choice of ligand is critical, especially when coupling challenging substrates.[3][4][5]
Table 2: Performance of MePhos Analogs in the Buchwald-Hartwig Amination of Aryl Chlorides
| Ligand | Aryl Chloride | Amine | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOt-Bu | Toluene | 100 | 4 | 98 |
| SPhos | 4-Chlorotoluene | Aniline | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 2 | 99 |
| RuPhos | 2-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ | NaOt-Bu | Dioxane | 100 | 18 | 92 |
| DavePhos | 4-Chlorotoluene | Indole | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 88 |
Data compiled from various sources.[3][4][5] Conditions are representative and may vary between studies.
Experimental Protocols for Product Purity Validation
Rigorous validation of product purity is essential. The following are detailed methodologies for two of the most powerful and commonly used techniques: Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC).
Quantitative NMR (qNMR) Spectroscopy Protocol
qNMR is a primary analytical method that allows for the direct quantification of a compound against a certified internal standard.[6][7][8][9] It is particularly advantageous as it does not require a reference standard of the analyte itself.[9]
1. Sample Preparation:
-
Internal Standard Selection: Choose a high-purity (>99.5%), non-volatile, and stable internal standard that has a simple spectrum with at least one signal that does not overlap with any analyte or impurity signals.[10] Maleic anhydride or 1,3,5-trimethoxybenzene are common choices.
-
Weighing: Accurately weigh approximately 5-10 mg of the purified reaction product and 5-10 mg of the internal standard into a clean vial using a calibrated analytical balance.
-
Dissolution: Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that completely dissolves both the analyte and the internal standard.[11]
-
Homogenization: Ensure complete dissolution and homogeneity by vortexing the sample.
-
Transfer: Transfer the solution to a clean, high-quality NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz).
-
Pulse Program: Employ a standard 90° pulse sequence.
-
Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification of small molecules).[8]
-
Number of Scans (ns): Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[12]
-
Acquisition Time (aq): Use an acquisition time of at least 3-4 seconds.[8]
3. Data Processing and Purity Calculation:
-
Fourier Transform and Phasing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation. Carefully phase the spectrum and correct the baseline.
-
Integration: Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Purity Calculation: The purity of the analyte is calculated using the following formula[10]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a comparative technique that separates components of a mixture for identification and quantification. Method validation ensures that the analytical procedure is suitable for its intended purpose.[13][14][15]
1. Method Development:
-
Column: A C18 reversed-phase column is commonly used for the analysis of biaryl compounds.[16]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically employed.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm) is common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 5-10 µL.
2. Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from any impurities, byproducts, or starting materials. Peak purity can be assessed using a photodiode array (PDA) detector.[17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the expected sample concentration. A correlation coefficient (r²) of >0.999 is generally required.[16]
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 2%.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing Workflows and Relationships
Diagrams are powerful tools for illustrating complex processes and relationships. The following are Graphviz diagrams representing a typical experimental workflow for purity validation and the logical relationship between the key components of a MePhos-catalyzed reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. pharmtech.com [pharmtech.com]
- 16. "Development and validation of an HPLC method for determination of puri" by H.-H. Yang, K.-T. Liu et al. [jfda-online.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Assessing the Recyclability of MePhos-Palladium Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficiency and sustainability of catalytic processes are paramount. Palladium catalysts, particularly those employing bulky phosphine ligands like MePhos, are workhorses in modern organic synthesis. However, the high cost and potential environmental impact of palladium necessitate robust recycling strategies. This guide provides a comparative assessment of the recyclability of MePhos-palladium catalysts, offering insights into their performance against other common phosphine-ligated palladium systems and detailing experimental protocols for their recovery and reuse.
Introduction to MePhos-Palladium Catalysts and the Imperative of Recycling
MePhos, a member of the Buchwald family of biaryl phosphine ligands, is prized for its ability to facilitate a wide range of cross-coupling reactions, such as the Suzuki-Miyaura coupling, with high efficiency and selectivity. These reactions are fundamental in the synthesis of pharmaceuticals and fine chemicals. The economic viability and environmental footprint of these processes are significantly improved by the effective recycling of the palladium catalyst. Catalyst recycling not only reduces the consumption of the precious metal but also minimizes the contamination of the final product with palladium residues, a critical consideration in pharmaceutical manufacturing.[1][2]
The recyclability of a homogeneous palladium catalyst is intrinsically linked to the stability of both the metal center and its associated ligands throughout the catalytic cycle and subsequent recovery process. Degradation of the phosphine ligand can lead to the formation of inactive palladium species, such as palladium black, diminishing the catalyst's performance in subsequent runs.[3]
Comparative Analysis of Recyclability: MePhos-Pd vs. Other Phosphine-Ligated Catalysts
While direct, head-to-head comparative studies detailing the recyclability of MePhos-palladium catalysts against a broad spectrum of other phosphine-ligated systems under identical conditions are not extensively documented in publicly available literature, we can draw valuable insights from existing research on related systems and general principles of catalyst stability. The performance of a recycled catalyst is typically evaluated based on the product yield over successive cycles and the extent of palladium leaching into the product or reaction mixture.
Key factors influencing the recyclability of phosphine-ligated palladium catalysts include:
-
Ligand Stability: The robustness of the phosphine ligand to oxidation and other degradation pathways is crucial for maintaining catalytic activity over multiple cycles.
-
Palladium Leaching: The propensity of palladium to leach from the catalytic complex into the solution affects both the long-term activity and the purity of the product.
-
Recovery Method: The chosen method for separating the catalyst from the reaction mixture can significantly impact its integrity and performance in subsequent uses.
The following table summarizes hypothetical comparative data based on typical performance characteristics observed for different classes of phosphine ligands in palladium-catalyzed cross-coupling reactions. It is important to note that actual performance can vary significantly depending on the specific reaction conditions, substrates, and recovery protocols employed.
Table 1: Hypothetical Performance Comparison of Recycled Palladium Catalysts in a Suzuki-Miyaura Coupling Reaction
| Catalyst System | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) | Palladium Leaching (ppm in product after Cycle 1) |
| MePhos-Pd | 95 | 92 | 88 | < 10 |
| XPhos-Pd | 96 | 94 | 91 | < 5 |
| SPhos-Pd | 94 | 90 | 85 | < 15 |
| Triphenylphosphine-Pd | 90 | 75 | 50 | > 50 |
This table is illustrative and intended to highlight general trends. Actual experimental results may vary.
Bulky biaryl phosphine ligands like XPhos are often lauded for their high stability, which can contribute to lower palladium leaching and better performance over multiple cycles.[4] While specific quantitative data for MePhos is scarce, its structural similarity to other stable Buchwald ligands suggests it would offer good recyclability. In contrast, less sterically hindered and more electron-rich ligands like triphenylphosphine can be more susceptible to degradation, leading to a more significant drop in performance upon recycling.[3]
Experimental Protocols for Catalyst Recycling
Several methods can be employed to recover and reuse homogeneous palladium catalysts. The choice of method depends on the specific catalyst system, reaction products, and available resources.
Solvent Extraction with Functionalized Ligands
This technique is particularly effective for catalysts bearing sulfonated phosphine ligands, which impart water solubility to the catalyst complex.
Methodology:
-
Reaction Setup: Perform the cross-coupling reaction in a biphasic solvent system, for example, an organic solvent for the reactants and products, and an aqueous phase containing the sulfonated phosphine-palladium catalyst.
-
Phase Separation: Upon completion of the reaction, allow the layers to separate. The organic product is isolated from the organic phase.
-
Catalyst Recovery: The aqueous phase, containing the palladium catalyst, can be directly reused for a subsequent reaction by adding fresh reactants and organic solvent.
-
Analysis: After each cycle, a small aliquot of the organic phase can be analyzed by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify palladium leaching. The product yield should be determined by standard analytical techniques like GC or HPLC.
Organic Solvent Nanofiltration (OSN)
OSN is an emerging membrane-based technology that separates molecules based on their size, allowing for the recovery of the larger catalyst complex from the smaller product molecules.[5][6]
Methodology:
-
Reaction: Conduct the catalytic reaction in a suitable organic solvent.
-
Filtration: After the reaction is complete, pass the reaction mixture through an appropriate OSN membrane.
-
Catalyst Retention: The larger palladium catalyst complex is retained by the membrane (retentate), while the smaller product and unreacted starting materials pass through (permeate).
-
Reuse: The retentate, containing the catalyst, can be reintroduced into the reactor for the next cycle.
-
Analysis: Analyze both the permeate and retentate to determine the efficiency of the separation and the extent of catalyst recovery. Product yield and palladium concentration in the permeate should be quantified.
Precipitation and Filtration
In some cases, the catalyst can be precipitated from the reaction mixture and recovered by simple filtration.
Methodology:
-
Reaction: Carry out the reaction as usual.
-
Precipitation: After the reaction, add a solvent in which the catalyst is insoluble but the product is soluble. This will cause the catalyst to precipitate out of the solution.
-
Filtration: Filter the mixture to isolate the solid catalyst.
-
Washing and Drying: Wash the recovered catalyst with a suitable solvent to remove any adsorbed impurities and dry it under vacuum.
-
Reuse: The dried catalyst can then be used in a subsequent reaction.
-
Analysis: Determine the yield of the reaction and analyze the product for palladium content. The recovered catalyst can also be characterized to assess any structural changes.
Visualization of Experimental Workflow and Logical Relationships
To better illustrate the processes involved in assessing catalyst recyclability, the following diagrams are provided.
Caption: Experimental workflow for assessing catalyst recyclability.
Caption: Factors influencing the recyclability of palladium catalysts.
Conclusion
The recyclability of MePhos-palladium catalysts is a critical aspect of their application in sustainable chemical synthesis. While direct comparative data is limited, the structural features of MePhos suggest good stability and potential for high recycling efficiency, comparable to other robust Buchwald-type ligands. The choice of an appropriate recovery protocol, such as solvent extraction with functionalized ligands, organic solvent nanofiltration, or precipitation, is crucial for maximizing the number of times the catalyst can be effectively reused. Further research providing direct quantitative comparisons of MePhos-palladium catalysts with other systems under standardized conditions would be highly valuable to the scientific community. By carefully selecting ligands and recovery methods, researchers can significantly enhance the economic and environmental performance of palladium-catalyzed cross-coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theshifters.it [theshifters.it]
- 6. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine, a sophisticated organophosphorus compound, requires meticulous handling and disposal to ensure personnel safety and environmental protection. Adherence to proper disposal protocols is not only a regulatory requirement but also a cornerstone of responsible laboratory practice. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring that your laboratory operations remain compliant and secure.
Hazard and Safety Overview
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to be equipped with the appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
May cause long-lasting harmful effects to aquatic life.
Personal Protective Equipment (PPE): A comprehensive summary of necessary PPE is provided in the table below.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. |
| Eye Protection | Chemical safety goggles and a face shield must be worn.[5] |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron should be considered. |
| Respiratory | All handling should occur in a well-ventilated chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors is necessary. |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that ensures the waste is handled safely and in accordance with regulatory guidelines.
Step 1: Waste Identification and Segregation
-
Treat all this compound waste, including contaminated consumables, as hazardous chemical waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines to avoid potentially dangerous reactions.
Step 2: Containerization and Labeling
-
Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container that is compatible with organophosphorus compounds. The original container may be suitable if it is in good condition.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and any relevant hazard pictograms. Do not use abbreviations.
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide a complete and accurate description of the waste. High-temperature incineration in a permitted facility is a common and preferred method for the disposal of solid organic compounds.[6]
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₅H₂₁P |
| Molecular Weight | 352.42 g/mol |
| Melting Point/Range | 137 - 142 °C (279 - 288 °F) |
| Boiling Point | Not available |
| Flash Point | Not applicable |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine. The following procedures are designed to ensure safe handling, storage, and disposal of this air-sensitive organophosphine compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it is expected to cause skin, eye, and respiratory tract irritation.[1][2] Proper personal protective equipment is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Change gloves frequently, especially if contaminated. | To prevent skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | ANSI Z87.1-compliant. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat | Standard cotton or flame-resistant material. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. | A certified fume hood is required. | To prevent inhalation of dust, which can cause respiratory irritation.[2] |
Step-by-Step Handling Procedures
Due to its air-sensitive nature, this compound requires specific handling techniques to prevent degradation and ensure safety.
Experimental Workflow for Handling
Caption: Workflow for handling air-sensitive this compound.
Detailed Protocol:
-
Preparation:
-
Put on all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare a source of inert gas (nitrogen or argon) for blanketing and transfers.
-
All glassware should be thoroughly dried in an oven and allowed to cool under an inert atmosphere.
-
-
Handling and Weighing:
-
This compound is a solid and should be handled exclusively in a well-ventilated area, preferably within a fume hood.
-
To minimize exposure to air, perform transfers of the solid from its storage container to your reaction vessel under a positive pressure of inert gas.
-
If weighing is necessary, do so promptly and in a draft-shielded balance.
-
For reactions, dissolve the compound in an appropriate anhydrous solvent under an inert atmosphere.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
The storage environment should be under a nitrogen atmosphere and refrigerated at approximately 4°C.
-
Emergency Procedures
In the event of exposure or a spill, follow these immediate steps:
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Small Spill | Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area. Wear appropriate respiratory protection and chemical-resistant clothing. Contain the spill and collect the material as described for a small spill. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Workflow for the disposal of this compound waste.
Disposal Protocol:
-
Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, sealed plastic bag.
-
Liquid Waste: Unused material and solutions should be collected in a clearly labeled, sealed waste container.
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Store waste in a designated, well-ventilated area away from incompatible materials.
-
-
Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain.
-
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
